Atenolol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022628 | |
| Record name | Atenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Atenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform, Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C), In water, 1.33X10+4 mg/l @ 25 °C, 13.3 mg/mL at 25 °C | |
| Record name | SID855957 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Atenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATENOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White, crystalline powder, Crystals from ethyl acetate, Colorless crystals | |
CAS No. |
29122-68-7 | |
| Record name | Atenolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29122-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atenolol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | atenolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Atenolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Atenolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.941 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATENOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50VV3VW0TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ATENOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158-160, 146 - 148 °C, 147 °C | |
| Record name | Atenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00335 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ATENOLOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Atenolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Cardiovascular Mechanism of Action of Atenolol
Executive Summary
Atenolol is a second-generation beta-adrenergic receptor antagonist renowned for its cardioselectivity.[1][2] Its primary mechanism of action is the competitive, selective blockade of β1-adrenergic receptors, which are predominantly located in the heart and kidneys.[1][3][4] This antagonism inhibits the effects of endogenous catecholamines like epinephrine and norepinephrine, resulting in a cascade of cardiovascular effects.[1][5] Key physiological consequences include a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[6] Furthermore, by blocking β1-receptors in the juxtaglomerular apparatus of the kidneys, this compound suppresses renin release, thereby downregulating the Renin-Angiotensin-Aldosterone System (RAAS).[5][7] Collectively, these actions decrease cardiac output, lower blood pressure, and reduce myocardial oxygen demand, underpinning its therapeutic efficacy in conditions such as hypertension, angina pectoris, and following acute myocardial infarction.[1][8] This guide provides a detailed exploration of these mechanisms, the experimental methodologies used for their validation, and the quantitative physiological outcomes.
Introduction: The Landscape of Adrenergic Modulation
The sympathetic nervous system is a cornerstone of cardiovascular regulation, exerting its influence via the release of catecholamines that act on adrenergic receptors. These G-protein coupled receptors are broadly classified into alpha (α) and beta (β) subtypes. The β-adrenergic receptors, central to this discussion, are further divided into β1, β2, and β3 subtypes.
-
β1-Adrenergic Receptors: Primarily located in cardiac tissue and the kidneys.[3] Their stimulation leads to increased heart rate, contractility, and renin secretion.
-
β2-Adrenergic Receptors: Found predominantly in the smooth muscle of the vasculature and bronchioles.[3] Activation of these receptors mediates vasodilation and bronchodilation.
Beta-blockers are a class of drugs that antagonize these receptors. This compound, patented in 1969, emerged as a "second-generation" beta-blocker distinguished by its relative selectivity for the β1 receptor, a property termed "cardioselectivity".[1][9] Unlike some other beta-blockers, this compound lacks intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA), meaning it does not possess partial agonist effects or interfere with neuronal action potentials, respectively.[6][9] This refined pharmacological profile offers therapeutic advantages, particularly in minimizing unwanted effects associated with β2-receptor blockade, such as bronchoconstriction.[3]
Molecular Mechanism of Action
Competitive Antagonism at the β1-Adrenergic Receptor
This compound exerts its effects by competitively binding to β1-adrenergic receptors, thereby preventing endogenous catecholamines from initiating their signaling cascade.[1] In the absence of an antagonist, catecholamine binding to the β1 receptor (a Gs-protein coupled receptor) activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates multiple downstream targets within the cardiomyocyte, including L-type calcium channels and phospholamban. This phosphorylation enhances calcium influx and sarcoplasmic reticulum calcium handling, leading to increased heart rate and contractility.
This compound disrupts this pathway at its origin. By occupying the receptor's binding site, it blocks the initial G-protein activation step, effectively blunting the entire downstream signaling cascade.
Cardioselectivity
This compound's selectivity for β1 receptors over β2 receptors is a key feature, though it is dose-dependent.[6] At lower therapeutic doses (e.g., 50 mg/day), its action is largely confined to the heart.[5] This selectivity minimizes the risk of bronchospasm in patients with respiratory conditions like asthma, an effect that can be precipitated by the blockade of β2 receptors in the airways.[3] However, this cardioselectivity is not absolute and diminishes at higher doses, where this compound can begin to inhibit β2 receptors.[5][6] Studies comparing various beta-blockers have confirmed this compound's selectivity for the β1 receptor, although other agents like bisoprolol may display a higher degree of selectivity.[10]
Impact on the Renin-Angiotensin-Aldosterone System (RAAS)
The juxtaglomerular cells in the kidneys possess β1-adrenergic receptors that, when stimulated, trigger the release of renin. Renin initiates the RAAS cascade, leading to the production of angiotensin II (a potent vasoconstrictor) and aldosterone (which promotes sodium and water retention). By blocking these renal β1 receptors, this compound directly inhibits renin release.[5] This leads to a reduction in plasma renin activity and, consequently, lower levels of angiotensin II and aldosterone.[7][11] This effect contributes significantly to this compound's long-term antihypertensive properties. Studies have shown that treatment with this compound leads to a statistically significant decrease in plasma renin activity and serum aldosterone.[7]
Physiological Consequences on the Cardiovascular System
The molecular antagonism of β1 receptors translates into significant, measurable physiological effects.
Cardiac Effects: Reduction of Workload and Oxygen Demand
This compound's primary therapeutic benefits stem from its direct cardiac effects:
-
Negative Chronotropy: It decreases the firing rate of the sinoatrial (SA) node, resulting in a reduced heart rate both at rest and during exercise.[6][12]
-
Negative Inotropy: It reduces the force of myocardial contraction.[1][6]
-
Negative Dromotropy: It slows the conduction velocity through the atrioventricular (AV) node.[6]
These actions collectively decrease cardiac output (the volume of blood pumped by the heart per minute).[5][12] By lowering heart rate, contractility, and the pressure the heart pumps against (afterload), this compound significantly reduces myocardial oxygen consumption (MVO₂).[6][8] This is the principal mechanism by which it alleviates symptoms of angina pectoris, a condition caused by an imbalance between myocardial oxygen supply and demand.[8]
Hemodynamic Effects: Blood Pressure Reduction
This compound is a cornerstone therapy for hypertension.[1][13] The reduction in blood pressure is a multifactorial process:
-
Reduced Cardiac Output: The immediate decrease in heart rate and contractility lowers the volume of blood being forced into the circulation, directly reducing blood pressure.[5]
-
Inhibition of RAAS: The suppression of renin leads to less vasoconstriction from angiotensin II and reduced blood volume from aldosterone, contributing to a sustained antihypertensive effect.[7]
-
Central Sympathetic Outflow Reduction: While the exact mechanism is not fully elucidated, it is believed that beta-blockers also reduce sympathetic nerve activity originating from the central nervous system.[5]
The full antihypertensive effect of this compound typically takes one to two weeks to become apparent.[5]
| Hemodynamic Parameter | Effect of this compound | Underlying Mechanism | Reference(s) |
| Heart Rate | ↓ | Negative Chronotropy (SA node inhibition) | [1][6] |
| Myocardial Contractility | ↓ | Negative Inotropy | [1][6] |
| Cardiac Output | ↓ | Combination of reduced heart rate and contractility | [5][12][14] |
| Blood Pressure | ↓ | Reduced cardiac output and RAAS inhibition | [1][12][13] |
| Plasma Renin Activity | ↓ | Blockade of β1 receptors in juxtaglomerular cells | [5][7][11] |
| Myocardial O₂ Demand | ↓ | Reduced heart rate, contractility, and afterload | [6][8] |
Methodologies for Mechanistic Elucidation
The characterization of this compound's mechanism of action relies on a suite of established in vitro, ex vivo, and in vivo experimental protocols.
In Vitro Assays: Receptor Binding and Cellular Function
Radioligand Binding Assays are the gold standard for quantifying the affinity and selectivity of a drug for its receptor.[15][16]
-
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for β1 and β2 receptors, and from this, its selectivity.
-
Principle: These assays use a radiolabeled ligand (e.g., ¹²⁵I-iodocyanopindolol) that binds with high affinity to beta-receptors. A competitive binding experiment is performed where a fixed concentration of the radioligand competes for receptor binding sites with increasing concentrations of unlabeled this compound. The concentration of this compound that displaces 50% of the radioligand is the IC50 value, which can be converted to the inhibitory constant (Ki) to reflect its binding affinity.
-
Step-by-Step Protocol (Competitive Binding):
-
Membrane Preparation: Tissues or cell lines selectively expressing human β1 or β2 adrenergic receptors are homogenized in an ice-cold buffer and centrifuged to isolate the cell membrane fraction containing the receptors.[15][17]
-
Assay Setup: In a 96-well plate, triplicate wells are prepared for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of a non-selective antagonist like propranolol), and competitor binding (radioligand + membranes + varying concentrations of this compound).[15][16]
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[17]
-
Termination: The reaction is terminated by rapid vacuum filtration through a glass fiber filter mat, separating the receptor-bound radioligand from the free radioligand.[15]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as percent specific binding versus the log concentration of this compound to generate a sigmoidal dose-response curve, from which the IC50 is determined. The Ki is then calculated using the Cheng-Prusoff equation. Comparing the Ki values for β1 and β2 receptors provides a quantitative measure of this compound's cardioselectivity.
-
In Vivo Models: Assessing Physiological Response
Animal Models are crucial for translating in vitro findings into physiological effects.
-
Objective: To measure the in vivo effects of this compound on hemodynamic parameters such as blood pressure, heart rate, and cardiac output.
-
Models: Spontaneously hypertensive rats (SHR) are a common model for studying antihypertensive agents.[18][19] Instrumented conscious animals allow for the continuous monitoring of cardiovascular variables following drug administration.[20][21]
-
Protocol Outline (Hypertensive Rat Model):
-
Instrumentation: Animals are surgically implanted with telemetry devices or arterial catheters for direct and continuous measurement of blood pressure and heart rate.
-
Baseline Measurement: Stable baseline cardiovascular parameters are recorded prior to drug administration.
-
Drug Administration: this compound is administered (e.g., orally or via intravenous infusion) at various doses.
-
Data Acquisition: Hemodynamic parameters are continuously recorded for a defined period (e.g., 24 hours) to assess the onset, magnitude, and duration of the drug's effect.[9]
-
Analysis: Changes from baseline are statistically analyzed to determine the dose-response relationship for this compound's effects on blood pressure and heart rate.
-
Human Clinical Trials provide the definitive evidence of a drug's therapeutic efficacy and safety. Double-blind, randomized, placebo-controlled trials have been essential in establishing this compound's role in treating hypertension, demonstrating a statistically significant and clinically relevant reduction in blood pressure compared to placebo.[13][22]
Conclusion
The mechanism of action of this compound on the cardiovascular system is a well-defined process rooted in its selective and competitive antagonism of β1-adrenergic receptors. This targeted blockade translates directly into clinically significant physiological effects: a reduction in heart rate, myocardial contractility, and blood pressure, driven by direct cardiac inhibition and suppression of the renin-angiotensin-aldosterone system. These actions collectively decrease the heart's workload and oxygen requirements, forming the basis of its enduring utility in managing a range of cardiovascular diseases. The elucidation of this mechanism, through rigorous experimental methodologies from radioligand binding to in vivo studies, provides a clear and compelling example of rational drug design and its impact on clinical medicine.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 4. What is the mechanism of Atendol? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. Long-term effects of irbesartan and this compound on the renin-angiotensin-aldosterone system in human primary hypertension: the Swedish Irbesartan Left Ventricular Hypertrophy Investigation versus this compound (SILVHIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: Beta Blocker Drug Facts, Side Effects and Dosing [medicinenet.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Acute effect of this compound on hemodynamic, plasma renin activity and plasma aldosterone concentration in the once daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound blunts blood pressure increase during dynamic resistance exercise in hypertensives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlled study of this compound in treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound on left ventricular function in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. This compound developmental toxicity: animal-to-human comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses | Semantic Scholar [semanticscholar.org]
- 22. [PDF] Controlled study of this compound in treatment of hypertension. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Atenolol In Vivo
This guide provides a comprehensive technical overview of the in vivo pharmacokinetics and bioavailability of atenolol, a widely prescribed beta-1 selective adrenergic antagonist. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven methodologies to support robust preclinical and clinical investigations.
Introduction: The Clinical Significance and Physicochemical Properties of this compound
This compound is a cornerstone therapy for managing hypertension, angina pectoris, and acute myocardial infarction.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs the onset, intensity, and duration of its pharmacological effect. This compound is a hydrophilic compound, a characteristic that profoundly influences its absorption, distribution, and elimination pathways.[2][3] Understanding these properties is paramount for optimizing dosing regimens, predicting drug-drug interactions, and developing novel formulations.
Mechanism of Action: this compound selectively antagonizes beta-1 adrenergic receptors, primarily located in cardiac tissue.[1] This blockade inhibits the effects of catecholamines like epinephrine and norepinephrine, resulting in a decrease in heart rate, myocardial contractility, and blood pressure.[1]
In Vivo Pharmacokinetics of this compound: An ADME Profile
The journey of this compound through the body is characterized by incomplete absorption, minimal metabolism, and primary renal excretion. This section dissects the four key components of its pharmacokinetic profile: Absorption, Distribution, Metabolism, and Excretion (ADME).
Absorption
Following oral administration, this compound is incompletely absorbed from the gastrointestinal tract, with an absolute bioavailability of approximately 50%.[2][4] Peak plasma concentrations (Tmax) are typically reached within 2 to 4 hours post-dose.[4] The hydrophilic nature of this compound limits its passive diffusion across the intestinal membrane.[4] In vitro studies suggest that its intestinal uptake is mediated by organic anion transporting polypeptides OATP1A2 and OATP2B1.[3]
Distribution
This compound exhibits limited distribution into tissues due to its low lipid solubility. It has a relatively small volume of distribution, and plasma protein binding is minimal, at approximately 3-10%.[2][4] This low level of protein binding contributes to its predictable pharmacokinetics and a lower potential for drug displacement interactions.
Metabolism
This compound undergoes minimal hepatic metabolism, with only about 5% of the drug being metabolized by the liver.[2][3] The parent drug is the predominant active component found in circulation.[4] This limited metabolism significantly reduces the likelihood of drug-drug interactions involving hepatic enzyme systems like cytochrome P450.
Excretion
The primary route of elimination for this compound is via the kidneys, with approximately 85% of an administered dose being excreted unchanged in the urine.[4] The elimination half-life (t½) in individuals with normal renal function is typically between 6 to 9 hours.[2] This renal clearance is highly dependent on the glomerular filtration rate (GFR). Consequently, in patients with impaired renal function, the elimination half-life of this compound is significantly prolonged, necessitating dose adjustments to prevent drug accumulation and potential toxicity.[2]
Bioavailability of this compound and Influencing Factors
The bioavailability of a drug is a critical pharmacokinetic parameter that dictates the fraction of an administered dose that reaches systemic circulation. For this compound, its oral bioavailability is consistently around 50%, a value influenced by several physiological and external factors.
Food and Beverage Interactions
The co-administration of food with this compound can impact its absorption. Studies have shown that taking this compound with a meal can reduce its bioavailability by approximately 20%. While this reduction is generally not considered clinically significant, consistency in administration with or without food is advisable.
Interestingly, specific beverages can have a more pronounced effect. For instance, co-administration with orange juice has been shown to decrease the bioavailability and mean Cmax of this compound by roughly 40%.[3]
Drug-Drug Interactions
While this compound's minimal metabolism reduces the risk of many drug interactions, clinically significant interactions can still occur, primarily affecting its absorption and pharmacodynamic effects.
-
Antacids: Concurrent administration of calcium or aluminum salts can significantly decrease the oral bioavailability of this compound.
-
Calcium Carbonate: Has been shown to reduce the mean peak plasma concentration (Cmax) of this compound by 51% and the area under the concentration-time curve (AUC) by 32%.[4]
-
Aluminum Hydroxide: May lead to a reduction in the Cmax and AUC of this compound by approximately 20-37% and 33% respectively.[2][5] It is recommended to separate the administration times of this compound and these antacids by at least 2 hours.[4][5]
-
-
Calcium Channel Blockers (e.g., Verapamil): Co-administration can lead to a variable increase in this compound's steady-state plasma concentrations, with some individuals showing an increase in AUC of over 100%.[6] This interaction may also have additive pharmacodynamic effects, increasing the risk of bradycardia and heart block.[1]
-
Antiarrhythmics (e.g., Amiodarone, Digoxin): The primary interaction with these drugs is pharmacodynamic, leading to additive effects on heart rate and atrioventricular conduction, which can result in severe bradycardia and heart block.[1][7] While significant pharmacokinetic interactions affecting this compound's concentration are not well-documented, the potential for enhanced pharmacodynamic effects necessitates careful monitoring.[8]
Table 1: Summary of Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Oral Bioavailability | ~50% | [2][4] |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours | [4] |
| Plasma Protein Binding | 3 - 10% | [2][4] |
| Elimination Half-Life (t½) | 6 - 9 hours | [2] |
| Primary Route of Elimination | Renal (as unchanged drug) | [3][4] |
Experimental Protocols for In Vivo Assessment
This section provides detailed, step-by-step methodologies for conducting preclinical and clinical studies to evaluate the pharmacokinetics and bioavailability of this compound. These protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.
Preclinical Pharmacokinetic Study in a Rat Model (Oral Administration)
The rat is a commonly used model for initial pharmacokinetic screening due to its well-characterized physiology and ease of handling.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a novel this compound formulation following oral administration in rats.
Methodology:
-
Animal Model: Male Wistar rats (200-250g) are used. Animals are acclimatized for at least one week in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.
-
Dosing:
-
Animals are fasted overnight (approximately 12 hours) prior to dosing, with continued access to water.
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
A single oral dose is administered via gavage.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected via the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Samples are collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Sample Processing:
-
Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.[4][9] This method offers high sensitivity and selectivity.
-
The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
-
The following parameters are calculated:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed data.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): Calculated using the linear trapezoidal rule from time 0 to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).
-
t½ (Elimination Half-Life): Calculated as 0.693/kel, where kel is the terminal elimination rate constant.
-
-
Caption: Workflow for a preclinical pharmacokinetic study of this compound in rats.
Human Bioavailability Study (Crossover Design)
A crossover study design is the gold standard for bioavailability and bioequivalence studies as it minimizes inter-subject variability.[10]
Objective: To compare the rate and extent of absorption of a test this compound formulation with a reference formulation in healthy human volunteers.
Methodology:
-
Study Population: A cohort of healthy, non-smoking adult volunteers (typically 18-45 years old) who have provided informed consent. Subjects undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
-
Study Design: A randomized, two-period, two-sequence, crossover design.
-
Subjects are randomly assigned to one of two treatment sequences (Test then Reference, or Reference then Test).
-
There is a washout period of at least 7-10 half-lives of this compound between the two treatment periods to ensure complete elimination of the drug from the previous period.
-
-
Dosing:
-
Subjects fast overnight for at least 10 hours before receiving a single oral dose of either the test or reference this compound formulation with a standardized volume of water.[11]
-
Food is typically withheld for a further 4 hours post-dose.
-
-
Blood Sampling:
-
Sample Processing and Bioanalysis:
-
Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf) are calculated for each subject for both formulations using non-compartmental analysis.
-
The data for Cmax, AUC0-t, and AUC0-inf are log-transformed and analyzed using an Analysis of Variance (ANOVA) model.
-
The 90% confidence intervals for the ratio of the geometric means (Test/Reference) for the log-transformed Cmax and AUC values are calculated.
-
For the two formulations to be considered bioequivalent, these 90% confidence intervals must fall within the regulatory acceptance range of 80-125%.[10]
-
Caption: Workflow for a human bioavailability study of this compound using a crossover design.
Conclusion
The in vivo pharmacokinetics of this compound are well-characterized by its hydrophilic nature, leading to incomplete oral absorption, minimal metabolism, and predominant renal excretion. Its bioavailability is approximately 50% and can be influenced by concomitant food and drug intake, particularly antacids containing calcium or aluminum. A thorough understanding of these pharmacokinetic principles, coupled with the application of robust in vivo experimental designs as outlined in this guide, is essential for the successful development and clinical application of this compound-containing drug products. The provided protocols offer a validated framework for generating high-quality pharmacokinetic and bioavailability data, thereby supporting informed decision-making in drug development and regulatory submissions.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interaction of this compound with furosemide and calcium and aluminum salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and calcium carbonate Interactions - Drugs.com [drugs.com]
- 4. This compound and calcium carbonate Interactions - Drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. Extent and pharmacokinetic mechanisms of oral this compound-verapamil interaction in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and Digoxin Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 8. Pharmacokinetic drug interactions with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Comparative bioavailability study of two this compound tablet preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Comparative bioavailability of two brands of this compound 100 mg tablets (Tensotin and Tenormin) in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative bioavailability of two this compound tablet formulations in healthy male volunteers after a single dose administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Label Therapeutic Applications of Atenolol: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Atenolol, a cardioselective β-1 adrenergic antagonist, is well-established in the management of hypertension, angina pectoris, and acute myocardial infarction.[1] Its pharmacological profile, characterized by a specific affinity for β-1 receptors primarily located in the heart and its hydrophilic nature leading to reduced central nervous system penetration, has prompted investigation into a range of off-label therapeutic applications.[1][2] This technical guide provides an in-depth exploration of the clinical studies evaluating this compound for non-approved indications, including alcohol withdrawal syndrome, perioperative cardiac protection, anxiety disorders, migraine prophylaxis, and infantile hemangiomas. We will delve into the mechanistic rationale behind these applications, present detailed experimental protocols from key clinical trials, and summarize the quantitative outcomes to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Foundational Pharmacology of this compound
This compound's primary mechanism of action is the selective and competitive blockade of β-1 adrenergic receptors.[1] This action antagonizes the effects of catecholamines, such as epinephrine and norepinephrine, at these receptor sites.[3] The downstream signaling cascade of β-1 adrenergic receptor activation is intricate and plays a crucial role in cardiac function.
The β-1 Adrenergic Receptor Signaling Pathway
The binding of an agonist to the β-1 adrenergic receptor, a G-protein-coupled receptor (GPCR), initiates a conformational change that activates the associated Gs alpha subunit.[4] This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[5] The accumulation of cAMP activates protein kinase A (PKA), which then phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[4][6]
Figure 1: Simplified β-1 Adrenergic Receptor Signaling Pathway and the inhibitory action of this compound.
Off-Label Application in Alcohol Withdrawal Syndrome
The pathophysiology of alcohol withdrawal syndrome involves a state of central nervous system hyperexcitability due to the abrupt cessation of alcohol's potentiating effect on the inhibitory neurotransmitter GABA and its inhibitory action on the excitatory NMDA receptors.[7] This leads to a surge in sympathetic activity, manifesting as tachycardia, hypertension, tremors, and anxiety.[8] this compound's ability to mitigate this sympathetic overdrive forms the basis for its off-label use in this condition.
Clinical Evidence
Randomized, double-blind clinical trials have demonstrated the efficacy of this compound in managing alcohol withdrawal symptoms.[1][9][10] Patients treated with this compound in addition to standard therapy (benzodiazepines) experienced a more rapid normalization of vital signs and a quicker resolution of behavioral and clinical symptoms compared to placebo.[1][9][11] Notably, this compound was associated with a significant reduction in the length of hospital stay and a decreased need for concomitant benzodiazepines.[9][10]
Quantitative Data Summary
| Study Outcome | This compound Group | Placebo Group | p-value | Reference |
| Mean Length of Hospital Stay | 4 days | 5 days | < 0.02 | [9][10] |
| Treatment Failure (Outpatient) | 37% | 52% | Not specified | [12] |
| High Craving Levels at 24h (Outpatient) | 7% | 20% | Not specified | [12] |
| Concomitant Benzodiazepine Use | Significantly fewer patients | Significantly more patients | Not specified | [9][10] |
Experimental Protocol: this compound in Hospitalized Alcohol Withdrawal
This protocol is synthesized from the methodology of the randomized clinical trial by Kraus et al. (1985).[9][10][13]
Objective: To evaluate the efficacy of this compound as an adjunct to standard therapy in hospitalized patients with alcohol withdrawal syndrome.
Study Design: Randomized, double-blind, placebo-controlled trial.
Patient Population: Hospitalized patients diagnosed with alcohol withdrawal syndrome.
Intervention:
-
Randomization: Patients were randomly assigned to receive either this compound or a matching placebo.
-
Dosage: The specific oral dosage of this compound was not detailed in the abstract, but it was administered in addition to customary therapy, which often includes benzodiazepines.
-
Duration: Treatment was administered throughout the hospital stay.
Outcome Assessment:
-
Primary Endpoints:
-
Length of hospital stay.
-
Requirement for concomitant benzodiazepines.
-
-
Secondary Endpoints:
-
Daily assessment of nine clinical features across three categories:
-
Vital Signs: Heart rate, blood pressure.
-
Clinical Signs: Tremor.
-
Behavioral Signs: Agitation, anxiety.
-
-
Figure 2: Experimental workflow for a clinical trial of this compound in alcohol withdrawal.
Off-Label Application in Perioperative Cardiac Protection
Perioperative myocardial ischemia is a significant risk factor for mortality and cardiovascular complications following noncardiac surgery.[14] The physiological stress of surgery can lead to an exaggerated heart rate response, increasing myocardial oxygen demand. This compound's ability to control heart rate and reduce myocardial contractility makes it a candidate for cardioprotection in this setting.
Clinical Evidence
A landmark randomized, double-blind, placebo-controlled trial demonstrated that perioperative this compound administration in patients with or at risk for coronary artery disease undergoing noncardiac surgery significantly reduced mortality and the incidence of cardiovascular complications for up to two years post-surgery.[14][15] The primary effect was a reduction in deaths from cardiac causes within the first six to eight months.[14]
Quantitative Data Summary
| Study Outcome (at 2 years) | This compound Group | Placebo Group | p-value | Reference |
| Overall Mortality | 10% | 21% | 0.019 | [14][15] |
| Event-Free Survival | 83% | 68% | 0.008 | [14][15] |
| Postoperative Myocardial Ischemia (Days 0-7) | 24 of 99 patients | 39 of 101 patients | 0.029 | [11] |
Experimental Protocol: Perioperative this compound for Cardioprotection
This protocol is based on the methodology of the Multicenter Study of Perioperative Ischemia Research Group.[14][15]
Objective: To assess the effect of perioperative this compound on overall survival and cardiovascular morbidity in high-risk patients undergoing noncardiac surgery.
Study Design: Randomized, double-blind, placebo-controlled trial.
Patient Population: 200 patients with or at risk for coronary artery disease undergoing noncardiac surgery.[14]
Intervention:
-
Preoperative: Intravenous administration of this compound (5 or 10 mg) or placebo before induction of anesthesia.[11]
-
Immediate Postoperative: Intravenous administration of this compound or placebo.[14]
-
Postoperative (until oral intake): Intravenous this compound or placebo every 12 hours.[11]
-
Postoperative (oral intake): Oral this compound (50 or 100 mg) or placebo once daily for the duration of hospitalization, with dosing adjusted based on heart rate and blood pressure.[11]
Outcome Assessment:
-
Primary Endpoint: Overall survival.
-
Secondary Endpoint: Cardiovascular morbidity.
-
Follow-up: Patients were followed for two years post-surgery.[14]
Off-Label Application in Anxiety Disorders
While the psychological symptoms of anxiety are centrally mediated, the peripheral physical manifestations, such as palpitations and tremors, can create a positive feedback loop that exacerbates anxiety.[2] this compound, due to its low lipophilicity and limited ability to cross the blood-brain barrier, is thought to primarily act on these peripheral symptoms without directly affecting central neurotransmitter systems.[2]
Clinical Evidence
A randomized, double-blind, prospective trial comparing this compound to placebo in patients with primary anxiety found that this compound significantly improved mean values on the Hamilton Anxiety Rating Scale at two and four weeks.[16] A retrospective study of military personnel also reported that 81% of patients diagnosed with anxiety disorders and 87% with PTSD reported a positive effect from this compound.[17][18][19] Furthermore, patients who had previously taken the more lipophilic beta-blocker, propranolol, unanimously preferred this compound, suggesting better tolerability.[17][18][19]
Quantitative Data Summary
| Study Outcome | This compound Group | Placebo Group | p-value | Reference |
| Improvement on Hamilton Anxiety Scale | Significant improvement at 2 & 4 weeks | Less improvement | Not specified | [16] |
| Patient-Reported Positive Effect (Anxiety Disorders) | 81% (35/41) | N/A | N/A | [17][19] |
| Patient-Reported Positive Effect (PTSD) | 87% (34/39) | N/A | N/A | [17][19] |
Off-Label Application in Migraine Prophylaxis
The exact mechanism by which beta-blockers prevent migraines is not fully elucidated but is thought to involve multiple pathways. These may include reducing blood vessel dilation in the brain, decreasing the excitability of the nervous system, and stabilizing serotonin levels.[20][21]
Clinical Evidence
Double-blind, cross-over, multicenter studies have confirmed the efficacy of this compound in migraine prophylaxis.[22][23][24][25] An open-label study on chronic migraine demonstrated a significant reduction in the number of headache days per month with this compound treatment.[4][18]
Quantitative Data Summary
| Study Outcome | Baseline | After 3 Months of this compound | p-value | Reference |
| Mean Headache Days/Month (Chronic Migraine) | 20.1 ± 2.4 | 7.1 ± 5.7 | < 0.0003 | [4][26] |
| Mean Severity of Attacks (Chronic Migraine) | 2.3 ± 0.6 | 1.4 ± 1.1 (at 1.5 months) | < 0.010 | [4][26] |
Off-Label Application in Infantile Hemangiomas
Propranolol is a first-line treatment for infantile hemangiomas, but its use can be limited by side effects. This compound, being a selective β-1 blocker, is being investigated as an alternative with a potentially better safety profile. The mechanism is not fully understood but may involve vasoconstriction, inhibition of angiogenesis, and induction of apoptosis in endothelial cells.
Clinical Evidence
Prospective and retrospective studies have shown that oral this compound is effective and well-tolerated for treating proliferating infantile hemangiomas.[16][21] High response rates have been observed, with a significant percentage of patients achieving complete or nearly complete resolution.[21]
Quantitative Data Summary
| Study Outcome | Result | Reference |
| Overall Response Rate | 98.8% | [27] |
| "Excellent" Response Rate (at 24 weeks) | 56.5% | [21] |
| Common Effective Dose | 1.0 mg/kg/day | [21] |
| Adverse Events Requiring Cessation | 3.6% (behavioral changes) | [27] |
Other Investigated Off-Label Applications
-
Essential Tremor: While some studies have shown a benefit of this compound in suppressing tremor intensity, others have found it to be ineffective, particularly in comparison to non-selective beta-blockers like timolol.[15][22][28][29][30][31] The therapeutic effect in essential tremor may be mediated more by peripheral β-2 adrenoceptors.[15][28][32]
-
Glaucoma: this compound administered as eye drops has been shown to significantly reduce intraocular pressure in patients with primary open-angle glaucoma.[14][20][23][25][27][33][34]
-
Portal Hypertension: In patients with cirrhosis, this compound can reduce portal venous pressure, primarily through a reduction in cardiac output.[5][13][35] However, its effect may be less pronounced than that of non-selective beta-blockers like propranolol.[13]
Conclusion and Future Directions
The clinical research into the off-label applications of this compound reveals a broad spectrum of potential therapeutic benefits beyond its established cardiovascular indications. The evidence is particularly robust for its use in alcohol withdrawal syndrome and for perioperative cardioprotection. For conditions like anxiety, migraine, and infantile hemangiomas, the existing data is promising and warrants further investigation through large-scale, randomized controlled trials to solidify its place in the therapeutic armamentarium. The favorable side-effect profile of this compound, largely attributed to its cardioselectivity and hydrophilicity, makes it an attractive alternative to other beta-blockers in certain patient populations. Future research should focus on elucidating the precise molecular mechanisms underlying its efficacy in these diverse conditions and on optimizing dosing strategies to maximize therapeutic outcomes while minimizing adverse effects.
References
- 1. The role of beta blockers in alcohol withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ihs-headache.org [ihs-headache.org]
- 3. A Preliminary Investigation on the Effects of this compound for Treating Symptoms of Anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Alcohol withdrawal syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alcohol Withdrawal Syndrome | AAFP [aafp.org]
- 8. NEUROCHEMICAL MECHANISMS OF ALCOHOL WITHDRAWAL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized clinical trial of this compound in patients with alcohol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prophylactic this compound reduces postoperative myocardial ischemia. McSPI Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy of this compound in the outpatient management of the alcohol withdrawal syndrome. Results of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Randomized clinical trial of this compound in patients with alcohol withdrawal. | Semantic Scholar [semanticscholar.org]
- 14. Effect of this compound on mortality and cardiovascular morbidity after noncardiac surgery. Multicenter Study of Perioperative Ischemia Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beta-adrenoreceptor mechanisms in essential tremor; a double-blind placebo controlled trial of metoprolol, sotalol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized comparison of this compound and placebo in the treatment of anxiety: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Randomized controlled trial in alcohol relapse prevention: role of this compound, alcohol craving, and treatment adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alcohol Withdrawal Patho Basics — EMS.Aware [emsaware.org]
- 20. Beta-Blockers for Migraine: Treatment, Side Effects, More [healthline.com]
- 21. youtube.com [youtube.com]
- 22. This compound in migraine prophylaxis a double-blind cross-over multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound 4% eye drops and glaucoma. A double-blind short-term clinical trial of a new beta1-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of timolol and this compound on benign essential tremor: placebo-controlled studies based on quantitative tremor recording - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound in Migraine Prophylaxis a Double‐blind Cross‐over Multicentre Study | Semantic Scholar [semanticscholar.org]
- 26. This compound in the prophylaxis of chronic migraine: a 3-month open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound eye drops in glaucoma: a double-masked, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. This compound vs. propranolol in essential tremor. A controlled, quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Effects of timolol and this compound on benign essential tremor: placebo-controlled studies based on quantitative tremor recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Clinical Trial Workflow [classic] | Creately [creately.com]
- 33. This compound for migraine prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Beta-Blockers for Migraine Prevention: a Review Article - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Cardioselective Gatekeeper: Initial Studies on the Discovery and Development of Atenolol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the initial studies that led to the discovery and development of atenolol, a cornerstone in cardiovascular pharmacotherapy. We delve into the scientific rationale that necessitated a paradigm shift from non-selective to cardioselective beta-blockers, detailing the key experimental milestones from synthesis to early clinical validation. This guide is structured to offer not just a historical account, but a causal narrative, elucidating the "why" behind the experimental choices and protocols that defined this compound's early development. Through a synthesis of historical data, mechanistic insights, and detailed methodologies, we aim to provide a robust resource for professionals in drug discovery and development, fostering a deeper understanding of the scientific integrity and logical progression that brought this vital medication from the laboratory to clinical practice.
The Pre-Atenolol Landscape: An Unmet Need for Precision
The story of this compound begins with the success and limitations of its predecessors. The discovery of β-adrenergic receptors by Raymond P. Ahlquist in 1948 fundamentally changed the understanding of catecholamine pharmacology[1][2]. This led to the development of the first β-blockers, such as propranolol, in the 1960s by Sir James Black and his team at Imperial Chemical Industries (ICI)[1][2][3]. Propranolol, a non-selective β-blocker, proved revolutionary in treating angina pectoris by reducing myocardial oxygen demand[1][2]. However, its non-selectivity, blocking both β1-receptors (predominantly in the heart) and β2-receptors (in the lungs and other tissues), led to significant side effects, particularly bronchoconstriction in patients with respiratory conditions[4][5]. This clinical challenge created a clear and urgent need for a "cardioselective" β-blocker that would primarily target β1-receptors, offering the therapeutic benefits of cardiac modulation while minimizing off-target effects.
The Dawn of Cardioselectivity: The ICI 66082 Project
In response to this unmet need, researchers at ICI embarked on a project to develop a β1-selective antagonist. This endeavor culminated in the synthesis of a compound initially designated as ICI 66082, which would later be known as this compound[1][6][7]. The core hypothesis was that structural modifications to the aryloxypropanolamine backbone, a common feature of β-blockers, could confer selectivity for the β1-receptor subtype[8][9].
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves a multi-step process, with a common industrial route starting from 4-hydroxyphenylacetamide[10][11]. The key to its cardioselectivity lies in the para-substitution on the phenyl ring. The presence of the acetamide group at this position is a critical determinant of its β1-selectivity.
A Proposed Synthetic Pathway:
A common laboratory and industrial synthesis of this compound proceeds as follows:
-
Reaction of 4-hydroxyphenylacetamide with epichlorohydrin: This reaction, often in the presence of a base like piperidine, forms an epoxide intermediate[10][11].
-
Ring-opening of the epoxide: The intermediate epoxide is then reacted with isopropylamine to open the epoxide ring and introduce the isopropylamino group, yielding this compound[8][10].
The structure-activity relationship (SAR) studies of aryloxypropanolamines revealed several key principles that guided the design of this compound[8][9][12]:
-
The aryloxypropanolamine scaffold is essential for high-potency β-blockade.
-
The nature and position of substituents on the aromatic ring significantly influence selectivity.
-
The side chain , particularly the amine substituent, plays a role in receptor binding and overall potency.
The acetamide group in this compound's structure contributes to its hydrophilic nature, which limits its ability to cross the blood-brain barrier, potentially reducing central nervous system side effects compared to more lipophilic β-blockers like propranolol[13][14].
Preclinical Pharmacology: Characterizing a New Class of Blocker
Once synthesized, ICI 66082 underwent rigorous preclinical evaluation to determine its pharmacological profile. These initial studies were designed to assess its potency, selectivity, and mechanism of action.
Mechanism of Action
This compound functions as a competitive antagonist at β1-adrenergic receptors[8][15]. By selectively binding to these receptors in cardiac tissue, it blocks the actions of endogenous catecholamines like epinephrine and norepinephrine[4][15][16]. This blockade results in:
-
Negative Chronotropic Effect: A decrease in heart rate[15][17].
-
Negative Inotropic Effect: A reduction in the force of myocardial contraction[15][17].
-
Reduced Cardiac Output: The combined effect of decreased heart rate and contractility leads to a lower volume of blood pumped by the heart[18][19].
These effects collectively decrease the oxygen demand of the heart, which is the primary therapeutic benefit in conditions like angina and hypertension[5].
Diagram: Mechanism of Action of this compound
Caption: this compound competitively blocks β1-adrenergic receptors, inhibiting the downstream signaling cascade that leads to increased heart rate and contractility.
Experimental Protocols for Determining Cardioselectivity
A critical aspect of the initial studies was to quantify the β1-selectivity of this compound. This was typically achieved through in vitro and in vivo experiments comparing its antagonist activity at β1 and β2 receptors.
In Vitro Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for β1 and β2 adrenergic receptors.
-
Methodology:
-
Prepare membrane fractions from tissues rich in specific receptor subtypes (e.g., guinea pig left ventricle for β1, guinea pig lung for β2)[20].
-
Incubate the membrane preparations with a radiolabeled ligand (e.g., ³H-dihydroalprenolol) and varying concentrations of this compound.
-
Measure the displacement of the radioligand by this compound to determine its inhibitory constant (Ki) for each receptor subtype.
-
-
Expected Outcome: A significantly lower Ki value for β1 receptors compared to β2 receptors, indicating higher binding affinity and selectivity for β1.
In Vivo Functional Assays:
-
Objective: To assess the functional antagonism of this compound on β1- and β2-mediated physiological responses.
-
Methodology (Animal Models):
-
Administer a β-agonist like isoproterenol (which stimulates both β1 and β2 receptors) to an anesthetized animal (e.g., dog, cat).
-
Measure the β1-mediated response (e.g., increase in heart rate) and the β2-mediated response (e.g., decrease in diastolic blood pressure or bronchodilation).
-
Administer increasing doses of this compound and repeat the isoproterenol challenge.
-
Construct dose-response curves to determine the dose of this compound required to inhibit the β1 and β2 responses.
-
-
Expected Outcome: A much lower dose of this compound is required to block the heart rate response (β1) than the vasodilation or bronchodilation response (β2), confirming its cardioselectivity in a physiological context.
Pharmacokinetic Profile
Early pharmacokinetic studies in animal models and later in humans established the following key properties of this compound:
| Pharmacokinetic Parameter | Finding | Implication |
| Absorption | Incomplete oral absorption (approx. 50%)[13][15]. | Oral dosing needs to account for bioavailability. |
| Distribution | Low lipid solubility, limited crossing of the blood-brain barrier[13]. | Reduced potential for central nervous system side effects. |
| Metabolism | Minimal hepatic metabolism[15]. | Less susceptible to drug-drug interactions involving liver enzymes. |
| Elimination | Primarily excreted unchanged by the kidneys[13][16]. | Dose adjustments are necessary for patients with renal impairment. |
| Half-life | Approximately 6 to 7 hours[13]. | Allows for once-daily dosing in many cases. |
Early Clinical Investigations: From Bench to Bedside
Following promising preclinical data, this compound (as ICI 66082) moved into early-phase clinical trials to evaluate its safety, tolerability, and efficacy in humans.
Phase I: Safety and Dose-Finding in Healthy Volunteers
-
Objective: To assess the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of this compound in healthy volunteers.
-
Methodology:
-
Recruit a small cohort of healthy male volunteers.
-
Administer single ascending oral doses of this compound, with a placebo control group.
-
Monitor vital signs (heart rate, blood pressure), electrocardiogram (ECG), and adverse events.
-
Collect blood and urine samples at regular intervals to determine pharmacokinetic parameters.
-
Subsequently, conduct multiple-dose studies to assess steady-state pharmacokinetics and long-term tolerability.
-
-
Key Findings: These studies established a safe dose range and confirmed the pharmacokinetic profile observed in animal studies. The primary pharmacodynamic effect was a dose-dependent reduction in resting and exercise-induced heart rate[21].
Phase II: Proof-of-Concept in Hypertensive Patients
-
Objective: To evaluate the antihypertensive efficacy of this compound in patients with essential hypertension.
-
Methodology:
-
Recruit a cohort of patients with mild to moderate hypertension.
-
After a placebo run-in period, randomize patients to receive either this compound or a placebo in a double-blind fashion[22].
-
Titrate the dose of this compound to achieve a target blood pressure reduction.
-
Monitor blood pressure and heart rate at regular intervals.
-
-
Key Findings: Early studies demonstrated that this compound produced a statistically significant and clinically relevant reduction in both systolic and diastolic blood pressure compared to placebo[22][23]. Long-term studies confirmed its sustained antihypertensive effect with once-daily dosing[19][24].
A notable early study by Lund-Johansen investigated the long-term hemodynamic effects of this compound in hypertensive patients. The results showed a significant reduction in blood pressure (approximately 18%), heart rate (approximately 25%), and cardiac output (16-27% at rest) after one year of treatment[19][24].
Diagram: this compound Drug Development Workflow
Caption: The logical progression from identifying a clinical need to the synthesis, preclinical and clinical evaluation, and eventual approval of this compound.
Conclusion: A Legacy of Cardioselectivity
The initial studies on the discovery and development of this compound represent a landmark in cardiovascular pharmacology. Driven by a clear clinical need to mitigate the side effects of non-selective β-blockers, researchers at ICI successfully designed, synthesized, and validated a novel cardioselective agent. The meticulous preclinical and early clinical studies provided a robust foundation of evidence for its mechanism of action, selectivity, safety, and efficacy. This compound, patented in 1969 and approved for medical use in 1975, went on to become one of the most widely prescribed medications for hypertension and angina, fundamentally shaping the management of cardiovascular disease for decades[1][13]. This in-depth guide has aimed to illuminate the scientific rigor and logical decision-making that underpinned its journey from a chemical concept to a therapeutic reality.
References
- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 2. Fifty years of beta-blockers: a revolution in CV pharmacotherapy [healio.com]
- 3. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GoodRx - Error [blocked.goodrx.com]
- 5. droracle.ai [droracle.ai]
- 6. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. soci.org [soci.org]
- 8. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. ijisrt.com [ijisrt.com]
- 15. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Atendol? [synapse.patsnap.com]
- 17. youtube.com [youtube.com]
- 18. Articles [globalrx.com]
- 19. Haemodynamic long-term effects of a new beta-adrenoceptor blocking drug, this compound (ICI 66082), in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. accessdata.fda.gov [accessdata.fda.gov]
- 22. Controlled study of this compound in treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A comparison of the antihypertensive effect of this compound (ICI 66 082) and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Haemodynamic long-term effects of a new beta-adrenoceptor blocking drug, this compound (ICI 66082), in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Pharmacological Review of Atenolol for the Research Professional
Introduction
Atenolol, a cornerstone in cardiovascular therapy for decades, represents a significant development in the clinical management of hypertension, angina pectoris, and post-myocardial infarction care.[1][2][3][4] Developed in the 1970s and receiving FDA approval in 1981, it was engineered to offer a more heart-specific alternative to earlier non-selective beta-blockers like propranolol, aiming to reduce certain side effects.[4][5] This technical guide provides a comprehensive examination of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular mechanism of action, pharmacokinetic and pharmacodynamic properties, and the clinical implications of its use, supported by experimental evidence and established protocols.
This compound's chemical designation is 4-[2-hydroxy-3-(1-methylethyl)aminopropyl]benzeneacetamide.[6] It is a synthetic, relatively polar, and hydrophilic compound, a characteristic that significantly influences its pharmacokinetic behavior.[7]
Molecular Mechanism of Action: Selective Beta-1 Adrenergic Blockade
This compound is a second-generation beta-adrenergic receptor antagonist characterized by its relative selectivity for the β1-adrenoceptor.[1][8] These receptors are predominantly located in the cardiac tissue.[2][6] The drug lacks intrinsic sympathomimetic activity (partial agonist activity) and membrane-stabilizing properties.[7][9]
The primary mechanism of this compound involves the competitive blockade of β1-receptors from endogenous catecholamines, such as epinephrine and norepinephrine.[1][10] This antagonism inhibits the downstream signaling cascade typically initiated by catecholamine binding, which involves the activation of Gs-proteins and subsequent synthesis of cyclic AMP (cAMP). By disrupting this pathway, this compound exerts several key cardiovascular effects:
-
Negative Chronotropy: A reduction in heart rate is achieved by decreasing the rate of depolarization of the sinoatrial (SA) node.[1][10]
-
Negative Inotropy: A decrease in myocardial contractility results from the diminished influx of calcium ions into cardiac muscle cells.[1][10]
-
Reduced Blood Pressure: The antihypertensive effect is multifactorial, stemming from reduced cardiac output, inhibition of renin release from the kidneys, and a decrease in sympathetic nervous system activity.[4][11]
While this compound is β1-selective, this selectivity is dose-dependent and not absolute.[7][9][12] At higher doses (typically above 50mg/day), this compound can also block β2-adrenoceptors, which are primarily found in the bronchial and vascular smooth muscle.[7][9][11] This loss of selectivity can lead to potential adverse effects in susceptible individuals, such as those with asthma or chronic obstructive pulmonary disease (COPD).[2]
Signaling Pathway of this compound's Action
Caption: this compound's competitive blockade of the β1-adrenergic receptor.
Pharmacokinetic Profile: A Hydrophilic Journey
The pharmacokinetic properties of this compound are largely dictated by its hydrophilicity and low lipid solubility.[1][9]
| Parameter | Value | References |
| Bioavailability | ~50% | [1][13][14] |
| Time to Peak (Tmax) | 2-4 hours (oral) | [1][7][14] |
| Plasma Protein Binding | 6-16% | [7][9][14] |
| Volume of Distribution | 0.5-0.75 L/kg | [15] |
| Elimination Half-life | 6-7 hours (normal renal function) | [1][13][14] |
| Primary Route of Elimination | Renal (primarily as unchanged drug) | [1][7][13][16] |
Absorption
Oral absorption of this compound is rapid but incomplete, with approximately 50% of an oral dose being absorbed from the gastrointestinal tract.[1][7][14] The remaining unabsorbed portion is excreted unchanged in the feces.[5][7] In vitro studies suggest that the intestinal uptake of this compound is mediated by organic anion transporting polypeptides OATP1A2 and OATP2B1.[16]
Distribution
Due to its hydrophilic nature, this compound has a low lipid solubility, which limits its diffusion across the blood-brain barrier.[1][9] This results in lower concentrations in the central nervous system compared to more lipophilic beta-blockers, potentially leading to fewer CNS-related side effects.[9] Plasma protein binding is minimal, ranging from 6% to 16%.[7][9][14]
Metabolism
This compound undergoes minimal to no hepatic metabolism.[1][7][13] The parent drug is the primary component found in circulation.[1] This characteristic reduces the likelihood of drug-drug interactions involving hepatic enzyme systems.[15]
Excretion
The primary route of elimination for this compound is via the kidneys.[1][13][16] The absorbed portion of the drug is predominantly excreted unchanged in the urine through both glomerular filtration and active tubular secretion.[1][17] The renal secretion of this compound is mediated by the human organic cation transporter 2 (hOCT2) and multidrug and toxin extrusion proteins (hMATEs).[1][17] The elimination half-life of this compound is approximately 6 to 7 hours in individuals with normal renal function.[1][13][14] This half-life can be significantly prolonged in patients with renal impairment, necessitating dosage adjustments.[13][18][19]
Experimental Protocol: Determination of this compound Plasma Concentration via HPLC
This protocol outlines a standard method for quantifying this compound in plasma samples, crucial for pharmacokinetic studies.
-
Sample Preparation:
-
Collect blood samples in heparinized tubes at predetermined time points post-administration.
-
Centrifuge the samples at 3000 rpm for 10 minutes to separate the plasma.
-
To 1 mL of plasma, add a known concentration of an internal standard (e.g., metoprolol).
-
Perform protein precipitation by adding 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 15 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard high-performance liquid chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 226 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the peak area ratio of this compound to the internal standard for both the standards and the unknown samples.
-
Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.
-
Pharmacodynamic Effects
The pharmacodynamic effects of this compound are a direct consequence of its β1-adrenergic blockade. The onset of action after an oral dose is within one hour, with peak effects observed between 2 to 4 hours.[1] These effects persist for at least 24 hours, allowing for once-daily dosing.[1][14]
A linear relationship exists between the plasma concentration of this compound and the degree of beta-blockade, as measured by the inhibition of exercise-induced tachycardia.[13] However, the correlation between plasma levels and the antihypertensive effect is not as straightforward.[13]
Clinically, this compound's pharmacodynamics manifest as:
-
A reduction in both resting and exercise-induced heart rate.[9]
-
A decrease in both systolic and diastolic blood pressure at rest and during exercise.[9]
-
A reduction in myocardial oxygen consumption, which is the basis for its anti-anginal effects.[4][20]
Clinical Considerations
Therapeutic Applications
This compound is FDA-approved for the management of:
-
Hypertension : Used alone or in combination with other antihypertensive agents.[1][21][22]
-
Angina Pectoris : For the long-term management of chronic stable angina.[1][2][23]
-
Acute Myocardial Infarction : To reduce cardiovascular mortality in hemodynamically stable patients.[1][2]
Off-label uses include the treatment of arrhythmias, migraine prophylaxis, alcohol withdrawal, and thyrotoxicosis.[1][22][23]
Adverse Effects and Contraindications
The most common adverse effects of this compound are extensions of its therapeutic actions and include:
Less common but more serious adverse effects can include bronchospasm (in susceptible individuals), heart failure, and atrioventricular (AV) block.[21][24] this compound may also mask the symptoms of hypoglycemia in diabetic patients.[3][18][21][25]
This compound is contraindicated in patients with:
Drug Interactions
Clinically significant drug interactions can occur when this compound is co-administered with other medications. Caution is advised with:
-
Calcium channel blockers (e.g., verapamil, diltiazem): Can potentiate effects on heart rate and contractility, leading to severe bradycardia or heart block.[1][26]
-
Digoxin: Concurrent use can increase the risk of bradycardia.[1][26]
-
Clonidine: Abrupt withdrawal of clonidine in patients receiving this compound can lead to a hypertensive crisis.[21]
-
Insulin and oral hypoglycemic agents: this compound can mask tachycardia associated with hypoglycemia.[3][25]
Workflow for Assessing Potential Drug-Drug Interactions
Caption: A logical workflow for managing potential drug interactions with this compound.
Conclusion
This compound remains a valuable therapeutic agent due to its cardioselective β1-adrenergic blockade, which effectively reduces heart rate, myocardial contractility, and blood pressure. Its hydrophilic nature dictates a pharmacokinetic profile characterized by incomplete oral absorption, minimal hepatic metabolism, and primary renal excretion. While generally well-tolerated, a thorough understanding of its pharmacological properties, including its dose-dependent selectivity and potential for drug interactions, is crucial for its safe and effective use in clinical practice and for guiding future research in cardiovascular drug development.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. goodrx.com [goodrx.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 5. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medicoverhospitals.in [medicoverhospitals.in]
- 7. This compound [dailymed.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. drugs.com [drugs.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Clinical pharmacokinetics of this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Tablets, USP [dailymed.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. ClinPGx [clinpgx.org]
- 17. This compound Renal Secretion Is Mediated by Human Organic Cation Transporter 2 and Multidrug and Toxin Extrusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. droracle.ai [droracle.ai]
- 20. [The effect of this compound on the cardiovascular system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 23. About this compound - NHS [nhs.uk]
- 24. medcentral.com [medcentral.com]
- 25. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 26. This compound Interactions: 5 Medications That Can Interact - GoodRx [goodrx.com]
Understanding the cardioselective nature of Atenolol
An In-depth Technical Guide to the Cardioselective Nature of Atenolol
Authored by: Gemini, Senior Application Scientist
Foreword: The Clinical Imperative for Receptor Selectivity
The advent of β-adrenergic receptor antagonists, or beta-blockers, marked a paradigm shift in cardiovascular medicine.[1] Pioneered by Sir James Black, these agents offered a novel mechanism to mitigate the effects of excessive sympathetic stimulation on the heart.[1] However, the first generation of these drugs, such as propranolol, were non-selective, antagonizing both β1- and β2-adrenergic receptors.[2] This lack of specificity, while effective in achieving desired cardiac outcomes, often led to significant adverse effects, most notably bronchoconstriction in patients with respiratory conditions like asthma, by blocking the bronchodilatory effects of β2-receptor activation.[2][3] This clinical challenge created a clear imperative for the development of second-generation, "cardioselective" agents, designed to preferentially target β1-receptors located predominantly in cardiac tissue while sparing β2-receptors in the lungs and other tissues. This compound emerged as a quintessential example of such an agent.[4][5] This guide provides a detailed technical exploration of the molecular underpinnings, experimental validation, and clinical significance of this compound's cardioselective properties for an audience of drug development professionals and researchers.
Part 1: The Molecular Basis of this compound's β1-Selectivity
This compound is a second-generation β1-selective adrenergic antagonist.[4] Its mechanism of action is rooted in its competitive, reversible binding to β1-adrenergic receptors, primarily found in the heart and kidneys.[6][7] By occupying these receptors, this compound blocks the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby inhibiting their downstream effects.[4] This blockade results in reduced heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and lower blood pressure.[4][6]
Unlike non-selective beta-blockers, this compound's chemical structure confers a higher binding affinity for β1-receptors compared to β2-receptors.[8] This selectivity is relative, not absolute, and can be diminished at higher therapeutic doses, where this compound may begin to antagonize β2-receptors as well.[2][8] The drug is characterized as a pure antagonist, meaning it lacks intrinsic sympathomimetic activity (ISA) or partial agonist effects.[5][9] It also does not possess membrane-stabilizing activity.[5]
Pharmacokinetic Profile: A Hydrophilic Agent
This compound's physicochemical properties significantly influence its clinical behavior. It is a hydrophilic (water-soluble) compound, which limits its ability to cross the blood-brain barrier.[8][10] This characteristic is associated with a lower incidence of central nervous system (CNS) side effects, such as fatigue or sleep disturbances, compared to more lipophilic beta-blockers like propranolol.[5]
Key pharmacokinetic parameters are summarized below:
| Parameter | Value | Source |
| Bioavailability (Oral) | ~50% | [4] |
| Peak Blood Levels | 2-4 hours post-oral administration | [4][8] |
| Elimination Half-Life | 6-7 hours | [8][10] |
| Metabolism | Minimal hepatic metabolism | [8][10] |
| Primary Excretion Route | Renal (Urine) | [8][10] |
| Plasma Protein Binding | 6-16% | [8][10] |
The minimal hepatic metabolism means this compound has a low potential for drug-drug interactions involving the cytochrome P450 enzyme system.[10] However, its primary reliance on renal excretion necessitates dose adjustments in patients with impaired kidney function.[5]
Signaling Pathway Interruption
This compound exerts its therapeutic effect by interrupting the canonical Gs-protein coupled signaling pathway activated by β1-receptors. In the absence of an antagonist, catecholamine binding to the β1-receptor activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[11][12] cAMP then activates Protein Kinase A (PKA), which phosphorylates various intracellular targets to increase heart rate and contractility.[11][13] this compound's blockade of the receptor prevents this entire cascade from initiating.
References
- 1. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: a review of its pharmacological properties and therapeutic efficacy in angina pectoris and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goodrx.com [goodrx.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. This compound Tablets: Package Insert / Prescribing Information [drugs.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
Atenolol in the Management of Anxiety and Alcohol Withdrawal: A Technical Guide for Researchers
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the preliminary research and mechanistic rationale for the use of atenolol, a cardioselective β-1 adrenergic antagonist, in the management of anxiety and alcohol withdrawal syndrome (AWS). While primarily approved for cardiovascular conditions, this compound's ability to mitigate the peripheral sympathetic manifestations of hyperadrenergic states offers a compelling, albeit off-label, therapeutic avenue. This document synthesizes the pharmacological principles, pathophysiological underpinnings, and existing clinical evidence for this compound in these two distinct, yet related, neurological conditions. We present detailed experimental protocols for future preclinical and clinical investigations, alongside a critical evaluation of the current evidence base. The objective is to equip researchers and drug development professionals with a foundational understanding to guide further, more rigorous investigation into this compound's potential in these indications.
Introduction: Pharmacological Profile of this compound
This compound is a second-generation beta-blocker characterized by its relative cardioselectivity for the β-1 adrenergic receptor and its hydrophilic nature.[1] Patented in 1969, its primary mechanism of action involves competitively blocking β-1 receptors, which are predominantly located in cardiac tissue.[2][3] This blockade antagonizes the effects of catecholamines like epinephrine and norepinephrine, resulting in reduced heart rate, myocardial contractility, and blood pressure.[1][3]
A critical aspect of this compound's pharmacology relevant to its use in centrally-mediated conditions is its low lipid solubility. This hydrophilicity limits its passage across the blood-brain barrier (BBB).[4][5] Studies using positron emission tomography (PET) have confirmed that the passage of this compound into the brain is very limited.[4][5] This property is fundamental to understanding its therapeutic action in anxiety and AWS; this compound primarily targets the peripheral manifestations of sympathetic hyperactivity rather than directly altering central neurochemistry.[6] This contrasts with more lipophilic beta-blockers like propranolol, which have greater CNS penetration and a different side-effect profile.[7]
Figure 1: Mechanism of Action of this compound.
This compound for Anxiety Disorders
The off-label prescription of beta-blockers for anxiety has increased significantly, yet robust clinical guidance is lacking.[8][9] this compound's utility is primarily conceptualized for managing performance or situational anxiety, where somatic symptoms are prominent.[10][11]
Pathophysiological Rationale
Anxiety disorders are associated with hyperactivity of the sympathetic nervous system, the "fight-or-flight" response.[12][13][14] This leads to a cascade of physiological symptoms, including tachycardia, palpitations, tremors, and sweating, which are mediated by the release of adrenaline.[11][12] These physical sensations can create a positive feedback loop, where the individual becomes fearful of the symptoms themselves, thereby exacerbating the psychological component of anxiety.[12]
This compound's therapeutic logic rests on interrupting this loop at the periphery. By blocking β-1 receptors on the heart, it dampens the cardiovascular response to circulating catecholamines, reducing heart rate and palpitations.[2][10] This can prevent the escalation of anxiety fueled by the perception of these bodily symptoms. Its limited BBB penetration is a key differentiator, as it mitigates the physical symptoms without directly causing central effects like sedation, which might be undesirable in performance situations.[7]
Figure 2: this compound's Role in the Anxiety Feedback Loop.
Review of Clinical Evidence
The evidence for beta-blockers in anxiety is mixed.[8][9][15] While widely used, high-quality evidence from large randomized controlled trials (RCTs) is scarce.[8][9]
One double-blind, randomized trial found that this compound significantly improved scores on the Hamilton Anxiety Rating Scale compared to placebo over four weeks.[16] In a study on stage fright in musicians, 100 mg of this compound did not significantly alter the subjective feeling of stage fright before a performance but did reduce it afterward and improved technical-motor performance, suggesting its effects are primarily peripheral.[6] A preliminary observational study at a military mental health clinic reported that 81% of patients with anxiety disorders found this compound to have a positive effect, with many preferring it over propranolol.[17][18]
However, a recent systematic review and meta-analysis concluded there is a lack of robust evidence for the effectiveness of beta-blockers in treating diagnosed anxiety disorders like social phobia or panic disorder.[8][9] Many existing studies are limited by small sample sizes and high risk of bias.[8][9]
| Study Type | Population | Dosage | Key Findings | Limitations | Reference |
| Randomized Controlled Trial | Primary Anxiety Patients | Not Specified | Significant improvement in Hamilton Anxiety Scale vs. placebo. | Older study, dosage not specified. | [16] |
| Randomized Controlled Trial | Musicians with Stage Fright | 100 mg | Improved technical performance; reduced heart rate; reduced post-performance anxiety. | Small sample size (n=22). | [6] |
| Observational Study | Military Mental Health Patients | 25 mg | 81% of anxiety patients reported positive effects; well-tolerated. | Not placebo-controlled; self-reported outcomes. | [17][18] |
| Systematic Review & Meta-Analysis | Adults with Anxiety Disorders | Varied | No evidence of beneficial effect vs. placebo or benzodiazepines for social phobia or panic disorder. | Included studies had small sample sizes and high risk of bias. | [8][9] |
Proposed Research Protocol: Double-Blind Crossover Trial for Performance Anxiety
To address the evidence gap, a rigorous study is required.
Objective: To evaluate the efficacy of this compound versus placebo in reducing physiological and subjective measures of performance anxiety.
Methodology:
-
Participant Recruitment: Recruit 60 healthy adult participants with self-reported, significant public speaking anxiety.
-
Design: A double-blind, placebo-controlled, crossover design. Each participant will serve as their own control.
-
Intervention: Participants will be randomized to receive either this compound (50 mg) or a matching placebo 90 minutes before a standardized public speaking task. A washout period of one week will separate the two trial arms.
-
Assessments:
-
Primary Outcome: Heart rate variability (HRV) and mean heart rate measured via continuous ECG monitoring during the speaking task.
-
Secondary Outcomes:
-
Subjective Units of Distress Scale (SUDS) ratings collected before, during, and after the task.
-
Performance rating by blinded, independent evaluators using a standardized rubric.
-
-
-
Data Analysis: A mixed-effects model will be used to analyze the crossover data, accounting for period and treatment effects.
This compound for Alcohol Withdrawal Syndrome (AWS)
This compound's role in AWS is as an adjunctive therapy, primarily to manage the severe autonomic hyperactivity that characterizes the syndrome.[19][20][21][22] It is not a monotherapy and does not replace the standard of care, which is typically benzodiazepines.[20][22]
Pathophysiological Rationale
Chronic alcohol consumption enhances the inhibitory effects of GABA and suppresses the excitatory effects of glutamate.[23][24] The central nervous system adapts to the constant presence of this depressant. Upon abrupt cessation of alcohol, the brain enters a state of severe hyperexcitability, with diminished GABAergic tone and a surge in glutamate activity.[23][24][25]
This central hyperexcitability leads to a massive activation of the sympathetic nervous system, resulting in profound autonomic hyperactivity: tachycardia, hypertension, tremors, and diaphoresis.[25][26][27] This state is not only distressing but can lead to life-threatening cardiovascular complications. This compound, by blocking peripheral β-1 receptors, directly counteracts these cardiovascular manifestations, helping to stabilize vital signs.[28][29]
Figure 3: Pathophysiology of AWS and Site of this compound Action.
Review of Clinical Evidence
Several randomized clinical trials support the use of this compound as an adjunct in managing AWS.
A double-blind trial in hospitalized patients found that, compared to placebo, the this compound group had more rapid normalization of vital signs and required significantly less concomitant benzodiazepine (oxazepam) for agitation.[28][29] This suggests this compound can reduce the overall sedative burden. The this compound group also had a significantly shorter mean length of hospital stay (four vs. five days).[29][30]
Another randomized trial focusing on outpatient management found similar benefits.[31] Treatment failure (a composite measure including return to drinking) occurred in 37% of the this compound group compared to 52% of the placebo group.[31] Notably, the this compound group reported significantly lower levels of alcohol craving, suggesting a potential secondary benefit that warrants further investigation.[31]
| Study Type | Population | Setting | Key Findings | Reference |
| Randomized, Double-Blind, Placebo-Controlled Trial | Hospitalized AWS Patients (n=120) | Inpatient | This compound group showed faster normalization of vital signs, required significantly less oxazepam, and had a shorter hospital stay. | [28][29][30] |
| Randomized, Double-Blind, Placebo-Controlled Trial | AWS Patients (n=180) | Outpatient | This compound group had a lower rate of treatment failure (37% vs. 52%) and significantly reduced levels of alcohol craving. | [31] |
Proposed Research Protocol: Prospective Cohort Study on Adjunctive this compound
Objective: To assess the impact of adjunctive this compound on benzodiazepine requirements and clinical outcomes in patients undergoing inpatient alcohol detoxification.
Methodology:
-
Participant Recruitment: Enroll 100 adult patients admitted for alcohol detoxification with a Clinical Institute Withdrawal Assessment for Alcohol, Revised (CIWA-Ar) score of ≥10.[32][33]
-
Design: A prospective, controlled cohort study.
-
Intervention:
-
Control Group (n=50): Standard symptom-triggered benzodiazepine protocol based on CIWA-Ar scores.
-
Intervention Group (n=50): Standard symptom-triggered benzodiazepine protocol PLUS scheduled this compound (50 mg daily), initiated upon admission.
-
-
Assessments:
-
Primary Outcome: Total cumulative dose of benzodiazepine (lorazepam equivalent) required to achieve and maintain a CIWA-Ar score <8 over the first 72 hours.
-
Secondary Outcomes:
-
Mean CIWA-Ar scores at 24, 48, and 72 hours.
-
Incidence of severe withdrawal complications (seizures, delirium tremens).
-
Length of hospital stay.
-
Adverse events (e.g., hypotension, bradycardia).
-
-
-
Data Analysis: Independent t-tests or Mann-Whitney U tests for continuous outcomes and chi-square tests for categorical outcomes will be used to compare the two cohorts.
Conclusion and Future Directions
The preliminary evidence suggests that this compound, a hydrophilic, cardioselective beta-blocker, holds promise as a targeted therapy for the peripheral symptoms of anxiety and as a valuable adjunct in the management of alcohol withdrawal. Its primary benefit lies in its ability to mitigate the cardiovascular manifestations of sympathetic hyperactivity without significant central nervous system effects.
For anxiety, its most rational application appears to be in performance-related contexts where somatic symptoms are the primary driver of distress. However, the evidence base is weak and requires substantiation through larger, more methodologically sound clinical trials like the crossover study proposed herein.
For alcohol withdrawal, the evidence is more robust, indicating that adjunctive this compound can stabilize vital signs, reduce the need for benzodiazepines, shorten hospital stays, and potentially decrease craving.[28][29][31] Future research should focus on confirming these findings and exploring the mechanistic link between peripheral beta-blockade and reduced alcohol craving. For both indications, further research is critical to translate these preliminary findings into evidence-based clinical guidelines.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Permeability of the blood-brain barrier for this compound studied by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stage fright in musicians: a model illustrating the effect of beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta Blockers for Anxiety: Do They Work? [verywellhealth.com]
- 8. Beta-blockers for the treatment of anxiety disorders: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Beta-Blockers for Anxiety: Benefits, Side Effects, and Risks [healthline.com]
- 11. health.clevelandclinic.org [health.clevelandclinic.org]
- 12. anxietycare.org.uk [anxietycare.org.uk]
- 13. journals.physiology.org [journals.physiology.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Beta-blockers in anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized comparison of this compound and placebo in the treatment of anxiety: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound vs Metoprolol for Performance Anxiety [performzen.com]
- 18. academic.oup.com [academic.oup.com]
- 19. The Best Medications for Alcohol Withdrawal - GoodRx [goodrx.com]
- 20. the-hospitalist.org [the-hospitalist.org]
- 21. innovodetox.com [innovodetox.com]
- 22. uspharmacist.com [uspharmacist.com]
- 23. Complications of Alcohol Withdrawal: Pathophysiological Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Alcohol Withdrawal Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Pathophysiology Of Alcoholism [rosewoodrecovery.com]
- 26. Exploring Alcohol Withdrawal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. NEUROCHEMICAL MECHANISMS OF ALCOHOL WITHDRAWAL - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The role of beta blockers in alcohol withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Randomized clinical trial of this compound in patients with alcohol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Randomized clinical trial of this compound in patients with alcohol withdrawal. | Semantic Scholar [semanticscholar.org]
- 31. The efficacy of this compound in the outpatient management of the alcohol withdrawal syndrome. Results of a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. CIWA-Ar for Alcohol Withdrawal [mdcalc.com]
- 33. addictioncenter.com [addictioncenter.com]
Methodological & Application
Application Notes and Protocols for UV Spectrophotometric Analysis of Atenolol in Pharmaceuticals
Introduction: The Role of Atenolol and the Utility of UV Spectrophotometry
This compound is a selective β1 receptor antagonist, a class of drugs primarily used in the management of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction.[1][2] Its crucial role in patient health necessitates accurate and reliable quantification in pharmaceutical formulations to ensure dosage consistency and therapeutic efficacy.
Ultraviolet (UV) spectrophotometry offers a simple, rapid, and economical method for the determination of this compound in both bulk drug substance and finished pharmaceutical products.[3] This technique leverages the principle that a substance's concentration in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, a relationship defined by the Beer-Lambert Law.[4] This application note provides detailed protocols for several validated UV spectrophotometric methods for this compound analysis, complete with explanations of the underlying scientific principles and validation requirements as stipulated by the International Council for Harmonisation (ICH) guidelines.[5][6]
Method 1: Zero-Order UV Spectrophotometry
This is the most direct spectrophotometric method, relying on the measurement of absorbance at a single wavelength, the point of maximum absorption (λmax).
Core Principle
Zero-order spectrophotometry directly applies the Beer-Lambert law, where the absorbance of a solution is measured at a specific wavelength. For this compound, the λmax varies slightly depending on the solvent used, but is typically observed around 224-226 nm in methanol or acidic solutions, and around 276 nm in methanol.[1][7][8][9] The choice of solvent is critical as it can influence the spectral characteristics of the analyte. Methanol and dilute hydrochloric acid are common choices due to their ability to fully solubilize this compound and their transparency in the UV region of interest.[1][8]
Experimental Protocol
1. Instrumentation:
-
A validated UV-Visible double beam spectrophotometer with 1 cm matched quartz cells.
2. Reagents and Materials:
-
This compound reference standard (of known purity)
-
Methanol (spectroscopic grade)[1]
-
0.1N Hydrochloric Acid (analytical grade)[8]
-
This compound tablets (commercial formulation)
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of the chosen solvent (e.g., methanol or 0.1N HCl).
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the same solvent and mix thoroughly.
4. Preparation of Working Standard Solutions and Calibration Curve:
-
Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from approximately 5 to 40 µg/mL.[8] For example, pipette 0.5, 1.0, 2.0, 3.0, and 4.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to volume with the solvent.
-
Measure the absorbance of each working standard solution at the predetermined λmax (e.g., 225 nm for 0.1N HCl) against a solvent blank.[8]
-
Plot a calibration curve of absorbance versus concentration. The curve should exhibit a high correlation coefficient (R² > 0.999).
5. Preparation of Sample Solution (from tablets):
-
Weigh and finely powder at least 20 this compound tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the solvent and sonicate for 15-20 minutes to facilitate the extraction of this compound.
-
Dilute to volume with the solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.
-
Dilute the filtered solution with the solvent to a concentration that falls within the linearity range of the calibration curve.
6. Analysis:
-
Measure the absorbance of the final sample solution at the λmax.
-
Determine the concentration of this compound in the sample solution using the regression equation from the calibration curve.
-
Calculate the amount of atenenol in the original tablet formulation.
Method 2: First-Order Derivative Spectrophotometry
Derivative spectrophotometry is a powerful technique for enhancing the resolution of overlapping spectral bands and eliminating matrix interference.
Core Principle
This method involves the conversion of a normal zero-order spectrum to its first derivative. The first derivative spectrum plots the rate of change of absorbance with respect to wavelength (dA/dλ) against wavelength. This transformation can resolve overlapping peaks and allows for more accurate quantification in the presence of interfering substances. For this compound, measurements can be taken at specific zero-crossing points or at the maxima and minima of the derivative spectrum.[7][10]
Experimental Protocol
1. Instrumentation and Reagents:
-
As described in Method 1. Methanol is a commonly used solvent for this method.[7]
2. Preparation of Solutions:
-
Prepare standard stock, working standard, and sample solutions as described in Method 1. A typical linearity range for this method is 2.5-17.5 µg/mL.[7]
3. Spectral Acquisition and Analysis:
-
Record the zero-order UV spectra of the standard and sample solutions from approximately 200 to 400 nm.
-
Using the spectrophotometer's software, generate the first-order derivative spectra.
-
Measure the derivative absorbance at specific wavelengths. For example, measurements can be made at 273 nm, 276 nm, and 285 nm in methanol.[7]
-
Construct a calibration curve by plotting the derivative absorbance at the chosen wavelength(s) against the concentration of the working standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation
All developed analytical methods must be validated to ensure they are suitable for their intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines.[5][11]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Linearity | To demonstrate a proportional relationship between concentration and absorbance. | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy | To determine the closeness of the measured value to the true value. | % Recovery between 98.0% and 102.0% |
| Precision (Repeatability & Intermediate Precision) | To assess the degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% |
| Specificity | To ensure the method measures only the analyte of interest without interference from excipients. | No interference from placebo at the analytical wavelength. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve) |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve) |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in parameters like wavelength or solvent composition. |
Protocol for Accuracy (Recovery Study)
-
Prepare a placebo blend of the tablet excipients.
-
Spike the placebo with known amounts of this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1]
-
Prepare these samples in triplicate.
-
Analyze the samples using the developed method.
-
Calculate the percentage recovery for each sample. The mean recovery should be within the specified limits.[1]
Data Presentation
| Method | Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| Zero-Order | Methanol | 224 | 1-30 | > 0.999 |
| Zero-Order | 0.1N HCl | 225 | 5-40 | > 0.997 |
| Zero-Order | Phosphate Buffer pH 6.8 | 226.6 | Not Specified | 0.9988 |
| First-Order Derivative | Methanol | 273, 276, 285 | 2.5-17.5 | Not Specified |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of the validation process.
Conclusion
The UV spectrophotometric methods described provide simple, accurate, and cost-effective means for the routine quality control analysis of this compound in pharmaceutical dosage forms. The choice between zero-order and derivative methods will depend on the complexity of the sample matrix and the potential for excipient interference. Proper method validation in accordance with ICH guidelines is imperative to ensure the reliability of the results.[3][4]
References
- 1. Devlopment & validation of UV spectrophotometric method for determination of this compound | PPTX [slideshare.net]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. researchgate.net [researchgate.net]
- 4. UV-Vis method development and validation for this compound tablets [wisdomlib.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. au.edu.sy [au.edu.sy]
- 9. oaskpublishers.com [oaskpublishers.com]
- 10. [PDF] Determination of this compound in Pharmaceutical Preparation by Zero-, First-, Second-and Third-Order Derivative Spectrophotometric Methods | Semantic Scholar [semanticscholar.org]
- 11. starodub.nl [starodub.nl]
Sensitive Detection of Atenolol and its Metabolites using LC-MS: An Application Note
Introduction
Atenolol is a widely prescribed beta-1 selective adrenergic antagonist used in the management of cardiovascular diseases such as hypertension, angina pectoris, and acute myocardial infarction.[1] It functions by selectively blocking beta-1 adrenergic receptors in the heart and vascular smooth muscle, leading to a reduction in heart rate, blood pressure, and myocardial contractility.[1][2] Pharmacokinetically, this compound is a hydrophilic compound with approximately 50% oral bioavailability.[1][3] A key characteristic of this compound is its limited hepatic metabolism, with about 90% of the absorbed dose reaching systemic circulation unchanged and being primarily excreted by the kidneys.[4][5]
Despite its minimal metabolism, typically accounting for only about 5% of the administered dose, the characterization and quantification of this compound's metabolites are crucial in comprehensive drug development and clinical pharmacokinetic studies.[6][7] The two primary metabolites identified are hydroxythis compound and this compound glucuronide.[4][7] While these metabolites are considered to have significantly less pharmacological activity than the parent drug, with hydroxythis compound possessing only about one-tenth of the beta-blocking activity, their monitoring can provide valuable insights into the drug's metabolic pathways and potential alterations in specific patient populations, such as those with renal impairment.[8][9]
This application note presents a detailed protocol for the sensitive and selective quantification of this compound and its major metabolites, hydroxythis compound and this compound glucuronide, in human plasma using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology is designed to meet the rigorous standards of bioanalytical method validation, ensuring accuracy, precision, and reliability for research, clinical, and drug development applications.
Scientific Principles and Experimental Design
The choice of LC-MS for this application is driven by its inherent high sensitivity, specificity, and selectivity, which are paramount for accurately quantifying low-level metabolites in complex biological matrices.[10] The protocol employs a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent signal-to-noise ratios by monitoring specific precursor-to-product ion transitions for each analyte.
The sample preparation strategy is designed to efficiently extract this compound and its more polar metabolites from plasma while minimizing matrix effects. A combination of protein precipitation and solid-phase extraction (SPE) is recommended to achieve high recovery and sample cleanliness. The chromatographic separation is optimized using a C18 reversed-phase column to resolve the parent drug from its metabolites and endogenous plasma components.
Chemical Structures and Metabolism
A foundational understanding of the chemical structures of this compound and its metabolites is essential for developing a robust LC-MS method.
This compound:
-
IUPAC Name: 2-{4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenyl}acetamide[7]
-
Molecular Formula: C₁₄H₂₂N₂O₃[7]
-
Molecular Weight: 266.34 g/mol [7]
Metabolites: this compound undergoes minor metabolism to form hydroxythis compound and this compound glucuronide.
-
Hydroxythis compound: This metabolite is formed by the hydroxylation of the this compound molecule.
-
This compound Glucuronide: This metabolite is a conjugate of this compound with glucuronic acid, which increases its water solubility for excretion.
-
Chemical Name: (2S,3S,4S,5R,6R)-6-((1-(4-(2-Amino-2-oxoethyl)phenoxy)-3-(isopropylamino)propan-2-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid[11]
-
The metabolic pathway of this compound can be visualized as follows:
Caption: Metabolic pathway of this compound.
Detailed Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol outlines a robust method for the extraction of this compound and its metabolites from human plasma using a combination of protein precipitation and solid-phase extraction (SPE).
Materials:
-
Human plasma (collected in K₂EDTA tubes)
-
This compound, Hydroxythis compound, and this compound Glucuronide analytical standards
-
This compound-d7 (or other suitable stable isotope-labeled internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
Procedure:
-
Spiking of Internal Standard: To 200 µL of plasma sample, add 20 µL of internal standard working solution (e.g., this compound-d7 at 100 ng/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Dilution: Dilute the supernatant with 1 mL of 4% phosphoric acid in water. This step ensures proper binding to the SPE cartridge.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
Caption: Sample preparation workflow.
Protocol 2: LC-MS/MS Analysis
This protocol provides the instrumental parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following table outlines the proposed MRM transitions for this compound and its metabolites. The transitions for the metabolites are predicted based on their structures and the known fragmentation of this compound and glucuronide conjugates. These transitions should be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 267.2 | 145.1 | 25 |
| 267.2 | 190.1 | 15 | |
| Hydroxythis compound | 283.2 | 161.1 | 25 |
| 283.2 | 206.1 | 15 | |
| This compound Glucuronide | 443.2 | 267.2 (aglycone) | 20 |
| 443.2 | 116.1 | 30 | |
| This compound-d7 (IS) | 274.2 | 145.1 | 25 |
Rationale for Proposed Metabolite Transitions:
-
Hydroxythis compound: The precursor ion (m/z 283.2) corresponds to the protonated molecule [M+H]⁺. The product ions are predicted based on the fragmentation of the side chain, similar to this compound, but with a mass shift due to the additional hydroxyl group.
-
This compound Glucuronide: The precursor ion (m/z 443.2) is the protonated molecule [M+H]⁺. A characteristic fragmentation of glucuronide conjugates is the neutral loss of the glucuronic acid moiety (176 Da), resulting in the protonated aglycone (this compound) at m/z 267.2. The second product ion is a common fragment from the this compound structure.
Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99, calibration standards within ±15% of nominal (±20% at LLOQ) |
| Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ) |
| Accuracy | Intra- and inter-day accuracy (%RE) within ±15% of nominal (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | IS-normalized matrix factor should have a %CV ≤ 15% |
| Stability | Analyte concentration should be within ±15% of nominal under various storage conditions |
Calibration Curve and Quality Controls:
-
A calibration curve should be prepared by spiking blank plasma with known concentrations of this compound, hydroxythis compound, and this compound glucuronide. A typical linear range for this compound is 1-1000 ng/mL.[9] The range for the metabolites should be adjusted based on expected physiological concentrations, likely in the sub-ng/mL to low ng/mL range.
-
Quality control (QC) samples should be prepared at low, medium, and high concentrations to assess the method's performance.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and implementation of a sensitive and specific LC-MS method for the quantification of this compound and its primary metabolites, hydroxythis compound and this compound glucuronide, in human plasma. The detailed protocols for sample preparation and instrumental analysis, coupled with the proposed MRM transitions, offer a robust starting point for researchers in drug development and clinical pharmacology. The emphasis on method validation according to regulatory standards ensures the generation of high-quality, reliable data. This methodology will be a valuable tool for in-depth pharmacokinetic studies and a greater understanding of the disposition of this compound in the human body.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of 27 β-Blockers and Metabolites in Milk Powder by High Performance Liquid Chromatography Coupled to Quadrupole Orbitrap High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacologic observations on this compound, a beta-adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound in human urine by gas chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. faa.gov [faa.gov]
Application Notes and Protocols: Gas Chromatography Techniques for Atenolol Derivatization and Analysis
Introduction: The Analytical Challenge of Atenolol
This compound, a widely prescribed β-adrenergic receptor blocker, plays a crucial role in managing cardiovascular conditions such as hypertension and angina.[1][2] Its inherent chemical properties—high polarity and low volatility—present a significant analytical hurdle for direct analysis by gas chromatography (GC).[1] GC analysis fundamentally requires analytes to be thermally stable and readily vaporized.[3][4] this compound, with its polar hydroxyl and secondary amine groups, strongly interacts with GC columns, leading to poor peak shape, low sensitivity, and thermal degradation. To overcome these limitations, derivatization is an essential prerequisite. This process chemically modifies the analyte to increase its volatility and thermal stability, rendering it amenable to GC separation and detection.[1][3][4] This application note provides a comprehensive guide to the derivatization and subsequent GC-based analysis of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals.
The Rationale Behind Derivatization: Enhancing Volatility and Detectability
Derivatization in the context of GC analysis for this compound serves a dual purpose: it masks the polar functional groups responsible for undesirable chromatographic behavior and can introduce moieties that enhance detector response. The primary targets for derivatization on the this compound molecule are the hydroxyl (-OH) and secondary amine (-NH) groups. By replacing the active hydrogens in these groups with less polar, more thermally stable functionalities, we can significantly improve its chromatographic properties.[5]
The two most common and effective derivatization strategies for this compound are silylation and acylation.
Silylation: A Robust Approach for Polar Analytes
Silylation is a widely employed derivatization technique in GC, involving the replacement of an active hydrogen with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[5] This process effectively caps the polar sites, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the analyte.[5][6]
For this compound, silylating reagents react with the hydroxyl and amine protons to form TMS ethers and TMS amines, respectively. A variety of silylating reagents are available, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being a particularly effective choice for this compound.[7][8][9] It is a strong silylating agent that produces volatile byproducts, minimizing interference in the chromatogram.[6] The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reaction rate, especially for sterically hindered groups.[10]
Experimental Workflow: From Sample to Signal
The following diagram illustrates the general workflow for the GC analysis of this compound, from sample preparation to data acquisition.
Caption: General workflow for this compound analysis by GC-MS.
Protocol 1: Silylation of this compound using MSTFA for GC-MS Analysis
This protocol details a validated method for the determination of this compound in human urine.[7]
Materials and Reagents
-
This compound standard
-
Metoprolol (Internal Standard, IS)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Chloroform
-
Butanol
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Human Urine (blank)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream or vacuum)
-
GC-MS system
Step-by-Step Methodology
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of human urine in a centrifuge tube, add a known amount of the internal standard (metoprolol).
-
Alkalinize the urine sample by adding a suitable volume of NaOH solution to reach a basic pH.
-
Add 5 mL of a chloroform:butanol extraction solvent mixture.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 100 µL of MSTFA.
-
Seal the tube and heat at 60-70°C for 30 minutes to facilitate the derivatization reaction.
-
After cooling to room temperature, the sample is ready for injection.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Utilize a capillary column suitable for drug analysis (e.g., HP-5MS or equivalent).
-
Employ a temperature program that allows for the separation of the derivatized this compound and internal standard from any matrix components. A typical program might start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is recommended for enhanced sensitivity and selectivity.
-
Expected Results and Data Interpretation
The silylated this compound derivative will be more volatile and exhibit a well-defined, symmetrical peak in the chromatogram. The retention time will be significantly shorter than that of underivatized this compound (which would likely not elute under typical GC conditions). The mass spectrum of the TMS-atenolol derivative will show characteristic fragments that can be used for identification and quantification.
| Parameter | Value | Reference |
| Linearity Range | 50-750 ng/mL | [7] |
| Correlation Coefficient (r) | >0.99 | [7] |
| Intra-day Precision (RSD) | <5.0% | [7] |
| Inter-day Precision (RSD) | <5.0% | [7] |
| Accuracy (Relative Error) | <7.0% | [7] |
| Analytical Recovery | ~91% | [7] |
| Limit of Quantification (LOQ) | 50 ng/mL | [7] |
Protocol 2: Acylation of this compound using PFPA for GC-MS Analysis
Acylation is another effective derivatization strategy where an acyl group is introduced to the analyte. For compounds like this compound, highly fluorinated acylating agents such as pentafluoropropionic anhydride (PFPA) are particularly advantageous. The resulting derivatives are not only volatile but also highly electronegative, making them ideal for sensitive detection by electron capture detection (ECD) or for generating characteristic mass spectra.
This protocol is based on a method for the differentiation of this compound and other beta-blockers.[11][12]
Materials and Reagents
-
This compound standard
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
-
Biological sample (e.g., blood, tissue homogenate)
-
Extraction solvent (e.g., a mixture of organic solvents)
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
GC-MS system
Step-by-Step Methodology
-
Sample Preparation (Extraction):
-
Extract this compound from the biological matrix using an appropriate liquid-liquid or solid-phase extraction method. The choice of extraction solvent and pH conditions should be optimized for the specific matrix.
-
Evaporate the extract to dryness.
-
-
Derivatization:
-
To the dried residue, add a suitable volume of ethyl acetate and PFPA.
-
Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 20-30 minutes) to complete the acylation reaction.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
A non-polar or medium-polarity capillary column is typically used.
-
The temperature program should be optimized to achieve baseline separation of the PFPA-derivatized this compound from other compounds.[12]
-
The mass spectrometer in EI mode will produce a mass spectrum with characteristic fragments. By monitoring unique mass fragments, this compound can be differentiated from structurally similar beta-blockers.[11]
-
Key Mass Fragments for Identification
The PFPA derivative of this compound yields unique mass fragments that are crucial for its specific identification, especially in the presence of other beta-blockers like metoprolol and propranolol.
| Compound | Unique Mass Fragments (m/z) | Reference |
| PFPA-Atenolol | 244, 172, 132 | [11] |
| PFPA-Metoprolol | 559, 107 | [11] |
| PFPA-Propranolol | 551, 183, 144, 127 | [11] |
Chiral Separation of this compound: A Note on Enantioselectivity
This compound is a chiral compound, and its therapeutic activity resides primarily in the (S)-enantiomer.[13] While most pharmaceutical formulations are racemic mixtures, the ability to separate and quantify the individual enantiomers is critical in pharmacokinetic and pharmacodynamic studies. Chiral separation of this compound can be achieved using specialized chiral GC columns after derivatization. However, it is important to note that high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are more commonly employed for the enantioseparation of beta-blockers.[14][15]
Troubleshooting and Method Validation
A robust and reliable analytical method is built on a foundation of thorough validation. Key validation parameters that must be assessed include:
-
Specificity and Selectivity: The ability of the method to unequivocally identify and quantify the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the derivatized this compound.
-
Linearity and Range: The concentration range over which the detector response is directly proportional to the analyte concentration.[7][8][9]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[7][8][9]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[7][8][9]
-
Recovery: The efficiency of the extraction process.[7]
-
Stability: The stability of the analyte in the biological matrix and the stability of the derivatized sample.
Conclusion: A Powerful Technique for a Challenging Analyte
Gas chromatography, when coupled with appropriate derivatization strategies, provides a powerful and sensitive tool for the analysis of this compound in various matrices. Both silylation and acylation have proven to be effective in overcoming the inherent challenges of this compound's polarity and low volatility. The choice between these methods will depend on the specific requirements of the analysis, including the matrix, the required sensitivity, and the available instrumentation. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can develop and validate robust GC-based methods for the accurate and reliable quantification of this compound, contributing to advancements in pharmaceutical research, clinical diagnostics, and forensic toxicology.
References
- 1. phmethods.net [phmethods.net]
- 2. annexpublishers.com [annexpublishers.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. youtube.com [youtube.com]
- 7. Determination of this compound in human urine by gas chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas chromatographic-mass spectrometric differentiation of this compound, metoprolol, propranolol, and an interfering metabolite product of metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. faa.gov [faa.gov]
- 13. agilent.com [agilent.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Simultaneous enantioseparation and simulation studies of this compound, metoprolol and propranolol on Chiralpak® IG column using supercritical fluid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Assay of Raw Atenolol Material: A Guide to Titrimetric and Electrometric Methods
Introduction: The Criticality of Accurate Atenolol Assay
This compound, a beta-1 selective adrenergic antagonist, is a cornerstone in the management of cardiovascular diseases, primarily hypertension. Chemically designated as 4-(2-hydroxy-3-[(1-methylethyl) amino] propoxy) benzeneacetamide, its therapeutic efficacy is directly proportional to its purity and dosage accuracy.[1] Therefore, robust and reliable analytical methods for the assay of raw this compound material are paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
This document provides a detailed guide to two classical, yet highly reliable, analytical techniques for the assay of this compound: non-aqueous titrimetry and potentiometric titration. These methods, recognized by major pharmacopoeias, offer a cost-effective and accurate alternative to more complex chromatographic techniques for the routine quality control of the raw material.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them to ensure methodological robustness and trustworthy results.
Part 1: Non-Aqueous Titrimetric Assay of this compound
Theoretical Framework: Enhancing Basicity in a Non-Aqueous Milieu
This compound is a weakly basic compound in aqueous solutions.[1] Direct titration in water is often impractical due to the poor endpoint detection. Non-aqueous titration overcomes this limitation by employing a solvent that enhances the basicity of the analyte. Glacial acetic acid is the solvent of choice for this compound as it acts as a differentiating solvent, minimizing the leveling effect of water and accentuating the basic properties of the drug.[1][4]
The titration is performed with a strong acid in a non-aqueous solvent, typically perchloric acid in glacial acetic acid. The reaction proceeds as a simple acid-base neutralization, with a 1:1 stoichiometric relationship between this compound and perchloric acid.[1][4]
Endpoint Detection: Visual vs. Potentiometric
Two primary methods are employed for endpoint detection in this non-aqueous titration:
-
Visual Indication: Crystal violet is a common visual indicator for this titration. It exhibits a distinct color change from violet (basic) to blue-green (neutral) and finally to yellowish-green (acidic) at the endpoint.[1][4]
-
Potentiometric Indication: This electrometric method offers a more objective and precise determination of the endpoint. It involves monitoring the potential difference between a suitable indicator electrode (e.g., a glass electrode) and a reference electrode (e.g., a saturated calomel electrode, SCE) as the titrant is added.[1][4] A sharp inflection in the potential versus titrant volume curve indicates the equivalence point.
Experimental Workflow: Non-Aqueous Titration
References
Application Notes and Protocols for the Use of Atenolol in In-Vitro Studies of Beta-Adrenergic Signaling
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of atenolol in in-vitro studies of beta-adrenergic signaling. This document delves into the scientific principles, practical protocols, and critical considerations to ensure the generation of robust and reproducible data.
Introduction: The Role of this compound in Beta-Adrenergic Research
This compound is a second-generation beta-blocker characterized by its high selectivity for the β1-adrenergic receptor.[1][2] This property makes it an invaluable tool for in-vitro research aimed at dissecting the specific roles of β1-adrenergic signaling pathways, which are pivotal in cardiovascular physiology and various pathological states.[1] Unlike non-selective beta-blockers such as propranolol, this compound allows for the targeted inhibition of β1 receptors, minimizing confounding effects from β2 or β3 receptor blockade.[2][3]
Beta-adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily. The β1 receptor, predominantly found in the heart and kidneys, couples to the Gs alpha subunit.[4] Upon agonist binding, this initiates a signaling cascade through adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[4][5] In-vitro studies utilizing this compound can elucidate the nuances of this pathway, screen for novel β1-adrenergic agonists or antagonists, and investigate the impact of various stimuli on receptor function.
Key Physicochemical and Pharmacokinetic Properties of this compound:
| Property | Value/Description | Significance for In-Vitro Studies |
| Target | Selective β1-adrenergic receptor antagonist | Allows for specific investigation of β1-mediated signaling pathways. |
| log Kd (human) | β1: -6.66, β2: -5.99, β3: -4.11 | Demonstrates higher affinity for the β1 receptor subtype.[6] |
| Solubility | Hydrophilic (water-soluble) | Easily dissolved in aqueous buffers for cell culture experiments.[6][7] |
| Plasma Protein Binding | Low (6-16%) | Less likely to have non-specific binding to proteins in culture media.[8] |
| Metabolism | Minimal hepatic metabolism | Stable in in-vitro systems without significant metabolic breakdown.[6] |
Scientific Principles and Experimental Design
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the β1-adrenergic receptor.[1][9] This means it binds to the receptor at the same site as endogenous agonists like norepinephrine and epinephrine but does not activate the downstream signaling cascade.[1][9] By occupying the receptor, this compound prevents agonists from binding and initiating the Gs-adenylyl cyclase-cAMP pathway.[1][4] This inhibitory action is reversible and concentration-dependent.
Causality in Experimental Choices
-
Choice of Cell Line: The selection of an appropriate cell line is critical. Cells endogenously expressing β1-adrenergic receptors (e.g., certain cardiomyocyte cell lines) are ideal for studying native receptor function. Alternatively, recombinant cell lines (e.g., HEK293 or CHO cells) stably transfected with the human β1-adrenergic receptor offer a controlled system with high receptor expression, minimizing interference from other receptor subtypes.[10][11]
-
Agonist Selection: Isoproterenol is a commonly used non-selective beta-adrenergic agonist that potently stimulates both β1 and β2 receptors.[12] When used in conjunction with this compound, it allows for the specific investigation of β1-mediated responses. Norepinephrine, with a higher affinity for β1 over β2 receptors, can also be used.
-
Concentration Range: Determining the optimal concentration range for this compound is crucial. A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) in the specific experimental system. This ensures that the concentrations used are sufficient to block β1 receptors without causing off-target effects.[13]
-
Controls: Appropriate controls are essential for data interpretation. These should include:
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound and the agonist.
-
Agonist-only Control: Cells treated with the agonist to establish the maximum stimulated response.
-
This compound-only Control: Cells treated with this compound alone to assess any intrinsic activity.
-
Non-selective Antagonist Control (e.g., Propranolol): Can be used to compare the effects of selective versus non-selective beta-blockade.
-
Core Experimental Protocols
Cell Culture and Preparation
Protocol 1: General Cell Culture for Beta-Adrenergic Signaling Studies
-
Cell Line Maintenance: Culture cells (e.g., HEK293-β1AR or a relevant cardiomyocyte line) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: The day before the experiment, seed cells into the appropriate culture plates (e.g., 96-well plates for cAMP assays) at a density that will result in a confluent monolayer on the day of the assay.
-
Serum Starvation (Optional but Recommended): On the day of the experiment, aspirate the growth medium and replace it with serum-free medium. Incubate for 2-4 hours. This step reduces basal signaling activity and improves the signal-to-noise ratio.
Competitive Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the β1-adrenergic receptor and is used to determine the affinity (Ki) of this compound.
Protocol 2: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the β1-adrenergic receptor. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Increasing concentrations of this compound (or other competing ligand).
-
A fixed concentration of a radiolabeled β1-adrenergic antagonist (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol).
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Non-linear regression analysis is used to calculate the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This is a functional assay that measures the downstream consequence of β1-adrenergic receptor activation or inhibition.
Protocol 3: cAMP Assay
-
Cell Preparation: Prepare and seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment with this compound: Aspirate the medium and add fresh medium containing various concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 15-30 minutes) to allow this compound to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol, typically at its EC80 concentration) to the wells.
-
Incubation: Incubate for a specified time (e.g., 10-30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Quantification: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or FRET-based assays).[10]
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. A sigmoidal dose-response curve will be generated, from which the IC50 of this compound can be determined.
Visualization of Pathways and Workflows
Beta-Adrenergic Signaling Pathway
Caption: Beta-adrenergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In-Vitro this compound Studies
Caption: A typical experimental workflow for assessing this compound's inhibitory effect.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your results, each experiment should be designed as a self-validating system.
-
Internal Consistency: The IC50 value of this compound obtained from a functional assay like a cAMP assay should be consistent with its Ki value from a binding assay.
-
Positive and Negative Controls: The inclusion of a potent non-selective agonist (positive control) should yield a robust signal, while the vehicle control (negative control) should establish the baseline.
-
Reproducibility: Experiments should be repeated independently on different days with different cell passages to ensure the reproducibility of the findings.
-
Orthogonal Assays: Whenever possible, validate findings using a different assay that measures a distinct point in the signaling cascade. For example, a PKA activity assay could be used to confirm the results of a cAMP assay.
Conclusion and Future Directions
This compound is a powerful and specific tool for the in-vitro investigation of β1-adrenergic signaling. By carefully designing experiments with appropriate controls and utilizing robust assay methodologies, researchers can gain valuable insights into the role of this important receptor in health and disease. Future studies could leverage this compound in more complex in-vitro systems, such as co-cultures of different cell types or 3D organoid models, to better recapitulate the physiological environment.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. beta-2 Adrenergic blockade evaluated with epinephrine after placebo, this compound, and nadolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Revisiting this compound as a low passive permeability marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 10. Development of an enzyme-linked immunosorbent assay and a beta-1 adrenergic receptor-based assay for monitoring the drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of the beta-adrenoceptor-cAMP-system during dynamic exercise in patients with primary hypertension after acute beta-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
Methodologies for Studying Atenolol's Effect on Cardiac Cell Cultures: Application Notes and Protocols
This guide provides a comprehensive overview of methodologies for studying the effects of atenolol, a cardioselective β-1 adrenergic antagonist, on cardiac cell cultures. It is designed for researchers, scientists, and drug development professionals seeking to establish robust in vitro models for cardiovascular research. This document offers detailed, step-by-step protocols for utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to investigate the electrophysiological, contractile, and molecular responses to this compound.
Introduction: this compound and its Cardiac Mechanism of Action
This compound is a widely prescribed medication for cardiovascular conditions such as hypertension, angina pectoris, and acute myocardial infarction.[1][2] Its primary mechanism of action is the selective blockade of β-1 adrenergic receptors, which are predominantly located in the heart.[3][4] By competitively inhibiting the binding of catecholamines like epinephrine and norepinephrine to these receptors, this compound reduces heart rate (negative chronotropic effect), decreases the force of heart contractions (negative inotropic effect), and lowers blood pressure.[1][5] This ultimately lessens the workload on the heart and reduces myocardial oxygen demand.[3][4] While this compound is cardioselective at lower doses, at higher concentrations, it can also inhibit β-2 adrenergic receptors found in bronchial and vascular smooth muscle.[3][6]
Studying the precise effects of this compound on cardiac cells in a controlled in vitro environment is crucial for understanding its therapeutic actions and potential side effects. Human iPSC-derived cardiomyocytes have emerged as a highly relevant and translatable model system for these investigations, offering the potential for patient-specific disease modeling and drug screening.[7]
Section 1: Culturing and Maturation of Human iPSC-Derived Cardiomyocytes
A reliable and reproducible source of high-quality cardiomyocytes is fundamental to any in vitro cardiac study. The following protocols detail the culture, differentiation, and maturation of hiPSC-CMs to generate a physiologically relevant cell model.
hiPSC Culture and Maintenance
Successful cardiomyocyte differentiation begins with high-quality pluripotent stem cells.
Protocol 1: hiPSC Culture
-
Coating Culture Vessels:
-
Thaw Matrigel on ice.
-
Dilute Matrigel 1:100 in cold DMEM/F12 medium.
-
Coat tissue culture plates with the diluted Matrigel solution (1 mL for a 6-well plate) and incubate for at least 1 hour at room temperature.[6]
-
-
Thawing and Seeding hiPSCs:
-
Rapidly thaw a cryovial of hiPSCs in a 37°C water bath.
-
Gently transfer the cells into a 15 mL conical tube containing 5 mL of mTeSR™1 or E8™ medium supplemented with 10 µM ROCK inhibitor (Y-27632) to enhance cell survival.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh mTeSR™1/E8™ medium with ROCK inhibitor.
-
Plate the cells onto the pre-coated culture vessel at a recommended seeding density of 1-2 x 10^4 cells/cm².[8][9]
-
-
Daily Maintenance:
-
Perform a full media change daily with mTeSR™1 or E8™ medium.
-
Monitor cultures for confluence and morphology. Healthy hiPSC colonies should have well-defined edges and minimal spontaneous differentiation.
-
-
Passaging:
-
When colonies reach 70-80% confluency, passage the cells using a non-enzymatic reagent like ReLeSR™ or 0.5 mM EDTA to maintain colony integrity.[6]
-
Split colonies at a ratio of 1:6 to 1:12.
-
Cardiomyocyte Differentiation
This protocol utilizes a widely adopted small molecule-based approach for directed cardiac differentiation.
Protocol 2: hiPSC to Cardiomyocyte Differentiation
-
Day 0: Induction
-
When hiPSCs reach 80-90% confluency, replace the maintenance medium with RPMI 1640/B27 minus insulin medium containing a GSK3 inhibitor (e.g., 6-12 µM CHIR99021).[6]
-
-
Day 2: Wnt Inhibition
-
Replace the medium with RPMI 1640/B27 minus insulin containing a Wnt inhibitor (e.g., 5 µM IWP2 or Wnt-C59).[6]
-
-
Day 4 Onwards: Maintenance
-
Replace the medium with RPMI 1640/B27 medium.
-
Perform a media change every 2-3 days.
-
Spontaneous contractions are typically observed between days 8 and 12.
-
Cardiomyocyte Maturation
To enhance the physiological relevance of hiPSC-CMs, a maturation phase is crucial.
Protocol 3: Cardiomyocyte Maturation
-
Metabolic Selection:
-
On day 14 post-differentiation, switch the culture to a glucose-depleted, lactate-supplemented medium for 4-6 days to enrich the cardiomyocyte population.[6]
-
-
Extended Culture and Hormonal Treatment:
-
Culture the purified cardiomyocytes for at least 30 days post-differentiation in RPMI 1640/B27 medium.
-
Supplement the medium with triiodothyronine (T3) to promote a more mature phenotype.[6]
-
-
Co-culture (Optional):
-
For more advanced models, co-culture hiPSC-CMs with cardiac fibroblasts to better mimic the native cardiac environment.[3]
-
Section 2: Functional Assays for Assessing this compound's Effects
This section provides detailed protocols for key functional assays to characterize the impact of this compound on cardiomyocyte electrophysiology, calcium handling, and contractility.
Electrophysiology: Multi-Electrode Array (MEA)
MEA technology allows for non-invasive, label-free recording of extracellular field potentials from a population of beating cardiomyocytes, providing insights into chronotropy and field potential duration (an indicator of action potential duration).[10][11]
Protocol 4: MEA Analysis of this compound's Effects
-
Cell Plating:
-
Coat a 48-well MEA plate with fibronectin (20 µg/mL) for 1 hour at 37°C.
-
Plate mature hiPSC-CMs at a density of 60,000 cells per well.[12]
-
Culture for 5-7 days to allow for the formation of a stable, spontaneously beating syncytium.
-
-
Baseline Recording:
-
Place the MEA plate on the recording platform pre-heated to 37°C.
-
Allow the plate to equilibrate for 10-15 minutes.
-
Record baseline field potentials for at least 2 minutes.
-
-
This compound Treatment:
-
Prepare a dose-response range of this compound (e.g., 1 nM to 100 µM) in the appropriate culture medium.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 20-30 minutes to allow for drug equilibration.[13]
-
-
Post-Treatment Recording:
-
Record field potentials for at least 2 minutes at each concentration.
-
-
Data Analysis:
-
Analyze the recorded waveforms to determine the beat rate and field potential duration (FPD). The FPD is typically corrected for beat rate using Fridericia's formula (FPDc = FPD / RR^(1/3)).[12]
-
Generate dose-response curves for the change in beat rate and FPDc.
-
Self-Validation:
-
Positive Control: Isoproterenol (a β-adrenergic agonist) should cause a dose-dependent increase in beat rate and a shortening of the FPDc.
-
Negative Control: A vehicle control (e.g., DMSO) should show no significant change in beat rate or FPDc.
Calcium Imaging
Intracellular calcium transients are fundamental to excitation-contraction coupling. Calcium imaging allows for the visualization and quantification of these transients.
Protocol 5: Calcium Imaging with Fluo-4 AM
-
Cell Plating:
-
Plate mature hiPSC-CMs on glass-bottom dishes or plates coated with fibronectin.
-
-
Dye Loading:
-
Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution.
-
Incubate the cells with the loading solution for 20-30 minutes at 37°C.[14]
-
Wash the cells twice with fresh Tyrode's solution and incubate for a further 20 minutes to allow for complete de-esterification of the dye.[15]
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a high-speed camera.
-
Excite Fluo-4 at 488 nm and collect emission at >505 nm.[14]
-
Record baseline calcium transients.
-
-
This compound Treatment and Post-Treatment Imaging:
-
Perfuse the cells with different concentrations of this compound.
-
Record calcium transients after drug application.
-
-
Data Analysis:
-
Analyze the recorded fluorescence signals to determine the amplitude, duration, and decay kinetics of the calcium transients.
-
Self-Validation:
-
Positive Control: Isoproterenol should increase the amplitude and shorten the duration of the calcium transients.
-
Negative Control: Vehicle control should not significantly alter calcium transient parameters.
Contractility Assay
Assessing the mechanical contraction of cardiomyocytes is crucial for understanding the inotropic effects of drugs.
Protocol 6: Video-Based Contractility Assay
-
Cell Plating:
-
Plate mature hiPSC-CMs on fibronectin-coated plates.
-
-
Image Acquisition:
-
Place the plate on a microscope stage with environmental control (37°C, 5% CO₂).
-
Acquire videos of spontaneously contracting cardiomyocytes using a high-frame-rate camera.[16]
-
-
This compound Treatment and Post-Treatment Imaging:
-
Add different concentrations of this compound to the wells.
-
Acquire videos after drug application.
-
-
Data Analysis:
Self-Validation:
-
Positive Control: Isoproterenol should increase contraction amplitude and velocity.
-
Negative Control: Vehicle control should not significantly affect contractility parameters.
Section 3: Molecular Assays for Mechanistic Insights
To delve deeper into the molecular mechanisms underlying this compound's effects, the following assays can be employed.
Western Blot for β-1 Adrenergic Receptor Expression
Western blotting can be used to quantify the protein levels of the β-1 adrenergic receptor.
Protocol 7: Western Blot Analysis
-
Cell Lysis:
-
Treat mature hiPSC-CMs with the desired concentrations of this compound for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the β-1 adrenergic receptor overnight at 4°C.[18][19]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Self-Validation:
-
Positive Control: Lysates from cells known to express high levels of β-1 adrenergic receptors.
-
Negative Control: A loading control to ensure equal protein loading across lanes.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR can be used to measure changes in the mRNA expression of genes involved in the β-adrenergic signaling pathway and cardiac function.
Protocol 8: qPCR Analysis
-
RNA Extraction:
-
Treat mature hiPSC-CMs with this compound.
-
Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (e.g., ADRB1, GNAS, ADCY5) and a reference gene (e.g., GAPDH, ACTB).[20]
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.[21]
-
Self-Validation:
-
Positive Control: A sample with known expression levels of the target genes.
-
Reference Genes: Use at least two stable reference genes for accurate normalization.
Data Presentation
Table 1: Example Dose-Response Data for this compound on hiPSC-CMs
| Assay | Parameter | This compound Concentration | Response (% of Baseline) |
| MEA | Beat Rate | 10 nM | 95 ± 5% |
| 100 nM | 85 ± 7% | ||
| 1 µM | 70 ± 8% | ||
| FPDc | 10 nM | 102 ± 3% | |
| 100 nM | 108 ± 4% | ||
| 1 µM | 115 ± 6% | ||
| Calcium Imaging | Transient Amplitude | 100 nM | 90 ± 6% |
| 1 µM | 75 ± 9% | ||
| Contractility | Contraction Amplitude | 100 nM | 88 ± 7% |
| 1 µM | 72 ± 10% |
Note: The data presented in this table are illustrative and may vary depending on the specific hiPSC line and experimental conditions.
Visualizations
Caption: Experimental workflow for studying this compound's effects on hiPSC-CMs.
Caption: Simplified β-adrenergic signaling pathway and the site of this compound action.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. stemcell.com [stemcell.com]
- 3. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Paradigms Governing β1-Adrenergic Receptor Trafficking in Primary Adult Rat Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemically Defined Culture and Cardiomyocyte Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybrid Cell Analysis System to Assess Structural and Contractile Changes of Human iPSC-Derived Cardiomyocytes for Preclinical Cardiac Risk Evaluation [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. The Efficiency of In Vitro Differentiation of Primate iPSCs into Cardiomyocytes Depending on Their Cell Seeding Density and Cell Line Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multielectrode Array (MEA) Assay for Profiling Electrophysiological Drug Effects in Human Stem Cell-Derived Cardiomyocytes | Axion Biosystems [axionbiosystems.com]
- 11. Interpretation of field potentials measured on a multi electrode array in pharmacological toxicity screening on primary and human pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurofins.com [eurofins.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ionoptix.com [ionoptix.com]
- 16. Automated Video-Based Analysis of Contractility and Calcium Flux in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes Cultured over Different Spatial Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. beta1-Adrenergic Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 19. beta 1-Adrenergic Receptor (extracellular) Polyclonal Antibody (AAR-023-200UL) [thermofisher.com]
- 20. Normalization strategy for selection of reference genes for RT-qPCR analysis in left ventricles of failing human hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Qishen Yiqi dropping pills improve cardiomyocyte hypertrophy via the lncRNA TINCR/miR-193b-3p/RORA axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Atenolol Analysis by HPLC
Welcome to the technical support center for the analysis of Atenolol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with matrix effects in High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS). Here, we provide in-depth, experience-based answers to frequently encountered issues, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.
Section 1: Understanding the Problem - FAQs on Matrix Effects
Q1: I'm seeing significant variability and poor recovery in my this compound assay when analyzing plasma samples. Could this be a matrix effect?
A: Yes, it is highly probable that you are observing a matrix effect. A matrix effect is the alteration of an analyte's response (either suppression or enhancement) due to the presence of other components in the sample matrix.[1] Biological matrices like plasma are incredibly complex, containing thousands of endogenous components such as phospholipids, proteins, salts, and metabolites.[2] When these components co-elute with this compound, they can interfere with the ionization process in the mass spectrometer's source, leading to unreliable quantification.[1][3][4] This phenomenon is a major concern in bioanalysis and is a key parameter that must be evaluated during method validation according to regulatory guidelines like the ICH M10.[5][6][7][8]
The key indicators of matrix effects include:
-
Poor reproducibility between different batches of plasma.
-
Inaccurate quantification (low recovery or unexpectedly high results).
-
Poor peak shapes and shifts in retention time.[1]
Q2: What are the common culprits in biological matrices that cause these effects for a polar compound like this compound?
A: For a hydrophilic compound like this compound, the primary sources of matrix effects in plasma are phospholipids and endogenous salts.
-
Phospholipids: These are notorious for causing ion suppression in electrospray ionization (ESI), which is commonly used for polar compounds.[9] They tend to have lower volatility and can alter the surface tension of the ESI droplets, hindering the efficient transfer of this compound ions into the gas phase.[3][10]
-
Salts and Proteins: High concentrations of salts can also suppress the analyte signal. While proteins are often removed during sample preparation, residual amounts can still contribute to matrix effects.[9]
-
Co-administered Drugs and Metabolites: The presence of other drugs or their metabolites in the patient's sample can also co-elute and interfere with this compound's ionization.
Understanding the nature of these interferences is the first step in developing a robust analytical method.
Q3: How do I definitively diagnose and quantify the matrix effect in my this compound method?
A: The "gold standard" for quantifying matrix effects is the post-extraction addition method .[11] This approach allows you to isolate the effect of the matrix from the efficiency of your extraction procedure. The International Council for Harmonisation (ICH) M10 guidelines provide a framework for this evaluation.[5][7][8][12]
Here is a workflow to quantify the matrix effect:
Caption: Workflow for Quantifying Matrix Effect.
According to ICH guidelines, this should be performed with at least six different lots of the biological matrix to assess the variability of the effect.[11][12] A coefficient of variation (CV%) of the matrix factor of ≤15% is generally considered acceptable.[11]
Section 2: Troubleshooting and Mitigation Strategies
This section provides detailed protocols and the scientific rationale for overcoming matrix effects in your this compound analysis.
Issue 1: Persistent Ion Suppression Despite Using a Protein Precipitation Protocol.
Problem: You've used a simple protein precipitation (PPT) method with acetonitrile, but your recovery is still low and inconsistent.
Causality: While PPT is effective at removing a large portion of proteins, it is often insufficient for eliminating phospholipids and other small, polar endogenous molecules that can cause significant ion suppression.[10][13] Acetonitrile precipitation, in particular, can leave a high concentration of phospholipids in the supernatant that will be injected into your HPLC system.
Solution A: Optimize the Sample Preparation Method
A more rigorous sample preparation technique is required to remove these interferences. Below is a comparison of common techniques.
| Technique | Principle | Pros for this compound Analysis | Cons for this compound Analysis |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by an organic solvent.[13] | Fast, simple, and cost-effective. | Inefficient removal of phospholipids and salts, leading to significant matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between two immiscible liquid phases based on its solubility. | Can provide a cleaner extract than PPT. | This compound's hydrophilicity can make it challenging to find an organic solvent with high extraction efficiency. |
| Solid-Phase Extraction (SPE) | This compound is selectively retained on a solid sorbent while interferences are washed away. | Highly selective, provides the cleanest extracts, significantly reduces matrix effects.[9] | More time-consuming and costly than PPT or LLE. |
Recommendation: For robust and reliable this compound analysis in plasma, Solid-Phase Extraction (SPE) is the recommended method. [14] A strong cation exchange (SCX) SPE cartridge is particularly effective for basic compounds like this compound.
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is designed to selectively extract this compound from plasma while removing interfering phospholipids and salts.
-
Conditioning: Condition a strong cation exchange (SCX) SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated plasma sample (e.g., 500 µL of plasma diluted with 500 µL of the weak buffer) onto the cartridge.
-
Washing:
-
Wash 1: Use 1 mL of the weak buffer to remove salts and other polar interferences.
-
Wash 2: Use 1 mL of methanol to remove less polar interferences like phospholipids.
-
-
Elution: Elute this compound with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the charge on this compound, releasing it from the SCX sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.
Caption: Solid-Phase Extraction Workflow for this compound.
Issue 2: Inconsistent Retention Times and Peak Tailing.
Problem: The retention time for this compound is shifting between injections, and the peak shape is poor (tailing).
Causality: These issues often point to problems with the chromatographic method itself or the column's integrity, which can be exacerbated by matrix components.
-
Secondary Interactions: this compound has a secondary amine group, which can interact with residual silanols on the silica-based C18 column, leading to peak tailing.
-
Mobile Phase pH: The pH of the mobile phase is critical for controlling the ionization state of this compound. An inappropriate pH can lead to poor peak shape and shifting retention.
-
Column Contamination: Buildup of matrix components on the column can create active sites that cause tailing and can alter the column's chemistry, leading to retention time shifts.[15][16]
Solution B: Optimize Chromatographic Conditions
-
Mobile Phase pH Control: this compound has a pKa of approximately 9.6. To ensure consistent protonation and good peak shape, the mobile phase pH should be controlled to be at least 2 pH units below the pKa. A pH of 3-5 is often optimal.[17][18] Using a buffer, such as ammonium acetate or phosphate buffer, is crucial for maintaining a stable pH.[19][20]
-
Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping minimizes the number of free silanol groups, reducing the chances of secondary interactions and peak tailing.
-
Mobile Phase Additives: Adding a small amount of an amine modifier, like triethylamine (TEA) or dibutylamine, to the mobile phase can further mask residual silanol groups and improve peak shape.[18]
-
Implement a Guard Column: A guard column should be used to protect the analytical column from strongly retained matrix components, extending the life of your analytical column.[21]
Example Optimized HPLC Method for this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18 or C8, end-capped (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for this compound and minimizes silanol interactions. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid ensures a low pH for consistent protonation and good peak shape. |
| Gradient | Start with a low percentage of organic phase (e.g., 5% B) and ramp up to elute this compound, followed by a high organic wash to clean the column. | A gradient helps to separate this compound from early-eluting matrix components and the high organic wash removes late-eluting interferences. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Detection | UV at 226 nm or 275 nm, or MS/MS | This compound has UV absorbance maxima at these wavelengths.[20] MS/MS provides superior selectivity and sensitivity. |
Issue 3: My Stable Isotope-Labeled Internal Standard (SIL-IS) Isn't Fully Compensating for the Matrix Effect.
Problem: You are using a deuterated internal standard for this compound (this compound-d7), but you are still seeing variability in your results.
Causality: While a SIL-IS is the best tool to compensate for matrix effects, it is not always a perfect solution.[11]
-
Chromatographic Separation: If the SIL-IS and the analyte are not perfectly co-eluting, they may experience different degrees of ion suppression at slightly different times.
-
Differential Matrix Effects: In some rare cases, the matrix components may have a slightly different effect on the ionization of the deuterated standard versus the unlabeled analyte.
-
High Concentration of Interferences: If the level of ion suppression is extreme, it can affect both the analyte and the internal standard to a point where the response is no longer linear and reliable quantification is compromised.
Solution C: Refine the Method and Verify Co-elution
-
Confirm Co-elution: Overlay the chromatograms of the analyte and the SIL-IS. They should have identical retention times and peak shapes. If not, adjust the chromatographic conditions (e.g., gradient slope, temperature) to achieve perfect co-elution.
-
Combine with Better Sample Cleanup: Even with a SIL-IS, a cleaner sample is always better. Using an effective SPE protocol (as described in Solution A) will reduce the overall level of interfering components, minimizing the burden on the internal standard to compensate for the matrix effect.
-
Dilute the Sample: If the matrix effect is particularly severe, diluting the sample extract before injection can reduce the concentration of interfering components.[22][23] However, ensure that the final concentration of this compound is still well above the lower limit of quantification (LLOQ).
By systematically addressing sample preparation and chromatographic conditions, you can effectively mitigate matrix effects and develop a robust, reliable, and accurate HPLC method for the analysis of this compound in complex biological matrices.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. nebiolab.com [nebiolab.com]
- 4. longdom.org [longdom.org]
- 5. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 6. worldwide.com [worldwide.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. capa.org.tw [capa.org.tw]
- 13. agilent.com [agilent.com]
- 14. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and this compound in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. realab.ua [realab.ua]
- 16. hplc.eu [hplc.eu]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. rjptonline.org [rjptonline.org]
- 20. longdom.org [longdom.org]
- 21. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 22. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 23. DSpace [research-repository.griffith.edu.au]
Technical Support Center: Enhancing Low-Dose Atenolol Quantification by UV Spectrophotometry
Welcome to the technical support center for the analysis of Atenolol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing UV spectrophotometry for the quantification of low-dose this compound. Here, we will delve into the nuances of method development, address common challenges, and provide robust troubleshooting strategies to enhance the sensitivity and reliability of your results. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity of your analytical data.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of low-dose this compound using UV spectrophotometry.
Q1: What are the primary challenges in quantifying low-dose this compound using UV spectrophotometry?
A1: The primary challenge lies in the inherently low molar absorptivity of this compound at its λmax (typically around 225 nm, 274 nm, and 196 nm).[1] This means that at low concentrations, the absorbance signal can be weak and difficult to distinguish from background noise, leading to poor sensitivity and a high limit of quantification (LOQ). Additionally, interference from excipients commonly found in pharmaceutical formulations can obscure the this compound signal, further complicating accurate measurement.[2][3]
Q2: Is direct UV spectrophotometry suitable for very low-dose this compound formulations?
A2: While direct UV spectrophotometry is a simple, rapid, and cost-effective method, its suitability for very low-dose formulations is limited by its sensitivity.[3][4] For routine quality control of standard dosage forms, it can be a reliable technique.[2][4][5] However, for applications requiring high sensitivity, such as the analysis of biological fluids or low-dose pediatric formulations, alternative or modified spectrophotometric methods may be necessary to achieve the required limit of detection (LOD) and limit of quantification (LOQ).[6]
Q3: What are the typical λmax values for this compound and which one should I use?
A3: this compound exhibits three absorption maxima at approximately 196 nm, 226 nm, and 274 nm.[1] The choice of wavelength depends on several factors:
-
226 nm: Often provides the highest molar absorptivity and is frequently used for quantification.[7]
-
274 nm: Less sensitive than the 226 nm peak but may be less prone to interference from certain excipients or solvents.[1]
-
196 nm: While offering strong absorbance, it is highly susceptible to interference from common solvents and atmospheric components (like oxygen), making it generally unsuitable for routine analysis.[1]
The optimal wavelength should be determined during method development by scanning a standard solution of this compound in the chosen solvent.[3]
Q4: How can I improve the sensitivity of my UV spectrophotometric method for this compound?
A4: Several strategies can be employed to enhance sensitivity:
-
Solvent Selection: Choosing a solvent that maximizes the molar absorptivity of this compound can improve the signal. Methanol and dilute acidic solutions (e.g., 0.1N HCl) are commonly used.[2][8]
-
Derivative Spectrophotometry: This technique can help to resolve the this compound peak from background interference and enhance the signal-to-noise ratio.[9] First, second, or third-order derivative spectra can be utilized.[9]
-
Derivatization: Chemically modifying the this compound molecule to create a derivative with a significantly higher molar absorptivity or a bathochromic shift (shift to a longer wavelength) can dramatically increase sensitivity.[10][11][12]
-
Sample Pre-concentration: Techniques like solid-phase extraction (SPE) can be used to concentrate the this compound from a dilute sample before spectrophotometric analysis.[13]
Troubleshooting Guide
This section provides a question-and-answer-based guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: Low Absorbance Signal and High Limit of Quantification (LOQ)
Q: I am analyzing a low-dose this compound sample, and my absorbance readings are very low, close to the instrument's noise level. My calculated LOQ is too high for my application. What can I do?
A: This is a common sensitivity issue. Here’s a systematic approach to address it:
1. Verify Instrument Performance:
-
Causality: Instrument performance is the foundation of any analytical measurement. Low lamp energy, a misaligned light path, or a dirty detector can all contribute to a poor signal-to-noise ratio.
-
Protocol:
-
Run the instrument's performance qualification (PQ) tests, including wavelength accuracy, photometric accuracy, and noise level checks.
-
Ensure the deuterium and tungsten lamps are within their operational lifetime and have sufficient energy output, especially in the low UV region (around 225 nm).
-
Clean the cuvette holder and ensure your quartz cuvettes are scrupulously clean and free of scratches.
-
2. Optimize Method Parameters:
-
Causality: The chemical environment of the analyte can significantly influence its spectrophotometric properties.
-
Protocol:
-
Wavelength Selection: Re-scan a standard solution of this compound to confirm you are measuring at the true λmax. A slight shift in λmax can occur due to solvent effects.
-
Solvent Optimization: If using methanol, consider trying a dilute acidic solution like 0.1N HCl, which has been shown to be an effective solvent for this compound analysis.[8] Compare the absorbance of the same concentration of this compound in different solvents to find the one that gives the highest signal.
-
3. Explore Sensitivity Enhancement Techniques:
-
Causality: When direct measurement is insufficient, enhancing the signal through chemical or physical means is the next logical step.
-
Protocol - Derivatization:
-
Ion-Pair Complexation: This is a relatively simple derivatization technique. Reacting this compound with a dye like Bromocresol green can form a colored ion-pair complex that absorbs in the visible region (around 414 nm), moving the measurement away from the noisy low-UV region and often increasing the molar absorptivity.[10]
-
Charge-Transfer Complexation: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can form a charge-transfer complex with this compound, resulting in a colored product with a λmax around 405 nm.[11]
-
Workflow for Ion-Pair Complexation Derivatization
Caption: Workflow for enhancing this compound sensitivity via ion-pair complexation with Bromocresol green.
Issue 2: Poor Reproducibility and High Relative Standard Deviation (RSD)
Q: My replicate measurements of the same this compound standard are inconsistent, leading to a high %RSD. What are the likely causes and how can I fix this?
A: Poor reproducibility is often a result of variability in sample preparation or instrument instability. Let's break down the potential sources of error.
1. Evaluate Sample Preparation Technique:
-
Causality: Inconsistent dilutions, incomplete dissolution, or volumetric errors are common culprits for poor precision.
-
Protocol:
-
Pipetting Technique: Ensure all analysts are using calibrated pipettes and proper pipetting techniques. For low volumes, small errors can lead to significant concentration differences.
-
Dissolution: Use sonication to ensure complete dissolution of the this compound standard or sample powder.[5] Visually inspect for any undissolved particulates before making further dilutions.
-
Volumetric Glassware: Use Class A volumetric flasks and pipettes for all standard and sample preparations.
-
2. Assess Instrument Stability:
-
Causality: Fluctuations in lamp output or detector response during the measurement period can lead to inconsistent readings.
-
Protocol:
-
Warm-up Time: Always allow the spectrophotometer to warm up for the manufacturer-recommended time (typically 30-60 minutes) to stabilize the light source and electronics.
-
Blanking: Re-blank the instrument with the appropriate solvent before each measurement or at regular intervals during a long run to correct for any baseline drift.
-
Kinetics Mode: To check for short-term instability, measure the absorbance of a stable standard over a period of 5-10 minutes in kinetics mode. A stable instrument will show a flat line.
-
3. Consider Environmental Factors:
-
Causality: External factors can influence instrument performance.
-
Protocol:
-
Temperature: Ensure the laboratory temperature is stable. Significant temperature fluctuations can affect the solvent's density and the instrument's electronics.
-
Vibrations: Place the spectrophotometer on a sturdy, vibration-free bench.
-
References
- 1. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]
- 2. Devlopment & validation of UV spectrophotometric method for determination of this compound | PPTX [slideshare.net]
- 3. oaskpublishers.com [oaskpublishers.com]
- 4. latamjpharm.org [latamjpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. UV-Vis method development and validation for this compound tablets [wisdomlib.org]
- 8. au.edu.sy [au.edu.sy]
- 9. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 10. rjptonline.org [rjptonline.org]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. asianpubs.org [asianpubs.org]
- 13. A novel solid-phase extraction-spectrofluorimetric method for the direct determination of this compound in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Atenolol Separation
Welcome to the technical support center for the chromatographic analysis of Atenolol. This guide is designed for researchers, analytical scientists, and quality control professionals to troubleshoot and optimize the separation of this compound using High-Performance Liquid Chromatography (HPLC). Here, we will delve into the underlying principles of method development and provide practical, step-by-step solutions to common challenges.
Understanding this compound's Chromatographic Behavior
This compound is a selective β1 receptor antagonist used in the treatment of cardiovascular diseases.[1] Chemically, it is a hydrophilic and basic compound with a pKa of approximately 9.6.[2][3] This high pKa value is a critical factor in developing a successful HPLC method, as the pH of the mobile phase will dictate this compound's ionization state and, consequently, its interaction with the stationary phase. In reversed-phase HPLC, a C8 or C18 column is typically used, where retention is based on hydrophobic interactions.[4][5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of this compound, presented in a question-and-answer format.
Q1: Why is my this compound peak showing significant tailing?
Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[6] The primary cause is the interaction between the positively charged (protonated) this compound molecule and negatively charged residual silanol groups on the silica surface of the stationary phase.[7]
Solutions:
-
Mobile Phase pH Adjustment: The most effective way to mitigate peak tailing is to control the ionization of both the analyte and the stationary phase.
-
Low pH (pH 2.5-3.5): At a low pH, the residual silanol groups are protonated and neutral, which minimizes their interaction with the positively charged this compound. A mobile phase containing a phosphate buffer at pH 3.0 is often effective.[8]
-
High pH (pH > 7): Alternatively, a high pH mobile phase can be used to deprotonate the this compound, rendering it neutral and less likely to interact with the silanol groups. However, this approach requires a pH-stable column.[4][5]
-
-
Use of Mobile Phase Additives:
-
Triethylamine (TEA) or other amines: These additives act as "masking agents." They are small basic molecules that compete with this compound for interaction with the active silanol sites, thereby improving peak shape.[8]
-
-
Column Selection:
-
End-capped columns: Modern, high-purity, end-capped C8 or C18 columns have a lower concentration of residual silanols and are specifically designed for the analysis of basic compounds.
-
Columns with different stationary phases: Consider using a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity.
-
Q2: My this compound peak has a very short or very long retention time. How can I adjust it?
Retention time is primarily controlled by the strength of the mobile phase.
Solutions:
-
Adjusting the Organic Modifier Concentration:
-
To decrease retention time: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.
-
To increase retention time: Decrease the percentage of the organic modifier.
-
-
Changing the Organic Modifier:
-
Acetonitrile is a stronger eluting solvent than methanol in reversed-phase HPLC. Switching from methanol to acetonitrile (at the same percentage) will generally decrease retention time.
-
-
Mobile Phase pH:
-
As discussed, pH affects the ionization of this compound. A more ionized (protonated) this compound will be more polar and have a shorter retention time in reversed-phase chromatography.
-
Q3: I am not getting good resolution between this compound and other components in my sample. What should I do?
Poor resolution can be due to inadequate separation between peaks or broad peaks.
Solutions:
-
Optimize the Mobile Phase:
-
Change the organic modifier: The choice between acetonitrile and methanol can significantly impact selectivity.
-
Adjust the pH: Small changes in pH can alter the retention times of ionizable compounds differently, potentially improving resolution.
-
Gradient Elution: If your sample contains compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) may be necessary to achieve adequate separation for all components.[9]
-
-
Column Parameters:
-
Use a longer column or a column with a smaller particle size: Both of these will increase the column's efficiency (number of theoretical plates) and improve resolution.
-
Frequently Asked Questions (FAQs)
What is a good starting point for developing an HPLC method for this compound?
A good starting point for method development is to use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a mixture of phosphate buffer (pH 3.0) and acetonitrile in a 70:30 (v/v) ratio.[8] The flow rate can be set to 1.0 mL/min, and UV detection can be performed at 226 nm or 275 nm.[10][11]
What are the typical system suitability requirements for an this compound assay?
System suitability tests are essential to ensure the chromatographic system is performing adequately. According to ICH guidelines, typical parameters include:[9][12][13]
-
Tailing factor (Asymmetry factor): Should be ≤ 2.
-
Theoretical plates (N): Should be > 2000.
-
Relative Standard Deviation (RSD) for replicate injections: Should be ≤ 2%.
How do I prepare a phosphate buffer at pH 3.0?
To prepare a phosphate buffer, you can start with a solution of a phosphate salt, such as sodium dihydrogen phosphate, and adjust the pH to 3.0 using an acid like phosphoric acid.[8]
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase for this compound Analysis
-
Prepare the Aqueous Buffer (e.g., 10 mM Phosphate Buffer, pH 3.0):
-
Weigh an appropriate amount of a phosphate salt (e.g., sodium dihydrogen phosphate) and dissolve it in HPLC-grade water to make a 10 mM solution.
-
Place the solution on a magnetic stirrer and monitor the pH with a calibrated pH meter.
-
Slowly add phosphoric acid to adjust the pH to 3.0.
-
-
Prepare the Mobile Phase:
-
Measure the desired volumes of the aqueous buffer and the organic modifier (e.g., acetonitrile) into a clean solvent reservoir. For example, for a 70:30 (v/v) mobile phase, mix 700 mL of the buffer with 300 mL of acetonitrile.
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.
-
Protocol 2: System Suitability Test
-
Prepare a Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., 50 µg/mL) in the mobile phase.
-
Equilibrate the System: Pump the mobile phase through the HPLC system until a stable baseline is achieved.
-
Perform Replicate Injections: Inject the standard solution five or six times.
-
Evaluate the Results: Calculate the tailing factor, number of theoretical plates, and the RSD of the peak areas and retention times. Ensure the results meet the pre-defined acceptance criteria.
Data Presentation
| Mobile Phase Composition (Buffer:Acetonitrile, v/v) | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) |
| 80:20 | 12.5 | 1.8 | 1.9 |
| 70:30 | 7.2 | 1.3 | 2.5 |
| 60:40 | 4.1 | 1.2 | 2.1 |
Table 1: Example data showing the effect of mobile phase composition on this compound separation.
Visualizations
Caption: Troubleshooting decision tree for this compound peak tailing.
References
- 1. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. This compound [drugfuture.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. pharmaguru.co [pharmaguru.co]
- 6. uhplcs.com [uhplcs.com]
- 7. agilent.com [agilent.com]
- 8. Optimization of mobile phase in the separation of beta-blockers by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. longdom.org [longdom.org]
- 11. latamjpharm.org [latamjpharm.org]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. gmpsop.com [gmpsop.com]
Troubleshooting poor peak resolution in Atenolol gas chromatography
Welcome to the technical support resource for the gas chromatographic (GC) analysis of atenolol. This guide is designed for researchers, analytical scientists, and drug development professionals who may encounter challenges in achieving optimal separation and peak shape for this compound. This compound, due to its polarity and low volatility, presents unique analytical hurdles that require careful method development and troubleshooting.
This document moves beyond a simple checklist, delving into the scientific principles behind common chromatographic problems and their solutions. Our goal is to empower you with the expertise to not only fix current issues but also to proactively optimize your methods for robust and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Diagnosis: Where is the Problem Originating?
Before diving into specific peak shape issues, it's crucial to perform a systematic diagnosis. The following workflow provides a logical path to identify the root cause of poor peak resolution.
Caption: General troubleshooting workflow for poor peak resolution.
Q1: My this compound peak is severely tailing. What is the underlying cause and how do I fix it?
A1: The primary cause of peak tailing for a polar compound like this compound is secondary interaction with active sites in the GC system. [1][2]
-
Expertise & Experience: this compound possesses a secondary amine (-NH) and a hydroxyl (-OH) group. These are highly polar, "active" hydrogens that are prone to forming strong hydrogen bonds with silanol groups (Si-OH) present on the surfaces of untreated glass inlet liners and the fused silica column itself.[3][4] This secondary retention mechanism is much stronger than the desired partitioning with the column's stationary phase, causing some analyte molecules to be retained longer, resulting in a "tail."[2]
-
Troubleshooting Steps:
-
Verify Derivatization: The most critical step is to ensure the complete derivatization of this compound. Because it is not sufficiently volatile for GC analysis on its own, it must be chemically modified to mask its polar functional groups.[5][6] Incomplete derivatization is a very common cause of tailing, as the underivatized polar molecules will strongly interact with the system.
-
Use a Deactivated Inlet Liner: Even with perfect derivatization, the hot injection port can be a source of activity. Standard glass liners have surface silanol groups that can cause issues.
-
Action: Always use a deactivated (silanized) inlet liner. These liners have been treated to cap the active silanol groups, presenting a more inert surface to the sample.[9]
-
-
Perform Inlet Maintenance: Over time, non-volatile matrix components can accumulate at the head of the column, creating new active sites.
-
Check for Flow Path Disruptions: Physical issues can also cause tailing if they disrupt the flow of carrier gas, creating unswept volumes.[4][11]
-
Q2: Why does my this compound peak need to be derivatized, and what is the best way to do it?
A2: Derivatization is mandatory for this compound GC analysis to increase its volatility and thermal stability, and to reduce its polarity to prevent peak tailing. [7][13]
-
Expertise & Experience: The process chemically modifies a compound to make it suitable for GC analysis.[7] For this compound, the goal is to replace the active hydrogens on the hydroxyl and amine groups with non-polar, bulky groups.[13] Silylation, which replaces these hydrogens with a trimethylsilyl (TMS) group, is the most common and effective method for beta-blockers.[14] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.[14][15][16]
Caption: Silylation reaction masking polar groups on this compound.
-
Protocol: Silylation of this compound for GC-MS Analysis
This protocol is a robust starting point. Optimization of time and temperature may be required based on your specific sample matrix and concentration.
-
Sample Preparation: Evaporate the sample extract containing this compound to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to remove all water and protic solvents, as they will consume the silylating reagent.[7][8]
-
Reagent Addition: To the dried residue, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to redissolve the analyte. Then, add 50 µL of MSTFA (or BSTFA with 1% TMCS as a catalyst). The catalyst can help derivatize sterically hindered groups.[14]
-
Reaction: Cap the vial tightly. Vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes to ensure the reaction goes to completion.[14]
-
Injection: After cooling to room temperature, inject 1-2 µL of the derivatized sample directly into the GC system.
-
Q3: My this compound peak is broad, but symmetrical. What does this indicate?
A3: Symmetrical broad peaks are typically caused by band broadening, which can result from incorrect instrument parameters or a slow sample transfer process. [12][17]
-
Expertise & Experience: Unlike tailing (caused by chemical activity), symmetrical broadening suggests that all molecules of the analyte are moving through the column in a similar way, but the band of molecules is spreading out too much over time. This reduces peak height and resolution.
-
Troubleshooting Steps:
-
Increase Carrier Gas Flow Rate: If the carrier gas linear velocity is too low, the analyte spends too much time in the column, allowing for excessive diffusion (band broadening).[12]
-
Action: Increase the carrier gas flow rate (e.g., from 1.0 mL/min to 1.2 or 1.5 mL/min for helium) and observe the effect on peak width.
-
-
Increase Oven Temperature Ramp Rate: A slow temperature ramp can also lead to excessive residence time on the column, particularly for later-eluting peaks.[12]
-
Action: Increase the oven ramp rate (e.g., from 10°C/min to 20°C/min). This will cause the analyte to move through the column faster, reducing time for diffusion.
-
-
Check Injection Parameters (Splitless): In splitless injection, a long splitless hold time can cause the initial sample band to be very wide, leading to a broad solvent peak and subsequent broad analyte peaks.[12]
-
Action: Ensure the splitless hold time is appropriate for your column flow rate (typically 0.5-1.0 min). Also, check that the initial oven temperature is low enough to allow for solvent and thermal focusing, which helps create a narrow initial band.[9]
-
-
Q4: I am seeing co-elution or very poor separation between my this compound peak and another compound. What should I adjust?
A4: Co-elution is a selectivity issue. To improve separation, you must change the thermodynamics of the separation by adjusting the stationary phase or the temperature program.
-
Expertise & Experience: Resolution is a function of efficiency, retention, and selectivity. When peaks are close, selectivity is often the most powerful factor to adjust. Selectivity is primarily governed by the interaction between the analytes and the column's stationary phase.[18]
-
Troubleshooting Steps:
-
Confirm Column Choice: For derivatized beta-blockers like this compound, a low-to-mid polarity column is typically used. A standard 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) is a good general-purpose choice.[19] If you are using a very non-polar 100% methyl siloxane column, switching to a 5% phenyl phase can alter selectivity and may resolve the co-elution.[20][21]
-
Action: Verify your column's stationary phase is appropriate for the analytes. Consider a column with a different selectivity if problems persist.
-
-
Optimize Temperature Program: Changing the temperature ramp rate can alter selectivity. Sometimes a slower ramp rate can improve the resolution of closely eluting peaks.
-
Action: Decrease the temperature ramp rate in the region where the peaks of interest are eluting. For example, if this compound elutes at 250°C with a 20°C/min ramp, try a 10°C/min ramp.
-
-
Increase Column Length: While not a selectivity change, increasing column length increases overall efficiency (the number of theoretical plates), which can improve the resolution of closely eluting peaks.
-
Action: If available, switch from a 15m column to a 30m column. Note that this will increase analysis time.
-
-
Summary of Key GC Parameters
The following table provides a validated starting point for method development for derivatized this compound. Optimization will be necessary for your specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30m x 0.25mm ID, 0.25µm film | Standard dimensions providing good efficiency and capacity.[21] |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | Good general-purpose phase for a wide range of derivatized compounds.[19][20] |
| Carrier Gas | Helium | Inert, provides good efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal linear velocity for good peak shape.[12] |
| Inlet Temperature | 250 - 280°C | Ensures rapid vaporization without causing thermal degradation of the derivative.[19] |
| Injection Mode | Splitless (for trace analysis) | Maximizes transfer of analyte to the column. |
| Oven Program | Initial: 70°C, hold 1 min | Allows for solvent focusing.[9] |
| Ramp: 20-30°C/min to 290°C | Rapid ramp to elute the derivatized analyte efficiently.[19] | |
| Final Hold: 2-5 min | Ensures all components are eluted from the column. | |
| Detector | Mass Spectrometer (MS) or FID | MS provides structural confirmation; FID is a robust quantitative detector. |
| MS Transfer Line | 280°C | Prevents cold spots and analyte condensation.[19] |
References
- 1. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 4. youtube.com [youtube.com]
- 5. phmethods.net [phmethods.net]
- 6. phmethods.net [phmethods.net]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. GC Troubleshooting—Broad Peaks [discover.restek.com]
- 13. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 14. Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of this compound in human urine by gas chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mmhimages.com [mmhimages.com]
- 18. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 19. faa.gov [faa.gov]
- 20. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 21. fishersci.ca [fishersci.ca]
Mastering Atenolol Solutions: A Technical Guide to Ensuring Stability in Research
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Atenolol. This guide provides in-depth, field-proven insights into preparing and storing stable this compound stock solutions, ensuring the integrity and reproducibility of your experimental results. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your work.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a concentrated stock solution of this compound?
For initial stock solutions, organic solvents are recommended over aqueous solutions due to higher solubility and better stability. Dimethyl sulfoxide (DMSO) is a common choice, offering high solubility.[1][2][3] Ethanol is another suitable option.[1][3] While this compound is a hydrophilic compound, its solubility in neutral aqueous buffers like PBS (pH 7.2) is limited.[3]
Expert Insight: The choice between DMSO and ethanol may depend on the downstream application. DMSO is excellent for achieving high concentrations but can have physiological effects on cells at higher concentrations.[3] Ethanol is often preferred for in vivo studies where solvent toxicity is a concern. Always ensure the final concentration of the organic solvent in your experimental medium is negligible and does not affect the results.[3]
Q2: How should I store my this compound stock solutions?
For long-term stability, store stock solutions in tightly sealed vials at -20°C or -80°C.[1][2] One supplier suggests that stock solutions in an organic solvent are stable for up to one month at -20°C and for one year at -80°C.[2] Solid this compound is stable for at least two years when stored at -20°C.[1]
Critical Consideration: this compound is sensitive to light (photosensitive).[4][5] Therefore, it is imperative to protect all solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[6][7]
Q3: Can I prepare and store this compound in an aqueous solution?
While possible, storing this compound in aqueous solutions for extended periods is generally not recommended, especially at neutral or alkaline pH.[3] If an aqueous solution is necessary, it should be freshly prepared. Some sources advise against storing aqueous solutions for more than one day.[3] However, studies have shown that an extemporaneously compounded oral liquid (2 mg/mL) can be stable for up to 40 days when refrigerated (5°C) or at room temperature (25°C).[8]
Key to Aqueous Stability - pH: The stability of this compound in aqueous solutions is highly pH-dependent. Maximum stability is achieved at a slightly acidic pH of around 4.[9] As the pH increases, the rate of degradation also increases.[10][11][12]
Q4: What are the main degradation pathways for this compound in solution?
The two primary degradation pathways for this compound are hydrolysis and photodegradation.
-
Hydrolysis: The amide group of this compound can undergo hydrolysis, especially under alkaline conditions, to form this compound acid.[5]
-
Photodegradation: Exposure to UV light can lead to the degradation of this compound.[4][13][14] This process is more pronounced at lower pH values.[4][14]
Forced degradation studies have shown that this compound is labile to oxidative and alkaline conditions, as well as photolytic stress, but is relatively stable under acidic and neutral conditions in the absence of light.[5]
Solubility and Stability Data
| Solvent | Solubility | Recommended Storage |
| DMSO | ~15 mg/mL[1][3] | -20°C for up to 1 month, -80°C for up to 1 year[2] |
| Ethanol | ~5 mg/mL[1][3] | -20°C (short-term) |
| Water (pH dependent) | ~1 mg/mL in PBS (pH 7.2)[3] | Not recommended for long-term storage; if necessary, store at 4°C in the dark for no more than a few days. |
| Methanol | Freely soluble[7] | A 0.20 mg/mL solution is stable for at least 7 days when refrigerated.[15] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a stable, concentrated stock solution of this compound for in vitro research.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Inert gas (e.g., argon or nitrogen) (Recommended)
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder container to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile amber vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Inert Gas Purge (Optional but Recommended): Gently blow a stream of inert gas over the solvent before capping the vial to displace oxygen and minimize oxidation.[1][3]
-
Dissolution: Tightly cap the vial and vortex until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution
This protocol outlines the preparation of a ready-to-use aqueous working solution from a concentrated organic stock.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4, or a buffer at pH 4 for enhanced stability)
-
Sterile conical tubes or vials
Procedure:
-
Thawing the Stock: Thaw the concentrated stock solution at room temperature.
-
Dilution: In a sterile tube, add the desired volume of the aqueous buffer. While vortexing the buffer, add the required volume of the concentrated stock solution dropwise to prevent precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level for your experimental system (typically <0.1%).
-
Use Immediately: It is best to use the freshly prepared aqueous working solution immediately. If short-term storage is necessary, keep it on ice and protected from light.
Troubleshooting Guide
Issue 1: My this compound has precipitated out of my aqueous working solution.
-
Cause: This often occurs when a concentrated organic stock solution is diluted too quickly into an aqueous buffer, a phenomenon known as "crashing out." The local concentration of the drug exceeds its solubility in the aqueous medium before it can be adequately dispersed.
-
Solution:
-
Slower Addition with Vigorous Mixing: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously.
-
Intermediate Dilution Step: Perform a serial dilution. First, dilute the stock into a mixture of the organic solvent and the aqueous buffer, and then into the final aqueous medium.
-
Lower the Stock Concentration: Using a less concentrated stock solution can also help prevent precipitation upon dilution.
-
Issue 2: My this compound solution appears discolored (e.g., yellow).
-
Cause: Discoloration can be a sign of degradation, possibly due to oxidation or photodegradation.
-
Solution:
-
Discard the Solution: Do not use a discolored solution, as the presence of degradation products could confound your experimental results.
-
Review Preparation and Storage: Ensure you are using high-purity, anhydrous solvents and that your solutions are consistently protected from light. Purging with an inert gas during preparation can help minimize oxidation.
-
Issue 3: I am seeing inconsistent results in my experiments using the same this compound stock solution over time.
-
Cause: This could indicate degradation of the this compound in your stock solution, leading to a decrease in the effective concentration of the active compound.
-
Solution:
-
Prepare Fresh Stock: If you suspect degradation, prepare a fresh stock solution.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot your stock solution into smaller, single-use volumes after preparation.
-
Perform a Stability Check: If you need to store solutions for extended periods, it is good practice to periodically check the concentration and purity using an analytical method like HPLC.
-
Understanding this compound Degradation
To ensure the integrity of your research, it is crucial to understand the potential degradation pathways of this compound.
This compound's main degradation routes.
The Impact of Degradation Products
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Stability of this compound in an extemporaneously compounded oral liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preformulation studies of this compound in oral liquid dosage form. I. Effect of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of this compound by UV/peroxymonosulfate: kinetics, effect of operational parameters and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Nitrate-induced photodegradation of this compound in aqueous solution: kinetics, toxicity and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodegradation studies on this compound by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing variability in Atenolol's oral bioavailability in experimental models
Guide Objective: This technical support center is designed for researchers, scientists, and drug development professionals to navigate the inherent challenges associated with the oral bioavailability of atenolol in experimental models. This guide provides in-depth, scientifically-grounded answers to common questions and offers robust troubleshooting strategies for variability observed in preclinical studies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of this compound Bioavailability
This section addresses foundational concepts essential for understanding and designing experiments with this compound.
Q1: Why is the oral bioavailability of this compound consistently low and variable?
This compound is classified under the Biopharmaceutics Classification System (BCS) as a Class III drug. This means it possesses high solubility in aqueous media but exhibits low permeability across the intestinal epithelium. Several factors contribute to this profile:
-
Hydrophilicity: this compound is a hydrophilic (water-loving) molecule, which hinders its ability to passively diffuse across the lipid-rich membranes of intestinal enterocytes.
-
Limited Passive Diffusion: Its physicochemical properties do not favor passive transcellular or paracellular transport, the primary routes for many orally administered drugs.
-
Efflux Transporter Activity: this compound is a known substrate for efflux transporters, particularly P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). These transporters are located on the apical side of enterocytes and actively pump absorbed this compound back into the intestinal lumen, effectively reducing its net absorption.
-
Narrow Absorption Window: Evidence suggests that this compound is primarily absorbed in the upper part of the small intestine. Its transit past this region limits the opportunity for absorption, contributing to incomplete bioavailability.
Q2: What is the role of efflux transporters like P-gp and BCRP in this compound's absorption?
P-gp and BCRP are ATP-binding cassette (ABC) transporters that function as a biological defense mechanism, preventing the absorption of xenobiotics (foreign substances), including drugs.
-
Mechanism of Action: When this compound molecules are absorbed into an enterocyte, these transporters recognize them as substrates. Using energy from ATP hydrolysis, they bind to this compound and transport it from the cytoplasm back into the intestinal lumen. This process, known as efflux, directly competes with the absorptive process into the bloodstream.
-
Impact on Variability: The expression and activity of these transporters can vary significantly between individuals and animal species, and even within different regions of the intestine. This biological variation is a major source of the observed variability in this compound's bioavailability during experimental studies.
Below is a diagram illustrating the interplay of passive diffusion and active efflux impacting this compound's journey across the intestinal epithelium.
Caption: this compound absorption pathway in an enterocyte.
Part 2: Troubleshooting Guide - Addressing Experimental Variability
This section is structured to solve specific problems encountered during in vitro and in vivo studies of this compound.
Problem 1: High inter-animal variability in my in vivo pharmacokinetic (PK) study.
High variability in plasma concentration-time profiles among animals in the same dosing group is a common and frustrating issue.
Answer: This variability often stems from a combination of physiological, experimental, and analytical factors. A systematic approach is required to pinpoint the cause.
Caption: Troubleshooting workflow for high in vivo variability.
-
Dosing Procedure: Inaccurate oral gavage is a primary culprit. Ensure the dosing cannula reaches the stomach without causing esophageal reflux or lung administration. Verify the homogeneity and concentration of your dosing solution immediately before administration.
-
Animal Physiology:
-
Fasting State: The presence of food can significantly alter gastric emptying time and intestinal pH, thereby affecting this compound's absorption. Ensure a consistent and adequate fasting period (e.g., 12-18 hours for rodents) with free access to water.
-
Gastrointestinal (GI) Motility: Stress from handling or other factors can alter GI motility. Acclimatize animals properly and handle them consistently.
-
-
Transporter Expression: As discussed, inter-animal differences in the expression of P-gp and BCRP can lead to significant variability. While difficult to control, it's a key biological reason for the variation. Using specific transporter knockout animal models can be a strategy to investigate this, though it is an advanced approach.
-
Bioanalytical Method: Re-validate your analytical method (e.g., LC-MS/MS). Check for matrix effects, inconsistent internal standard recovery, or issues with sample stability during processing and storage.
Problem 2: My in vitro Caco-2 cell permeability assay shows inconsistent Papp values for this compound.
The Caco-2 assay is a standard for predicting intestinal drug absorption. Inconsistent apparent permeability (Papp) values for this compound can invalidate your results.
Answer: The integrity of the Caco-2 cell monolayer is paramount for reliable results. Variability often points to issues with cell culture technique or experimental setup.
This protocol provides a self-validating framework for assessing this compound permeability.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)
-
Culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
This compound solution (in transport buffer)
-
Lucifer yellow (monolayer integrity marker)
-
Analytical system (LC-MS/MS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto Transwell® inserts at a density of ~60,000 cells/cm².
-
Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days. The cells will differentiate into a polarized monolayer resembling intestinal enterocytes.
-
Monolayer Integrity Check (Pre-Experiment Validation):
-
Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter. Values >250 Ω·cm² typically indicate a well-formed, tight monolayer. Record the TEER value for each insert.
-
This step is critical; inserts that do not meet the TEER criteria should not be used.
-
-
Permeability Experiment (A-to-B; Apical to Basolateral):
-
Wash the monolayer twice with pre-warmed (37°C) transport buffer.
-
Add the this compound dosing solution to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).
-
At predefined time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral side, immediately replacing the volume with fresh, pre-warmed buffer.
-
-
Permeability Experiment (B-to-A; Basolateral to Apical):
-
Perform the reverse experiment by adding this compound to the basolateral side and sampling from the apical side. This is essential to calculate the efflux ratio.
-
-
Monolayer Integrity Check (Post-Experiment Validation):
-
After the final time point, add Lucifer yellow to the apical side and incubate for 1 hour.
-
Measure the concentration of Lucifer yellow in the basolateral compartment. The Papp for Lucifer yellow should be very low (<1 x 10⁻⁶ cm/s), confirming the monolayer was not compromised during the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: The rate of drug appearance in the receiver compartment.
-
A: The surface area of the Transwell® membrane.
-
C₀: The initial concentration of the drug in the donor compartment.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)
-
An ER > 2 is a strong indication of active efflux.
-
-
-
High Lucifer Yellow Permeability: If the post-experiment check fails, it indicates a compromised monolayer. Data from that insert is invalid. This can be caused by cytotoxicity of the compound or physical disruption.
-
Inconsistent TEER values: This points to problems with cell seeding, culture conditions, or contamination. Review your cell culture technique.
-
Papp (A-to-B) Varies Wildly: If monolayer integrity is confirmed, check for issues with the dosing solution (e.g., precipitation) or analytical errors. Ensure pH and temperature are strictly controlled.
| Parameter | Expected Value Range | Implication |
| Papp (A-to-B) | < 2.0 x 10⁻⁶ cm/s | Low intrinsic permeability |
| Efflux Ratio (ER) | > 2.5 | Indicates significant active efflux |
| Lucifer Yellow Papp | < 1.0 x 10⁻⁶ cm/s | Confirms valid monolayer integrity |
Refining protocols to minimize Atenolol degradation during sample preparation
Welcome to the technical support center for Atenolol analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing this compound degradation during sample preparation. Unreliable data often stems from overlooked sample handling steps. This resource provides not just protocols, but the scientific reasoning behind them, empowering you to develop robust and reproducible analytical methods.
Troubleshooting Guide: Minimizing this compound Degradation
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My this compound recovery is inconsistent and often lower than expected. What are the likely causes related to sample pH?
Answer:
Inconsistent this compound recovery is frequently linked to improper pH control during sample preparation. This compound's stability is highly pH-dependent, with its maximum stability observed around pH 4.[1] Deviation from this optimal pH range can lead to significant degradation through hydrolysis.
Causality Explained:
This compound possesses a terminal amide group that is susceptible to both acid- and base-catalyzed hydrolysis.
-
In highly acidic conditions (pH < 2): The amide bond can be hydrolyzed, leading to the formation of "this compound acid" (2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid).[2][3]
-
In alkaline conditions (pH > 9): Base-catalyzed hydrolysis of the amide group also occurs, again forming this compound acid.[4][5][6]
This degradation is not theoretical; forced degradation studies have consistently shown this compound's lability in both acidic and basic environments.[6][7][8] Therefore, maintaining a buffered environment around pH 4 is critical from the moment of sample collection through to the final analytical step.
Recommended Protocol for pH Control:
-
Initial Sample Dilution: Immediately dilute your sample (e.g., plasma, tissue homogenate, formulation) in a pre-prepared buffer at pH 4. A phosphate or acetate buffer is a suitable choice.
-
Extraction Solvent: If performing a liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensure the aqueous phase is buffered to pH 4 before proceeding.
-
Reconstitution: After evaporation of the extraction solvent, reconstitute the sample in a mobile phase-matched solution, ideally buffered to the same pH as the initial mobile phase of your chromatographic run, which should be in the acidic range for optimal stability and peak shape.
Question 2: I'm observing extraneous peaks in my chromatogram when analyzing older samples or those left on the benchtop. Could this be photodegradation?
Answer:
Yes, the appearance of unknown peaks, especially in samples exposed to light, is a strong indicator of photodegradation. This compound is known to be photoreactive, and its degradation can be accelerated by exposure to UVA and UVB radiation.[9][10]
Causality Explained:
Photodegradation of this compound can occur through several mechanisms, including the formation of radical species that attack the molecule.[11][12] The extent of photodegradation is also influenced by the pH of the solution, with studies showing an increase in degradation as the pH decreases.[9][10] The major photodegradation product identified at a neutral pH of 7.4 is 2-(4-hydroxyphenyl)acetamide.[7][9]
Experimental Workflow to Mitigate Photodegradation:
Step-by-Step Mitigation Strategy:
-
Collection and Storage: Collect and store all samples in amber or opaque containers to shield them from light.[13] If amber containers are unavailable, wrap clear containers in aluminum foil.
-
Sample Preparation Environment: Perform all sample preparation steps under low-light conditions. Avoid working near windows or under direct, intense laboratory lighting.
-
Autosampler Conditions: If samples are to be queued in an autosampler for an extended period, ensure the autosampler tray is cooled and protected from light. Many modern HPLC/UPLC systems have options for temperature-controlled, dark autosampler compartments.
Question 3: My analytical results are showing poor precision, and I suspect oxidative degradation. What are the potential sources, and how can I prevent this?
Answer:
Poor precision can indeed be a symptom of oxidative degradation. This compound is susceptible to oxidation at several sites on the molecule, including the isopropyl group, the aromatic benzene ring, and the terminal acetamide group.[4][11]
Causality Explained:
Oxidation is often mediated by reactive oxygen species (ROS) or other oxidizing agents. These can be introduced into your sample inadvertently through several means:
-
Reagents: Some reagents, particularly if they are old or have been improperly stored, may contain peroxides or other oxidizing impurities.
-
Metal Ions: The presence of metal ions can catalyze oxidative reactions.[7] Ensure all glassware is thoroughly cleaned and consider using metal-free vials and pipette tips if you suspect metal ion contamination.
-
Dissolved Oxygen: While typically a smaller contributor, dissolved oxygen in your solvents can participate in oxidative degradation, especially if the sample is heated or exposed to light.
Protocol for Preventing Oxidative Degradation:
-
Use High-Purity Solvents: Always use freshly opened, HPLC-grade or higher purity solvents and reagents.
-
De-gas Solvents: De-gas all aqueous buffers and mobile phases to remove dissolved oxygen. This can be done by sparging with an inert gas like helium or nitrogen, or by using an inline degasser on your chromatography system.
-
Consider Antioxidants (with caution): In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent can be beneficial. However, you must validate that the antioxidant does not interfere with your analysis or degrade your analyte. It's important to note that some antioxidants, like ascorbic acid, have been shown to be incompatible with this compound.[7]
-
Chelating Agents: If metal ion contamination is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your sample buffer can sequester metal ions and prevent them from catalyzing oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound I should be looking for?
The most commonly reported degradation product is "this compound acid" (2-(4-(2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetic acid), which results from the hydrolysis of the terminal amide group.[2][14][15] This can occur under both acidic and alkaline conditions.
Q2: How does temperature affect this compound stability during sample preparation?
Elevated temperatures can accelerate the rate of all degradation pathways, including hydrolysis and oxidation.[1] It is best practice to keep samples cool throughout the preparation process. If heating is a necessary step in your protocol (e.g., for derivatization or to improve extraction efficiency), it should be done for the shortest possible time and at the lowest effective temperature. Long-term storage should always be at or below -20°C.
Q3: Can the type of biological matrix (e.g., plasma vs. urine) affect this compound's stability?
Yes, the biological matrix can play a role. For example, some matrices may contain enzymes that can metabolize or degrade this compound.[14] Plasma, for instance, contains esterases and other enzymes that could potentially interact with the drug. It is crucial to promptly process biological samples and consider protein precipitation or other extraction techniques to remove enzymatic activity.
Q4: Are there any known incompatibilities with common excipients I should be aware of when analyzing pharmaceutical formulations?
Yes, forced degradation studies have shown that this compound can be incompatible with certain excipients. For example, it has been reported to be incompatible with ascorbic acid, citric acid, and butylated hydroxyanisole.[7] When developing methods for pharmaceutical formulations, it is important to perform stress testing in the presence of all excipients to identify any potential interactions.
Q5: What are the ideal storage conditions for this compound stock solutions?
This compound stock solutions should be stored in a refrigerator (2-8°C) or freezer (-20°C or lower) in amber glass vials to protect from light. The solvent used for the stock solution should be of high purity. For aqueous stock solutions, buffering to pH 4 can enhance long-term stability.[1]
Data Summary
| Parameter | Condition | Effect on this compound Stability | Primary Degradation Product(s) | Reference(s) |
| pH | < 4 | Increased degradation (hydrolysis) | This compound Acid | [1][2][3] |
| ~ 4 | Maximum Stability | - | [1] | |
| > 7 | Increased degradation (hydrolysis) | This compound Acid | [4][5][6] | |
| Light | UVA/UVB Exposure | Significant degradation | 2-(4-hydroxyphenyl)acetamide | [7][9][10] |
| Temperature | Elevated (e.g., > 40°C) | Accelerated degradation | Multiple | [1] |
| Oxidizing Agents | H₂O₂, Fenton-like reagents | Significant degradation | Oxidized derivatives | [4][11][16] |
| Metal Ions | Present | Can catalyze oxidation | Oxidized derivatives | [7] |
Visualizing Degradation Pathways
References
- 1. Preformulation studies of this compound in oral liquid dosage form. I. Effect of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aiirjournal.com [aiirjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. Photodegradation studies on this compound by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms for degradation and transformation of β-blocker this compound via electrocoagulation, electro-Fenton, and electro-Fenton-like processes - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Degradation of this compound by UV/peroxymonosulfate: kinetics, effect of operational parameters and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. This compound Degradation Pathway [eawag-bbd.ethz.ch]
- 16. Oxidation of this compound, propranolol, carbamazepine and clofibric acid by a biological Fenton-like system mediated by the white-rot fungus Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Atenolol Dosage and Administration in Preclinical Animal Studies
Welcome to the technical support guide for the use of Atenolol in preclinical research. As a selective β1-adrenoceptor antagonist, this compound is a cornerstone tool for investigating cardiovascular physiology and pathology.[1][2] Its mechanism of action involves reducing heart rate, myocardial contractility, and blood pressure by blocking the effects of catecholamines at β1-adrenergic receptors, primarily in the heart.[1][3]
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dosing and administration in animal models. It provides field-proven insights and evidence-based protocols to ensure the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the initial phases of experimental design.
1. Q: How do I select an appropriate starting dose of this compound for my animal model?
A: Selecting a starting dose requires careful consideration of the animal species, the intended therapeutic effect, and the administration route. Doses reported in the literature can vary significantly. A conservative approach is to start at the lower end of the established range for your chosen species and titrate upwards based on physiological response.
The most common side effects of overdose are excessive bradycardia (slow heart rate) and hypotension (low blood pressure), which can lead to lethargy, weakness, and in severe cases, collapse.[3][4][5] Therefore, continuous monitoring of cardiovascular parameters is critical during dose-escalation studies.
Table 1: Recommended Starting Doses of this compound for Common Preclinical Species
| Species | Oral (PO) Dosage Range | Administration Frequency | Key Considerations |
|---|---|---|---|
| Dog | 0.25 - 1.0 mg/kg[3][6] | Once to Twice Daily | Oral absorption is nearly complete.[7][8] A dosing interval of less than 24 hours may be needed to maintain consistent β-blockade.[9][10] |
| Cat | 1.0 - 2.0 mg/kg | Once Daily | Often used for hypertrophic cardiomyopathy.[3][11] |
| Rat | 1.0 - 2.0 mg/kg[12] | Once to Twice Daily | Incomplete oral absorption.[7] High doses (up to 200 mg/kg/day) have been used in toxicological studies without affecting fertility.[12] |
| Rabbit | Varies; requires pilot study | Once Daily | Developmental toxicity may be maternally mediated at high, maternally toxic doses.[13][14] |
| Mouse | Varies; requires pilot study | Once Daily | Incomplete oral absorption.[7] |
2. Q: How do I convert a known effective dose from one species to another (e.g., human to rat)?
A: Direct dose conversion based on body weight (mg/kg) is scientifically unsound due to differences in metabolic rates and body surface area (BSA). The accepted method is allometric scaling, which uses BSA to estimate a Human Equivalent Dose (HED) or an Animal Equivalent Dose (AED).[15] The FDA provides standard conversion factors for this purpose.
To convert an animal dose to a Human Equivalent Dose (HED): HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)
To convert a human dose to an Animal Equivalent Dose (AED): AED (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)
Table 2: Species-Specific Dose Conversion Factors (based on BSA)
| Species | Body Weight (kg) | Km Factor* | To Convert Human Dose to Animal Dose (Multiply by) |
|---|---|---|---|
| Human | 60 | 37 | - |
| Rat | 0.15 | 6 | 6.2 |
| Mouse | 0.02 | 3 | 12.3 |
| Dog | 10 | 20 | 1.9 |
| Rabbit | 1.8 | 12 | 3.1 |
Km is a conversion factor calculated by dividing the body weight (kg) by the body surface area (m²).[16]
Source: Adapted from FDA guidance documents.[15][16]
3. Q: What is the most appropriate administration route: Oral (PO) vs. Intravenous (IV)?
A: The choice depends on the experimental goal.
-
Oral (PO) Administration: Best for simulating clinical use in humans and for chronic dosing studies. However, be aware of variable absorption. This compound's oral bioavailability is approximately 50% in humans and is generally incomplete in most animal species except for the dog, where absorption is virtually complete.[7][8][17] This incomplete absorption can introduce variability.
-
Intravenous (IV) Administration: Ensures 100% bioavailability and provides rapid onset of action, making it ideal for acute pharmacodynamic studies or when precise dose delivery is required.[18] IV administration bypasses the complexities of gastrointestinal absorption.
4. Q: How should I prepare and store my this compound dosing solution?
A: this compound is available as tablets or pure powder.[12] For preclinical studies, preparing a liquid formulation is standard.
-
Vehicle Selection: For oral administration, simple aqueous solutions can be used. However, for suspension of crushed tablets or to improve stability, a methylcellulose-based vehicle or a commercially available oral diluent like Ora-Sweet SF is recommended.[19] Studies have shown that this compound (2 mg/mL) is stable for over 28 days in such vehicles.[19] Simple syrup formulations may have reduced stability, lasting only about 14 days.[19]
-
Preparation: When using tablets, they should be finely triturated to a powder before suspension in the chosen vehicle to ensure homogeneity.
-
Storage: Store solutions protected from light.[12][20] Aqueous solutions are generally stable for up to 40 days when stored at 5°C or 25°C.[21]
Troubleshooting Experimental Challenges
This section provides a systematic approach to resolving common issues encountered during in-vivo studies with this compound.
Issue 1: High Incidence of Animal Morbidity/Mortality
-
Symptoms: Animals appear lethargic, weak, or exhibit signs of collapse shortly after dosing.[3][4]
-
Probable Cause: Overdose leading to severe bradycardia and/or hypotension.[5] Geriatric animals or those with underlying cardiac disease are particularly susceptible.[4][5]
-
Troubleshooting Steps:
-
Verify Calculations: Immediately double-check all dose calculations, including animal weights and solution concentrations.
-
Reduce the Dose: Decrease the dose by 50% for the next cohort and perform a careful dose-escalation study.
-
Monitor Vital Signs: Implement continuous or frequent monitoring of heart rate and blood pressure (e.g., via tail-cuff plethysmography in rodents) post-dosing to establish a safe therapeutic window.
-
Stagger Dosing: When treating a group of animals, dose one or two sentinels first and observe for 1-2 hours before proceeding with the rest of the cohort. This compound's effects typically manifest within this timeframe.[4]
-
Issue 2: Inconsistent or No Discernible Pharmacodynamic Effect
-
Symptoms: No significant change in heart rate or blood pressure is observed at the expected time points post-dosing.
-
Probable Causes:
-
Administration Failure: For oral gavage, the solution may have been inadvertently delivered into the trachea instead of the esophagus.
-
Insufficient Dose: The selected dose may be too low for the species, or the dosing frequency may be inadequate given the drug's half-life.
-
Poor Absorption (PO route): Inconsistent gastrointestinal absorption can lead to highly variable plasma concentrations.[22]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of efficacy.
-
Troubleshooting Steps:
-
Verify Administration Technique: Ensure personnel are properly trained in oral gavage or IV injection techniques. For gavage, confirming the placement of the feeding needle is crucial.
-
Increase Dose/Frequency: If the technique is confirmed correct, increase the dose systematically. Consider the drug's half-life (approx. 6-7 hours in humans, 4.5 hours in dogs) and adjust the frequency.[8][22] A once-daily dose may not be sufficient to maintain 24-hour efficacy in some species like dogs.[9][10]
-
Standardize PO Dosing: To minimize absorption variability, administer oral doses at the same time each day and consider a brief fasting period before dosing, as food can affect absorption.
-
Confirm with IV Dose: If oral dosing remains problematic, administer an IV dose to confirm that the animals are responsive to this compound when bioavailability is 100%.
-
Issue 3: High Inter-Animal Variability in Plasma Concentrations
-
Symptoms: Blood samples collected at the same time point post-dosing show a wide range of this compound concentrations across animals in the same treatment group.
-
Probable Cause: Inconsistent oral absorption is the most likely culprit.[22] Differences in gastric emptying time, food effects, and individual animal physiology contribute to this.
-
Troubleshooting Steps:
-
Homogenize Dosing Solution: Before each dose, ensure your drug suspension is thoroughly mixed (e.g., by vortexing) to prevent settling of the active pharmaceutical ingredient.
-
Implement a Fasting Protocol: Fasting animals for a few hours (e.g., 2-4 hours for rodents) before oral dosing can help standardize gastrointestinal conditions. Ensure water is always available.
-
Use a More Consistent Vehicle: Switching from a simple aqueous solution to a methylcellulose-based formulation can help create a more uniform suspension and potentially improve absorption consistency.
-
Increase Animal Numbers (N): If some variability is unavoidable, increasing the number of animals per group can improve the statistical power of your study to detect a true effect despite the noise.
-
Experimental Protocols
Protocol 1: Preparation of a 2 mg/mL this compound Solution for Oral Gavage
-
Materials: this compound tablets (e.g., 25 mg), mortar and pestle, weighing scale, graduated cylinder, magnetic stirrer and stir bar, chosen vehicle (e.g., 0.5% methylcellulose in purified water).
-
Procedure:
-
Calculate the required number of tablets. For 50 mL of a 2 mg/mL solution, you will need 100 mg of this compound (four 25 mg tablets).
-
Place the tablets in a clean mortar and finely crush them into a homogenous powder using the pestle.
-
Weigh the crushed powder to confirm the total amount.
-
Measure approximately 40 mL of the 0.5% methylcellulose vehicle into a beaker with a magnetic stir bar.
-
Slowly add the triturated this compound powder to the vehicle while the solution is stirring to prevent clumping.
-
Continue stirring for 15-20 minutes to ensure a uniform suspension.
-
Transfer the suspension to a 50 mL graduated cylinder. Rinse the beaker with a small amount of vehicle and add it to the cylinder to ensure a complete transfer.
-
Add vehicle to reach the final volume of 50 mL.
-
Transfer to a light-protected storage bottle and label clearly with the drug name, concentration, vehicle, and preparation date.
-
Crucial Step: Vigorously shake or vortex the suspension immediately before drawing up each dose to ensure uniformity.
-
Protocol 2: Dose-Finding Experimental Workflow
This protocol outlines a systematic approach to identifying the optimal dose of this compound for a specific pharmacodynamic endpoint (e.g., reduction in heart rate).
Caption: A systematic workflow for a preclinical dose-finding study.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a review of its pharmacological properties and therapeutic efficacy in angina pectoris and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (Tenormin®) for Dogs and Cats [petplace.com]
- 4. This compound | VCA Animal Hospitals [vcahospitals.com]
- 5. This compound for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 6. wagwalking.com [wagwalking.com]
- 7. Disposition and metabolism of this compound in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic studies with this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. blog.cvcavets.com [blog.cvcavets.com]
- 12. This compound – Rat Guide [ratguide.com]
- 13. This compound developmental toxicity: animal-to-human comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Conversion between animals and human [targetmol.com]
- 17. drugs.com [drugs.com]
- 18. Clinical pharmacologic observations on this compound, a beta-adrenoceptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Short-term stability of this compound in oral liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound (Tenormin) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 21. Stability of this compound in an extemporaneously compounded oral liquid. | Semantic Scholar [semanticscholar.org]
- 22. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Method Refinement for Accurate Quantification of Atenolol in Plasma
Welcome to the technical support center dedicated to the robust and accurate quantification of atenlol in plasma samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of bioanalytical method development and troubleshooting. Here, we synthesize established methodologies with field-proven insights to ensure the integrity and reliability of your experimental data. All protocols and recommendations are grounded in authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure regulatory compliance.[1][2][3][4][5][6][7][8][9]
Frequently Asked Questions (FAQs)
Here are some of the most common questions encountered during the quantification of atenolol in plasma:
1. What is the most common analytical technique for this compound quantification in plasma?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique due to its high sensitivity and selectivity.[10][11][12] High-performance liquid chromatography (HPLC) with fluorescence or UV detection is also a viable, though generally less sensitive, alternative.[13][14][15][16][17][18]
2. What are the critical parameters for a successful bioanalytical method validation?
According to FDA and EMA guidelines, a full validation should demonstrate the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[1][2][4][5] Key parameters include the limit of detection (LOD), lower limit of quantification (LLOQ), and the calibration curve's linearity.
3. What are "matrix effects," and how can they impact my results?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., phospholipids, salts).[19][20][21] This can lead to ion suppression or enhancement, causing inaccurate and irreproducible results.[19][20][21][22]
4. Which sample preparation technique is best for this compound in plasma?
The choice depends on the required sensitivity and cleanliness of the extract. Protein precipitation is a simple and fast method, while solid-phase extraction (SPE) and liquid-liquid extraction (LLE) provide cleaner samples, which is crucial for minimizing matrix effects.[12][15][22][23][24][25]
5. How can I ensure the stability of this compound in plasma samples?
Stability should be evaluated under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[10][23] Proper storage at -20°C or lower is generally recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Secondary Interactions | This compound has a basic functional group that can interact with residual silanols on the column. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use a column with end-capping. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. For reversed-phase chromatography, a lower pH (e.g., with 0.1% formic acid) is often used to protonate the amine group. |
| Column Degradation | Replace the column with a new one of the same type. |
Issue 2: Low Analyte Recovery
| Potential Cause | Solution |
| Inefficient Extraction | Optimize the sample preparation method. For protein precipitation, ensure the correct solvent-to-plasma ratio (typically 3:1). For SPE, evaluate different sorbents and elution solvents. For LLE, optimize the pH and choice of organic solvent.[15][23] |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption to surfaces. |
| Incomplete Elution from SPE Cartridge | Increase the elution solvent volume or use a stronger elution solvent. |
| Analyte Instability | Re-evaluate sample stability under the extraction conditions.[10] |
Issue 3: High Matrix Effects (Ion Suppression/Enhancement)
| Potential Cause | Solution |
| Co-elution of Matrix Components | Improve chromatographic separation by modifying the gradient, mobile phase composition, or using a different column. A longer run time may be necessary to separate this compound from interfering compounds. |
| Insufficient Sample Cleanup | Switch from protein precipitation to a more rigorous sample preparation method like SPE or LLE to remove more matrix components.[22] |
| Phospholipid Contamination | Use a phospholipid removal plate or a specific SPE sorbent designed to remove phospholipids. |
| Use of an Appropriate Internal Standard | A stable isotope-labeled internal standard (e.g., this compound-d7) is the gold standard for compensating for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.[20][26] |
Method Refinement Protocols
Protocol 1: Sample Preparation Method Comparison
This protocol outlines a workflow to compare three common sample preparation techniques for this compound in plasma.
Caption: Workflow for comparing sample preparation methods.
Steps:
-
Spike: Spike known concentrations of this compound into blank plasma.
-
Divide: Aliquot the spiked plasma into three sets.
-
Extract:
-
Set A (Protein Precipitation): Add three parts of cold acetonitrile to one part of plasma. Vortex and centrifuge.[24][25]
-
Set B (Solid-Phase Extraction): Use a strong cation exchange (SCX) SPE cartridge. Condition, load the sample, wash, and elute with an appropriate solvent.[12]
-
Set C (Liquid-Liquid Extraction): Adjust the plasma pH to basic and extract with a water-immiscible organic solvent.[15][23]
-
-
Analyze: Evaporate the supernatant/eluate to dryness and reconstitute in the mobile phase. Analyze by LC-MS/MS.
-
Evaluate: Calculate recovery, matrix effect, and precision for each method.
Expected Outcomes:
| Method | Recovery | Matrix Effect | Throughput | Recommendation |
| Protein Precipitation | Good (80-100%)[10][11] | High | High | Suitable for early-stage research where speed is critical. |
| Liquid-Liquid Extraction | Very Good (>90%)[15][18] | Moderate | Moderate | A good balance between cleanliness and complexity. |
| Solid-Phase Extraction | Excellent (>95%)[12] | Low | Low | Recommended for validation and clinical studies requiring the highest data quality. |
Protocol 2: Troubleshooting High Matrix Effects
This protocol provides a logical flow for diagnosing and mitigating matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. bioanalysisforum.jp [bioanalysisforum.jp]
- 7. hhs.gov [hhs.gov]
- 8. fda.gov [fda.gov]
- 9. Bioanalytical method validation emea | PPTX [slideshare.net]
- 10. A new LC-MS/MS bioanalytical method for this compound in human plasma and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A highly sensitive LC-MS/MS method capable of simultaneously quantitating celiprolol and this compound in human plasma for a cassette cold-microdosing study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound quantification in human plasma by high-performance liquid chromatography: Application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. latamjpharm.org [latamjpharm.org]
- 18. HPLC method for determination of this compound in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 23. academic.oup.com [academic.oup.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. norlab.com [norlab.com]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
The Enduring Challenge of Treatment Persistence: A Comparative Analysis of Atenolol and New-Generation Beta-Blockers
For decades, beta-blockers have been a cornerstone in the management of cardiovascular diseases. However, the efficacy of these agents is intrinsically linked to patient adherence and persistence with treatment. Suboptimal persistence remains a significant clinical challenge, leading to poor health outcomes and increased healthcare costs. This guide provides an in-depth comparative analysis of the second-generation beta-blocker, atenolol, and the new-generation agents, including carvedilol, nebivolol, and bisoprolol, with a focus on treatment persistence and the underlying pharmacological factors that may influence it.
The Clinical Imperative for Treatment Persistence in Cardiovascular Health
Continuous and consistent use of prescribed medications, known as treatment persistence, is paramount in managing chronic conditions like hypertension and heart failure. Lack of persistence with antihypertensive medications is a primary contributor to increased risks of mortality and cardiovascular events.[1] Beta-blocker therapy, in particular, has been shown to improve survival after a myocardial infarction, yet non-adherence in this patient population is common.[2][3] Understanding the factors that differentiate treatment persistence among various beta-blockers is, therefore, of critical importance for clinicians, researchers, and drug development professionals.
A Tale of Two Generations: Pharmacological Divergence
The evolution of beta-blockers has introduced agents with more complex and targeted mechanisms of action compared to their predecessors. This pharmacological divergence is a key factor in understanding the differences in their clinical profiles and, potentially, their impact on treatment persistence.
The Archetype: this compound's Selective Beta-1 Blockade
This compound, a second-generation beta-blocker, exerts its effects primarily through the selective blockade of beta-1 adrenergic receptors located in the heart.[1][4] This action leads to a reduction in heart rate, myocardial contractility, and blood pressure.[1][4] The signaling pathway is direct and focused on antagonizing the effects of catecholamines like epinephrine and norepinephrine at these cardiac receptors.[4]
Diagram 1: this compound's Signaling Pathway
A simplified diagram of this compound's signaling pathway.
The New Wave: Multifaceted Mechanisms of Action
Newer generation beta-blockers, such as carvedilol and nebivolol, possess additional pharmacological properties that distinguish them from this compound.
Carvedilol: This third-generation agent is a non-selective beta-blocker, meaning it blocks both beta-1 and beta-2 adrenergic receptors.[5] Crucially, it also blocks alpha-1 adrenergic receptors, leading to vasodilation and a more potent blood pressure-lowering effect by reducing peripheral resistance.[5] Furthermore, carvedilol exhibits "biased agonism," where it can selectively activate certain downstream signaling pathways (like those involving β-arrestin) while blocking others, which may contribute to its unique clinical benefits in heart failure.[6]
Nebivolol: Also a third-generation beta-blocker, nebivolol is highly selective for beta-1 receptors.[7] Its most distinctive feature is its ability to stimulate the release of nitric oxide (NO) from endothelial cells, which induces vasodilation and may improve endothelial function.[7] This dual mechanism of beta-1 blockade and NO-mediated vasodilation sets it apart from other beta-blockers.
Diagram 2: New-Generation Beta-Blocker Signaling Pathways
Distinct signaling pathways of Carvedilol and Nebivolol.
The Evidence on Persistence: A Head-to-Head Comparison
Clinical studies utilizing large patient databases have provided valuable insights into the real-world persistence rates of different beta-blockers. A significant population-based study offers a direct comparison of one-year treatment persistence.
| Beta-Blocker | One-Year Treatment Persistence Rate | Hazard Ratio for Discontinuation (vs. This compound) | Reference |
| This compound | 53.40% | 1.00 (Reference) | [8][9] |
| New-Generation (Non-Atenolol) Group | 57.35% | 0.91 (0.86-0.96) | [8][9] |
| Carvedilol | 21%* | 0.74 (0.69-0.80) | [8][9][10] |
| Nebivolol | Not specified in percentage, but lower discontinuation risk | 0.79 (0.70-0.89) | [8][9] |
| Bisoprolol | Not specified in this study | Not specified in this study |
*Note: The 21% one-year persistence rate for carvedilol is from a separate study comparing it to first and second-generation beta-blockers.[10] This study reported a 17% one-year persistence rate for second-generation beta-blockers, which includes this compound.
These data suggest that patients initiated on new-generation beta-blockers, as a group, have a higher rate of treatment persistence at one year compared to those started on this compound.[8][9] Notably, carvedilol and nebivolol demonstrated a significantly lower risk of treatment discontinuation.[8][9]
Unpacking the "Why": Factors Influencing Treatment Persistence
The observed differences in treatment persistence are likely multifactorial, with tolerability and side-effect profiles playing a crucial role.
The Burden of Adverse Effects
A key driver of non-persistence is the patient's experience with adverse effects. Head-to-head clinical trials have shed light on the comparative tolerability of these agents.
| Adverse Effect | This compound | Nebivolol | Carvedilol | Bisoprolol | Reference(s) |
| Overall Adverse Events | Higher incidence (e.g., 36.84% in one study) | Lower incidence (e.g., 12.82% in the same study) | Similar to this compound (21% vs 22%) | Similar to this compound in some studies | [11][12] |
| Fatigue | Commonly reported | Reported, but potentially less than this compound | Reported | Reported | [11] |
| Dizziness | Reported | Reported | Reported | Reported | [11][12] |
| Bradycardia | Can be significant | Less pronounced than this compound | Can occur | Can be significant | |
| Cold Extremities | More frequent | Less frequent | Less frequent (20% vs 33% for this compound) | Not highlighted as a major differentiator | |
| Erectile Dysfunction | A known concern | Potentially lower incidence | A known concern | Less common with cardioselective agents | [4] |
Studies suggest that nebivolol is better tolerated than this compound, with a significantly lower incidence of adverse events for the same antihypertensive effect.[11] While the overall incidence of adverse events between carvedilol and this compound appears similar in some studies, carvedilol was associated with a lower frequency of cold hands and feet, a common and bothersome side effect of beta-blockers.[12] The high cardioselectivity of bisoprolol may contribute to a favorable side-effect profile, with less impact on beta-2 receptor-mediated effects.[4]
The Impact of Ancillary Properties
The unique pharmacological properties of the newer agents may also contribute to better persistence. The vasodilatory effects of carvedilol and nebivolol, by counteracting the potential for unopposed alpha-adrenergic vasoconstriction, might lead to better tolerability, particularly concerning peripheral side effects like cold extremities.[5] Nebivolol's nitric oxide-mediated vasodilation may also have beneficial effects on endothelial function, which could translate to improved patient well-being.[7]
Methodologies for Assessing Treatment Persistence: A Technical Overview
The data presented in this guide are derived from studies employing robust methodologies to assess treatment persistence and adherence. For researchers and drug development professionals, understanding these methods is crucial for designing and interpreting clinical trials.
Retrospective Database Analysis
A common approach for evaluating real-world treatment persistence involves the analysis of large administrative claims databases.
Experimental Protocol: Retrospective Cohort Study of Treatment Persistence
-
Cohort Identification: Patients newly initiated on a beta-blocker (e.g., this compound, carvedilol, nebivolol, or bisoprolol) are identified from a large, anonymized patient database (e.g., insurance claims data). Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
-
Definition of Persistence: Treatment persistence is typically defined as the continuous refilling of prescriptions without a significant gap. A common threshold for discontinuation is a gap of 30, 60, or 90 days between the end of one prescription and the start of the next.
-
Data Extraction: Prescription fill dates and days' supply are extracted for each patient.
-
Calculation of Persistence Metrics:
-
Medication Possession Ratio (MPR): Calculated as the total days' supply of a medication divided by the number of days in a specific period. An MPR of ≥80% is often considered adherent.
-
Proportion of Days Covered (PDC): Similar to MPR, but it accounts for overlapping prescriptions by only counting the days the patient had the medication. A PDC of ≥80% is also a common threshold for adherence.
-
-
Statistical Analysis: Survival analysis techniques, such as Kaplan-Meier curves and Cox proportional hazards models, are used to compare the time to discontinuation between different beta-blocker groups, often adjusting for potential confounding variables like age, sex, and comorbidities.
Diagram 3: Workflow for Assessing Treatment Persistence from Database Records
A schematic of the workflow for assessing treatment persistence.
Methods in Clinical Trials
In the context of clinical trials, adherence and persistence can be measured more directly.
-
Pill Counts: Patients are asked to return their medication containers at each study visit, and the remaining pills are counted to estimate consumption.
-
Patient Diaries: Participants record their medication intake on a daily basis.
-
Electronic Monitoring: "Smart" pill bottles or blister packs can electronically record each time the container is opened.
While these methods offer more direct assessment, they are not without limitations, such as the potential for patients to discard pills to appear more adherent.
Conclusion and Future Directions
The available evidence strongly suggests that new-generation beta-blockers, particularly carvedilol and nebivolol, are associated with better treatment persistence compared to the older agent, this compound. This difference is likely driven by a combination of improved side-effect profiles and the unique ancillary pharmacological properties of these newer drugs.
For researchers and drug development professionals, these findings underscore the importance of considering not only the primary efficacy of a drug but also its tolerability and potential impact on long-term adherence. Future research should continue to explore the nuanced relationships between specific pharmacological mechanisms, patient-reported outcomes, and real-world treatment persistence. Head-to-head clinical trials with persistence as a primary endpoint, incorporating both objective and subjective measures of adherence, will be invaluable in further elucidating the comparative effectiveness of these important cardiovascular medications.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and tolerability of β-blockers: importance of cardioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Implication of different initial beta blockers on treatment persistence: this compound vs new-generation beta blocker, a population-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Safety and tolerability of β-blockers: importance of cardioselectivity | Semantic Scholar [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Long-term benefit of vasodilating beta-blockers in acute myocardial infarction patients with mildly reduced left ventricular ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beta-blockers in hypertension: overview and meta-analysis of randomized outcome trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 12. aimdrjournal.com [aimdrjournal.com]
A Meta-Analytical Comparison of Atenolol and ACE Inhibitors for the Management of Hypertension
An In-Depth Guide for Researchers and Drug Development Professionals
Hypertension remains a cornerstone of cardiovascular risk, and its pharmacological management is a critical area of ongoing research. Among the established therapeutic classes, beta-blockers, represented by agents like atenolol, and angiotensin-converting enzyme (ACE) inhibitors have been mainstays for decades. However, a wealth of clinical trial data and subsequent meta-analyses have reshaped our understanding of their comparative efficacy, moving beyond simple blood pressure reduction to encompass crucial outcomes like cardiovascular morbidity, mortality, and end-organ protection. This guide provides a detailed, evidence-based comparison of this compound and ACE inhibitors, synthesizing data from meta-analyses to inform research and clinical development.
Contrasting Pharmacological Paradigms: Mechanisms of Action
The divergent clinical profiles of this compound and ACE inhibitors are rooted in their distinct mechanisms of action. While both ultimately lower blood pressure, they achieve this through entirely different physiological pathways.
This compound: The Cardioselective Beta-Blocker
This compound is a second-generation, cardioselective β-1 adrenergic antagonist.[1] Its primary action is to selectively bind to and block β-1 adrenergic receptors, which are predominantly located in the heart and vascular smooth muscle.[1][2] This blockade directly counteracts the effects of endogenous catecholamines like epinephrine and norepinephrine.[1] The physiological consequences are a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and subsequently, a lowering of cardiac output and blood pressure.[2][3][4]
References
A Comparative Pharmacological and Hemodynamic Review: Atenolol vs. Carvedilol and Nebivolol in Hypertensive Patients
Introduction
For decades, beta-adrenergic receptor antagonists (beta-blockers) have been a cornerstone in the management of hypertension.[1][2] However, the therapeutic class is far from homogenous. The evolution from first-generation non-selective agents to second-generation β1-selective antagonists like atenolol, and further to third-generation agents with vasodilatory properties such as carvedilol and nebivolol, has revealed significant mechanistic and clinical distinctions.[3][4] While all lower brachial blood pressure, their divergent effects on central hemodynamics, metabolic parameters, and endothelial function are critical differentiators for researchers and clinicians aiming to optimize patient outcomes.
This guide moves beyond a surface-level comparison of blood pressure efficacy. It provides an in-depth analysis of this compound, carvedilol, and nebivolol, grounded in their distinct pharmacological mechanisms. We will explore the causality behind their varied hemodynamic and metabolic profiles, present supporting experimental data, and detail a key methodology used to assess their vascular effects. This comparative review is designed for researchers, pharmacologists, and drug development professionals to facilitate a deeper understanding of the nuanced differences within this essential class of antihypertensive agents.
Part 1: The Core Directive - Differentiated Mechanisms of Action
The clinical profiles of these three agents are dictated by their unique interactions with the adrenergic system and vascular endothelium. Understanding these foundational differences is key to interpreting clinical data.
This compound: The Archetype of β1-Selectivity
This compound is a second-generation beta-blocker characterized by its relative selectivity for the β1-adrenergic receptor, which is predominantly located in cardiac tissue.[5][6][7] Its mechanism is straightforward: by competitively blocking norepinephrine and epinephrine from binding to β1 receptors, it reduces heart rate (negative chronotropy) and myocardial contractility (negative inotropy), thereby decreasing cardiac output and, consequently, blood pressure.[6]
Key pharmacological properties of this compound include:
-
β1-Selectivity: Preferentially blocks cardiac β1-receptors over β2-receptors in the lungs and peripheral vasculature, though this selectivity is dose-dependent and not absolute.[8]
-
No Intrinsic Sympathomimetic Activity (ISA): It does not possess partial agonist activity.[5]
-
Hydrophilicity: As a water-soluble compound, it has low penetration into the central nervous system, resulting in a lower incidence of CNS-related side effects compared to lipophilic beta-blockers.[5]
-
Renal Elimination: It is primarily excreted unchanged by the kidneys, necessitating dose adjustments in patients with renal impairment.[5]
Carvedilol: The Multi-Receptor Antagonist
Carvedilol, a third-generation agent, exhibits a more complex pharmacological profile. It is a non-selective antagonist of both β1 and β2-adrenergic receptors and, crucially, also blocks α1-adrenergic receptors.[9][10][11] This multi-receptor blockade results in a dual antihypertensive effect.
-
β1-Blockade: Similar to this compound, this action reduces heart rate and contractility.[10][11]
-
β2-Blockade: Inhibition of β2-receptors can lead to potential side effects like bronchospasm in susceptible individuals.[10]
-
α1-Blockade: This is the key differentiator from this compound. Blocking α1-receptors in peripheral blood vessels inhibits norepinephrine-induced vasoconstriction, leading to vasodilation and a reduction in peripheral vascular resistance.[9][11] This vasodilatory action counteracts the potential for unopposed alpha-stimulation that can be seen with non-selective beta-blockers lacking this property.
-
Ancillary Properties: Carvedilol also possesses antioxidant and anti-inflammatory properties, which may contribute to its cardioprotective benefits.[9]
Nebivolol: The Nitric Oxide-Mediated Vasodilator
Nebivolol stands apart from both this compound and carvedilol due to its unique mechanism of vasodilation. It is the most β1-selective of the clinically available beta-blockers and induces vasodilation by promoting the release of nitric oxide (NO) from the vascular endothelium.[12][13][14]
-
High β1-Selectivity: Nebivolol has a very high affinity for β1-receptors, which minimizes the risk of β2-mediated side effects.[12][15]
-
β3-Receptor Agonism: The vasodilatory effect is not due to alpha-blockade but rather to its agonistic activity at the β3-adrenergic receptor.[12][16] This stimulates endothelial nitric oxide synthase (eNOS), leading to increased production of NO, a potent vasodilator.[12][13] This NO-dependent pathway is a hallmark of nebivolol's action.[17]
Visualization: Signaling Pathways
The distinct receptor interactions and downstream effects of these three beta-blockers are illustrated below.
Caption: Differentiated signaling pathways of this compound, Carvedilol, and Nebivolol.
Part 2: Comparative Analysis Based on Experimental Data
The pharmacological differences translate directly into measurable variations in hemodynamic, metabolic, and endothelial effects.
Hemodynamic Profile
While all three agents effectively lower brachial blood pressure, their impact on central aortic pressure—a more accurate predictor of cardiovascular events—differs significantly.
-
Brachial vs. Central Blood Pressure: Studies have shown that this compound is less effective at reducing central aortic pressure compared to agents with vasodilatory properties.[18][19] This discrepancy is partly because the pronounced reduction in heart rate caused by this compound can increase the augmentation index (AIx), a measure of wave reflection.[20][21] In contrast, the vasodilatory actions of carvedilol and nebivolol help to reduce wave reflection, leading to more favorable reductions in central pressure.[20][22] One study found that nebivolol modified the mean augmentation index to a lesser extent than this compound.[20]
-
Peripheral Vascular Resistance (PVR): this compound's primary action is on cardiac output and it does not directly reduce PVR. Carvedilol (via α1-blockade) and nebivolol (via NO-mediated vasodilation) both significantly decrease PVR, which is a primary contributor to elevated blood pressure in many hypertensive patients.[10][12][14]
-
Heart Rate: this compound and carvedilol tend to produce a more significant reduction in heart rate compared to nebivolol.[1][20]
Metabolic and Endothelial Effects
The choice of beta-blocker can have important consequences for patients with or at risk for metabolic syndrome and diabetes.
-
Glucose and Lipid Metabolism: this compound has been associated with adverse effects on glucose metabolism, including decreased insulin sensitivity and an increased risk of new-onset diabetes.[1][23] It can also negatively impact the lipid profile by increasing triglycerides and decreasing HDL cholesterol.[1][2] In contrast, carvedilol and nebivolol are considered metabolically neutral or even beneficial.[1][24] Studies have shown that carvedilol can improve insulin sensitivity, and nebivolol has demonstrated a neutral effect on glucose and lipid parameters where this compound showed significant elevations.[1][23]
-
Endothelial Function: Endothelial dysfunction is a key early event in atherosclerosis. Nebivolol, through its unique NO-releasing properties, directly improves endothelial function.[1][15] This is a significant advantage, as enhanced NO availability has antioxidant and anti-proliferative effects on the vessel wall.[1] Studies comparing nebivolol to this compound have demonstrated that nebivolol improves small artery elasticity, an indicator of endothelial health, whereas this compound does not show a significant effect.[25]
Data Summary Table
| Feature | This compound | Carvedilol | Nebivolol |
| Primary Mechanism | β1-selective blockade[6][7] | Non-selective β-blockade + α1-blockade[9][10] | Highly β1-selective blockade + β3-agonism[12][14] |
| Vasodilation | No | Yes (α1-blockade)[9] | Yes (NO-mediated)[12][13] |
| Effect on PVR | Neutral / Increase | Decrease[10] | Decrease[12][14] |
| Central Aortic Pressure | Less effective reduction, may increase AIx[18][20] | More effective reduction than this compound[22] | More effective reduction than this compound[19][20] |
| Glucose Metabolism | May worsen insulin sensitivity[23] | Neutral / Favorable[23] | Neutral / Favorable[1][26] |
| Lipid Profile | May increase TGs, decrease HDL[1][2] | Neutral[24] | Neutral[1][2] |
| Endothelial Function | No direct benefit | Potential benefit (antioxidant)[9] | Improves via NO release[1][15][25] |
Part 3: Experimental Protocol & Workflow
To provide a practical context for the data presented, this section details a standard, non-invasive method for evaluating a key hemodynamic parameter discussed: central aortic pressure.
Protocol: Measurement of Central Aortic Pressure via Applanation Tonometry
This protocol describes a validated technique to derive central aortic pressure waveforms from peripheral radial artery measurements, allowing for the calculation of parameters like the Augmentation Index (AIx).
Objective: To non-invasively assess the effect of a given beta-blocker (e.g., this compound vs. nebivolol) on central aortic hemodynamics.
Methodology:
-
Patient Preparation:
-
The patient should rest in a quiet, temperature-controlled room for at least 10-15 minutes.
-
The patient must refrain from smoking, caffeine, or strenuous exercise for at least 30 minutes prior to measurement.
-
The patient is seated with their arm resting comfortably on a supportive surface at heart level.
-
-
Brachial Blood Pressure Measurement:
-
Measure brachial systolic and diastolic blood pressure using a validated oscillometric sphygmomanometer, following standard guidelines. Take at least two readings and average them. This data is required for calibration of the radial waveform.
-
-
Radial Artery Tonometry:
-
Locate the radial artery pulse on the wrist.
-
A high-fidelity micromanometer-tipped probe (tonometer) is gently placed over the radial artery.
-
Sufficient pressure is applied to partially flatten the artery against the underlying bone ("applanation"). This allows for the accurate transduction of the intra-arterial pressure waveform.
-
Acquire a stable sequence of at least 10-20 consecutive, high-quality waveforms. Quality is assessed by the device's software based on pulse height, diastolic variation, and overall contour.
-
-
Data Processing and Analysis:
-
The recorded peripheral (radial) pressure waveform is calibrated using the brachial systolic and diastolic blood pressure readings obtained in Step 2.
-
A validated, generalized transfer function is applied to the calibrated radial waveform by the system's software. This function mathematically derives the corresponding central aortic pressure waveform.
-
From the derived central aortic waveform, the software calculates key parameters:
-
Central Systolic and Diastolic Pressure.
-
Central Pulse Pressure.
-
Augmentation Pressure (AP): The pressure difference between the second and first systolic peaks.
-
Augmentation Index (AIx): Calculated as (AP / Central Pulse Pressure) x 100%. It is often normalized to a heart rate of 75 bpm (AIx@75) to allow for comparison between subjects and interventions.
-
-
Causality and Validation: The validity of this method rests on the principle that the pressure waveform changes in a predictable manner as it travels from the aorta to the periphery. The transfer function is an empirically derived algorithm validated against invasive catheter-based measurements. By using this non-invasive technique in a randomized, crossover study design, researchers can directly compare the effects of different drugs on central hemodynamics, isolating the drug effect from inter-patient variability.
Workflow Visualization
Caption: Workflow for non-invasive assessment of central aortic pressure.
Conclusion and Future Directions
The evidence clearly indicates that this compound, carvedilol, and nebivolol are not interchangeable. While this compound effectively lowers brachial blood pressure primarily through cardiac mechanisms, its lack of vasodilatory action renders it less effective at reducing central aortic pressure and is associated with unfavorable metabolic consequences.[1][18][20] Its role as a first-line agent in uncomplicated hypertension has been questioned.[8][27]
The third-generation agents, carvedilol and nebivolol, offer significant advantages beyond simple blood pressure control. Their vasodilatory properties—achieved through distinct α1-blockade and NO-mediated pathways, respectively—lead to more beneficial central hemodynamic profiles.[20][22] Furthermore, their neutral-to-favorable metabolic effects make them a more suitable choice for a large proportion of hypertensive patients, particularly those with or at risk for diabetes and metabolic syndrome.[1][23]
For the research and drug development community, the story of these three agents underscores the importance of looking beyond brachial pressure. Future research should continue to focus on surrogate endpoints like central hemodynamics and endothelial function, and on developing agents that not only lower blood pressure but also correct the underlying vascular and metabolic dysfunctions inherent in many forms of hypertension. The distinct success of carvedilol and nebivolol provides a compelling rationale for pursuing novel mechanisms that combine effective beta-blockade with targeted, beneficial vascular effects.
References
- 1. Comparison of nebivolol and this compound on blood pressure, blood sugar, and lipid profile in patients of essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. Cardiovascular agents - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Properties of Highly Selective β-blockers With or Without Additional Vasodilator Properties: Focus on Bisoprolol and Nebivolol in Patients With Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a review of its pharmacological properties and therapeutic efficacy in angina pectoris and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Pharmacology of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goodrx.com [goodrx.com]
- 11. Carvedilol - Wikipedia [en.wikipedia.org]
- 12. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nebivolol - Wikipedia [en.wikipedia.org]
- 15. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. Effect of beta-1-blocker, nebivolol, on central aortic pressure and arterial stiffness in patients with essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchers.mq.edu.au [researchers.mq.edu.au]
- 22. droracle.ai [droracle.ai]
- 23. researchgate.net [researchgate.net]
- 24. anatoljcardiol.com [anatoljcardiol.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. cardiovascularbusiness.com [cardiovascularbusiness.com]
A Comparative Analysis of Atenolol's Side Effect Profile Against Other Beta-Blockers: A Pharmacological and Clinical Guide
This guide provides an in-depth comparative analysis of the side effect profile of atenolol versus other prominent beta-blockers, including metoprolol, propranolol, and carvedilol. Designed for researchers, clinicians, and drug development professionals, this document moves beyond simple lists of adverse events to explore the underlying pharmacological mechanisms—cardioselectivity, lipophilicity, and additional receptor interactions—that dictate the distinct tolerability of these agents. By grounding the discussion in experimental data and established clinical evidence, we aim to provide a comprehensive resource for informed decision-making in both research and clinical settings.
The Pharmacological Blueprint of Beta-Blocker Side Effects
Beta-adrenergic receptor antagonists (beta-blockers) exert their therapeutic effects by blocking the actions of endogenous catecholamines like epinephrine and norepinephrine at β-receptors.[1][2] However, the specific properties of each agent within this heterogeneous class lead to significant variations in their side effect profiles. Understanding these differences is paramount for optimizing therapy and patient outcomes.
Cardioselectivity: The β1 vs. β2 Paradigm
Beta-receptors are broadly classified into β1 and β2 subtypes. β1-receptors are predominantly located in the heart, where their stimulation increases heart rate, contractility, and conduction velocity.[3][4][5] β2-receptors are found in the bronchial and vascular smooth muscle, where they mediate relaxation (bronchodilation and vasodilation).[5][6]
-
Selective β1-Blockers (Cardioselective): Agents like this compound, bisoprolol, and metoprolol preferentially block β1-receptors.[2][4][7] This selectivity is the cornerstone of their design, aiming to achieve desired cardiac effects while minimizing side effects associated with β2-blockade, most notably bronchoconstriction .[8] Therefore, in patients with asthma or chronic obstructive pulmonary disease (COPD), cardioselective agents are generally preferred, though caution is still advised as this selectivity is dose-dependent and not absolute.[5][6]
-
Non-selective β-Blockers: Drugs such as propranolol and carvedilol block both β1 and β2-receptors.[7] Their blockade of β2-receptors can lead to bronchospasm in susceptible individuals and may also cause cold extremities due to reduced vasodilation.[6][8][9]
Lipophilicity: The Gateway to the Central Nervous System
A crucial differentiator among beta-blockers is their lipid solubility (lipophilicity), which governs their ability to cross the blood-brain barrier.[10]
-
Hydrophilic Beta-Blockers: this compound is distinctly hydrophilic (water-soluble). This property limits its penetration into the central nervous system (CNS).[10][11]
-
Lipophilic Beta-Blockers: Propranolol and metoprolol are lipophilic (fat-soluble) and readily enter the brain, achieving higher concentrations in brain tissue.[10][11]
This difference is directly correlated with the incidence of CNS-related side effects. Clinical studies have consistently shown that the hydrophilic nature of this compound results in a significantly lower incidence of sleep disturbances, nightmares, and hallucinations compared to lipophilic agents like metoprolol and propranolol.[11][12][13]
Intrinsic Sympathomimetic Activity (ISA) and Vasodilatory Properties
Some beta-blockers possess additional properties that further modify their side effect profiles:
-
Intrinsic Sympathomimetic Activity (ISA): Agents with ISA (e.g., pindolol) are partial agonists, meaning they cause a slight activation of the β-receptor while blocking the effects of more potent catecholamines. This can result in less pronounced bradycardia and fatigue.[14]
-
Vasodilatory Effects: Third-generation beta-blockers like carvedilol and nebivolol possess vasodilatory properties. Carvedilol achieves this through concurrent alpha-1 receptor blockade, while nebivolol promotes nitric oxide release.[3][14] These actions contribute to their antihypertensive efficacy but can also increase the risk of dizziness and orthostatic hypotension.
Head-to-Head Comparison: this compound's Side Effect Profile
The distinct pharmacological properties of this compound—high β1-selectivity and low lipophilicity—result in a side effect profile that differs meaningfully from its counterparts.
| Pharmacological Property | This compound | Metoprolol | Propranolol | Carvedilol | Bisoprolol |
| β1-Selectivity (Cardioselectivity) | High[2][7] | Moderate-High[1][7] | None (Non-selective)[2][7] | None (Non-selective)[15][16] | Very High[4][7] |
| Lipophilicity | Low (Hydrophilic)[10][11] | Moderate[10][11] | High[10][11] | Moderate | Low |
| Intrinsic Sympathomimetic Activity (ISA) | None[10] | None[10] | None[10] | None | None |
| Additional Properties | None | None | None | α1-blockade[3] | None |
| Table 1: Comparative Pharmacological Properties of Selected Beta-Blockers. |
This pharmacological variance translates directly into clinically observable differences in adverse event rates.
| Side Effect | This compound | Metoprolol | Propranolol | Carvedilol |
| CNS Effects (Fatigue, Dizziness, Dreams) | Lower incidence due to hydrophilicity.[10][11][13] | Higher incidence than this compound due to moderate lipophilicity.[12][13][17] | Highest incidence due to high lipophilicity.[10][11] | Moderate incidence; fatigue and dizziness are common, partly due to α1-blockade.[15][16] |
| Bronchospasm (in susceptible patients) | Low risk due to high β1-selectivity.[2] | Low risk, but higher than this compound at high doses where selectivity is lost.[5] | High risk due to non-selective β2-blockade.[6][8] | High risk due to non-selective β2-blockade.[16] |
| Bradycardia (Slow Heart Rate) | Common, an expected effect.[9] | Common, an expected effect.[18] | Common, an expected effect. | Common, an expected effect.[16] |
| Cold Extremities | Less common.[9][19] | More common than this compound. | Common due to β2-blockade preventing peripheral vasodilation. | Less common due to counteracting α1-blockade (vasodilation). |
| Hypotension/Dizziness | Common.[7][19] | Common.[7][18] | Common. | Very common, often more pronounced due to dual α1 and β-blockade.[15][16] |
| Sexual Dysfunction | Reported, but incidence varies. | Reported.[13] | Reported. | Reported, may be more frequent in some studies.[16] |
| Table 2: Comparative Clinical Side Effect Profiles of Common Beta-Blockers. |
Visualizing the Mechanism and Clinical Workflow
Beta-Adrenergic Signaling Pathway
The following diagram illustrates the canonical β1-adrenergic signaling pathway in a cardiac myocyte and the site of action for beta-blockers.
References
- 1. Pharmacologic differences between beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bhf.org.uk [bhf.org.uk]
- 3. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. droracle.ai [droracle.ai]
- 7. A Beta Blocker List and Their Differences - GoodRx [goodrx.com]
- 8. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 9. 10 this compound Side Effects You Should Know About - GoodRx [goodrx.com]
- 10. Beta-blockers and central nervous system side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Central nervous system side-effects with hydrophilic and lipophilic beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CNS-related side-effects with metoprolol and this compound | Semantic Scholar [semanticscholar.org]
- 13. CNS-related side-effects with metoprolol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. drugs.com [drugs.com]
- 16. Carvedilol - Wikipedia [en.wikipedia.org]
- 17. This compound vs Metoprolol: What You Need to Know [verywellhealth.com]
- 18. Metoprolol vs. This compound: Differences, similarities, and which is better for you [singlecare.com]
- 19. drugs.com [drugs.com]
A Comparative Analysis of Atenolol's Therapeutic Outcomes in Angina Pectoris: A Guide for Researchers
Introduction
Angina pectoris, characterized by chest pain or discomfort, is a primary symptom of coronary artery disease, indicating an imbalance between myocardial oxygen supply and demand. Among the therapeutic agents developed to manage this condition, atenolol, a cardioselective beta-1 adrenergic antagonist, has been a cornerstone of treatment for decades.[1][2] This guide offers an in-depth, evidence-based comparison of this compound's efficacy in treating stable angina pectoris, designed for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, the experimental protocols for validating its therapeutic outcomes, and its performance relative to other antianginal agents.
Mechanism of Action: How this compound Alleviates Anginal Symptoms
This compound's primary therapeutic effect in angina stems from its selective blockade of beta-1 (β1) adrenergic receptors, which are predominantly located in the heart.[3][4] By competitively inhibiting the binding of catecholamines like epinephrine and norepinephrine to these receptors, this compound modulates the sympathetic nervous system's influence on the heart.[4] This action leads to a decrease in heart rate (negative chronotropy), a reduction in the force of myocardial contraction (negative inotropy), and a lowering of blood pressure.[3][5] Collectively, these effects decrease the heart's workload and, consequently, its oxygen consumption, which helps to rebalance the myocardial oxygen supply-demand equation and alleviate anginal symptoms.[3] The full therapeutic benefits of this compound are typically observed within one to two weeks of initiating treatment.[6][7]
This compound is classified as a second-generation, cardioselective beta-blocker, distinguishing it from nonselective beta-blockers that also block beta-2 (β2) receptors found in the lungs and other tissues.[4] This selectivity makes this compound a preferable option for patients with respiratory conditions like asthma or COPD, as it is less likely to cause bronchospasm at therapeutic doses.[1][8] However, it's important to note that this selectivity can diminish at higher doses.[8]
Validating Therapeutic Efficacy: Key Experimental Protocols
To objectively measure the therapeutic outcomes of this compound and other antianginal drugs, clinical trials employ a combination of standardized protocols. These protocols are designed to provide both objective and subjective data on the drug's efficacy.
Protocol 1: Exercise Tolerance Testing (ETT)
Exercise tolerance testing is a cornerstone in the evaluation of antianginal therapies, providing objective measures of a patient's response to treatment.[9] The test typically involves walking on a treadmill or cycling on an ergometer with progressively increasing intensity.[10]
Step-by-Step Methodology (Bruce Protocol Example):
-
Baseline Measurements: Record the patient's resting 12-lead electrocardiogram (ECG) and blood pressure.
-
Stage 1: The patient begins walking on the treadmill at 1.7 mph with a 10% grade.
-
Subsequent Stages: Every 3 minutes, the speed and grade of the treadmill are increased.
-
Continuous Monitoring: Throughout the test, the patient's ECG, heart rate, and blood pressure are continuously monitored.[11]
-
Termination Criteria: The test is terminated if the patient experiences significant chest pain, severe shortness of breath, dizziness, or fatigue.[10] Other reasons for stopping include achieving a target heart rate (typically 85% of the age-predicted maximum) or the appearance of specific ECG abnormalities, such as ST-segment depression.[11][12]
-
Recovery Phase: After stopping the exercise, the patient is monitored for several minutes to observe the recovery of heart rate, blood pressure, and any ECG changes.[9]
Key Endpoints for Efficacy Assessment:
-
Time to Onset of Angina: A longer duration before the onset of chest pain indicates improved exercise capacity.
-
Time to 1-mm ST-Segment Depression: This is an objective marker of myocardial ischemia. An increase in the time to this ECG change suggests a protective effect of the medication.
-
Total Exercise Duration: An overall increase in the time a patient can exercise is a direct measure of improved tolerance.[13]
-
Rate-Pressure Product (Double Product): Calculated as heart rate multiplied by systolic blood pressure, this provides an indirect measure of myocardial oxygen consumption. A lower rate-pressure product at a given workload indicates increased cardiac efficiency.
Protocol 2: Ambulatory Monitoring of Angina and Ischemia
To assess the efficacy of this compound in a patient's daily life, ambulatory monitoring techniques are employed. These provide valuable insights into the frequency and triggers of anginal episodes and ischemic events outside of a clinical setting.
Methodology:
-
Patient Diaries: Patients are asked to keep a detailed diary to record the frequency, severity, and duration of anginal attacks.[13]
-
Nitroglycerin Consumption: The number of sublingual nitroglycerin tablets consumed is a well-established surrogate marker for the frequency of anginal episodes.[14][15] A reduction in consumption indicates better symptom control.
-
Ambulatory Electrocardiographic (Holter) Monitoring: A portable device continuously records the patient's ECG, typically for 24 to 48 hours.[16] This allows for the detection of transient ischemic events, including silent ischemia (ischemia without accompanying chest pain), which can be identified by ST-segment changes.[17]
Comparative Efficacy of this compound: A Review of the Evidence
Clinical trials have consistently demonstrated the efficacy of this compound in the management of stable angina pectoris.
This compound vs. Placebo
Numerous randomized, double-blind, placebo-controlled studies have established the superiority of this compound in treating angina.[18][19] In one such study, patients receiving this compound showed a significant increase in exercise performance, with a mean increase of 44% in bicycle exercise capacity compared to placebo.[18] Another study found that all patients treated with this compound experienced fewer anginal attacks and consumed fewer nitroglycerin tablets than during the placebo period.[14] Long-term studies have confirmed that this compound's antianginal efficacy is maintained over extended periods of treatment.[19][20]
| Outcome Measure | This compound | Placebo | Significance |
| Anginal Attacks | Significantly Reduced[14][15] | Baseline | p < 0.01 |
| Nitroglycerin Use | Significantly Reduced[14][15] | Baseline | p < 0.01 |
| Exercise Duration | Significantly Increased[13][18] | Baseline | p < 0.01 |
| Heart Rate (Rest & Exercise) | Significantly Reduced[18] | Baseline | p < 0.01 |
This compound vs. Other Beta-Blockers
When compared to other beta-blockers, this compound has shown comparable efficacy in managing angina.
-
This compound vs. Propranolol: Studies comparing this compound with the nonselective beta-blocker propranolol have found no significant difference in their ability to reduce anginal attacks, nitroglycerin consumption, and improve exercise time.[15] However, due to its cardioselectivity, this compound may be better tolerated in patients with certain comorbidities.[2]
-
This compound vs. Metoprolol: Both this compound and metoprolol are cardioselective beta-blockers and are considered equally effective for treating angina.[21] The choice between them may be guided by their pharmacokinetic profiles and potential for central nervous system side effects, with this compound being less likely to cause sleep disturbances.[21]
| Feature | This compound | Metoprolol | Propranolol |
| Cardioselectivity | Yes (β1 selective)[8] | Yes (β1 selective)[8] | No (Nonselective)[8] |
| Antianginal Efficacy | Effective[13] | Effective[21] | Effective[15] |
| Dosing Frequency | Typically Once Daily[13] | Once or Twice Daily[21] | Multiple Times Daily |
| CNS Side Effects | Lower Incidence[2] | Higher Incidence[21] | Higher Incidence |
This compound vs. Other Antianginal Classes
-
This compound vs. Calcium Channel Blockers (CCBs): Both beta-blockers and calcium channel blockers are effective first-line treatments for angina.[22] Some studies suggest that for individual patients, monotherapy with either this compound or a CCB like amlodipine can be as effective as their combination.[17] However, in patients who do not respond adequately to monotherapy, combination therapy can provide additional benefits.[23][24] The combination of this compound and a dihydropyridine CCB like nifedipine or amlodipine can be particularly effective, as the CCB's vasodilatory effects can counteract potential beta-blocker-induced peripheral vasoconstriction, and the beta-blocker can mitigate reflex tachycardia that may be caused by the CCB.[23][24]
-
This compound vs. Nitrates: Long-acting nitrates are another class of antianginal drugs. While effective, their continuous long-term use has been associated with the development of tolerance and potential endothelial dysfunction.[25] Beta-blockers like this compound are often preferred for initial and long-term management of stable angina, with nitrates reserved for acute symptom relief or as an add-on therapy.
Interpreting the Data: Causality and Clinical Significance
The therapeutic benefits of this compound in angina are directly linked to its mechanism of action. By reducing heart rate, myocardial contractility, and blood pressure, this compound effectively lowers myocardial oxygen demand, particularly during physical exertion or emotional stress. This reduction in cardiac workload is the primary reason for the observed improvements in exercise tolerance and the decreased frequency of anginal episodes.
It is crucial for researchers to consider that patient responses to this compound can vary. Factors such as the severity of coronary artery disease, baseline heart rate and blood pressure, and the presence of comorbidities can all influence the drug's effectiveness. Therefore, dose titration is a key aspect of both clinical practice and trial design to optimize therapeutic outcomes while minimizing side effects.[7]
Trustworthiness and Self-Validating Systems in Clinical Assessment
The robust validation of this compound's efficacy relies on a multi-faceted approach to data collection in clinical trials. The combination of subjective patient-reported outcomes (angina diaries and nitroglycerin consumption) with objective physiological measurements (ETT and Holter monitoring) creates a self-validating system. For instance, a patient's report of fewer anginal episodes should correlate with an observed increase in exercise duration on a treadmill test and a reduction in ischemic events on a Holter monitor.
Furthermore, the principles of double-blinding and the use of a placebo control are fundamental to ensuring the trustworthiness of clinical trial data. These methodologies minimize bias and help to distinguish the true pharmacological effects of this compound from any placebo effect.[18]
Conclusion: this compound's Position in the Angina Pectoris Treatment Landscape
This compound remains a well-established and effective treatment for stable angina pectoris, with a strong evidence base supporting its use. Its cardioselective mechanism of action provides a favorable balance of efficacy and tolerability for many patients. As outlined in guidelines from the American College of Cardiology and the American Heart Association (ACC/AHA), beta-blockers are a recommended initial therapy for the relief of symptoms in patients with stable ischemic heart disease.[26][27] While newer antianginal agents have been developed, this compound continues to be a valuable tool in the management of this common cardiovascular condition. Future research may focus on identifying patient populations that derive the most benefit from this compound and further exploring its role in combination with other modern therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound: a review of its pharmacological properties and therapeutic efficacy in angina pectoris and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Atendol? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]
- 7. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 8. droracle.ai [droracle.ai]
- 9. Exercise tolerance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bhf.org.uk [bhf.org.uk]
- 11. asnc.org [asnc.org]
- 12. patient.info [patient.info]
- 13. A comparison of once and twice daily this compound for angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Comparison of this compound with propranolol in the treatment of angina pectoris with special reference to once daily administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Serial ambulatory monitoring in patients with unstable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monotherapy with amlodipine or this compound versus their combination in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound in the treatment of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy of this compound in the short and long-term treatment of patients with effort stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-term benefit of cardioselective beta blockade with once-daily this compound therapy in angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound vs Metoprolol: What You Need to Know [verywellhealth.com]
- 22. Beta-Blockers vs. Calcium Channel Blockers: Blood Pressure Drug Class Differences [medicinenet.com]
- 23. Beta-blockers and calcium antagonists in angina pectoris. The potential role of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Reviewing the triple A in cardiology: The role of amlodipine-atenolol in angina relief [medicaldialogues.in]
- 25. Diagnosing and treating stable angina: a contemporary approach for practicing physicians - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. ahajournals.org [ahajournals.org]
The Atenolol Paradox: A Comparative Guide to Stroke Risk Reduction in Antihypertensive Therapy
An In-depth Analysis for Researchers and Drug Development Professionals
Abstract
For decades, the beta-blocker atenolol has been a widely prescribed agent for the management of hypertension. Its efficacy in lowering brachial blood pressure is well-established. However, a compelling body of evidence from landmark clinical trials and subsequent meta-analyses has revealed a critical paradox: despite achieving target blood pressure levels, this compound provides inferior protection against stroke compared to other major classes of antihypertensive drugs. This guide synthesizes the pivotal clinical data that substantiates this claim and delves into the hemodynamic mechanisms that likely underpin this discrepancy. We will explore the differential effects of this compound versus angiotensin II receptor blockers (ARBs), calcium channel blockers (CCBs), and other agents on central aortic pressure, arterial stiffness, and wave reflection. Furthermore, this guide provides detailed experimental protocols for the non-invasive assessment of these key hemodynamic parameters, offering a practical framework for researchers in the field.
Introduction: The Hypertension-Stroke Nexus
Hypertension is the single most significant modifiable risk factor for stroke, a devastating neurological event with high rates of mortality and long-term disability. The mechanical stress exerted by elevated blood pressure on the cerebral vasculature can lead to a spectrum of pathologies, including ischemic and hemorrhagic stroke. Consequently, the primary goal of antihypertensive therapy has traditionally been the reduction of brachial blood pressure to mitigate this risk. While this approach is fundamentally sound, the case of this compound has highlighted that not all blood pressure-lowering agents are equal in their cerebroprotective effects.
This compound: The Beta-Blocker in Question
This compound is a cardioselective beta-1 adrenergic receptor antagonist. Its primary mechanism of action involves reducing heart rate, myocardial contractility, and consequently, cardiac output, which collectively contribute to a decrease in blood pressure. For many years, it was considered a first-line treatment for hypertension.
Comparative Efficacy in Stroke Prevention: Evidence from Landmark Trials
The divergence in stroke prevention between this compound and other antihypertensives became evident through several large-scale, randomized controlled trials. These studies have been instrumental in shifting clinical guidelines and our understanding of what constitutes optimal antihypertensive therapy for stroke prevention.
This compound vs. Losartan (ARB): The LIFE Study
The Losartan Intervention For Endpoint reduction in hypertension (LIFE) study was a pivotal trial that compared a losartan-based regimen to an this compound-based regimen in over 9,000 patients with hypertension and left ventricular hypertrophy.[1][2] While both treatment arms achieved similar reductions in brachial blood pressure, the results for stroke were strikingly different. The losartan group experienced a significant 25% relative risk reduction in stroke compared to the this compound group.[2][3] In patients with isolated systolic hypertension, the risk reduction for any stroke was 40% lower in the losartan-treated patients.[4][5] The study also found that losartan was more effective at preventing new-onset atrial fibrillation, a major risk factor for embolic stroke.[5][6]
This compound vs. Amlodipine (CCB): The ASCOT-BPLA Study
The Anglo-Scandinavian Cardiac Outcomes Trial-Blood Pressure Lowering Arm (ASCOT-BPLA) compared an amlodipine-based regimen (with the ACE inhibitor perindopril added as needed) to an this compound-based regimen (with the diuretic bendroflumethiazide added as needed).[7][8] The trial was stopped prematurely due to the superior outcomes in the amlodipine-based arm.[8][9] This group showed a significant 23% relative risk reduction in fatal and non-fatal stroke compared to the this compound group.[7][8] Long-term follow-up of the ASCOT cohort continued to show a significantly lower incidence of stroke in the group originally randomized to the amlodipine-based treatment.[10]
Meta-Analyses: A Consensus of Inferiority
Numerous meta-analyses have reinforced the findings of these individual trials. A comprehensive review concluded that for a given reduction in blood pressure, beta-blockers, particularly this compound, are less effective than other antihypertensive classes in preventing stroke.[11][12] One meta-analysis found that this compound was associated with a 17% increased risk of stroke in the elderly when compared to other antihypertensive agents.[13][14] Another analysis reported that compared with calcium channel blockers, this compound was associated with a 24% higher risk of stroke.[15]
| Landmark Clinical Trial Summary | |||
| Trial | Comparison | Key Finding on Stroke Risk | Citation(s) |
| LIFE Study | Losartan vs. This compound | 25% relative risk reduction in stroke with losartan. | [1][2][3][4][5] |
| ASCOT-BPLA | Amlodipine-based vs. This compound-based | 23% relative risk reduction in stroke with amlodipine-based regimen. | [7][8][9][10] |
The Mechanistic Underpinnings: Beyond Brachial Pressure
The consistent inferiority of this compound in stroke prevention, despite effective brachial blood pressure control, points to a more complex hemodynamic picture. The current leading hypothesis centers on the differential effects of antihypertensive agents on central aortic pressure and arterial hemodynamics.
The Central vs. Peripheral Blood Pressure Discrepancy
Brachial blood pressure, measured in the arm, does not always accurately reflect the pressure experienced by the vital organs, including the brain. This central aortic pressure is a more direct measure of the afterload on the left ventricle and the pulsatile stress on the cerebral vasculature.[12] Studies have shown that this compound is less effective at lowering central aortic pressure compared to other agents like ARBs and CCBs, even when brachial pressures are similarly reduced.[12][16][17] This discrepancy is thought to be a key reason for its diminished cerebroprotective effect.[12]
The Role of Arterial Stiffness and Wave Reflection
Arterial stiffness, often measured by pulse wave velocity (PWV), is an independent predictor of cardiovascular events, including stroke.[18] Stiffer arteries lead to a faster return of reflected pressure waves from the periphery to the aorta. When these reflected waves arrive during systole, they augment central aortic pressure, a phenomenon quantified by the augmentation index (AIx).[18]
This compound has been shown to have unfavorable effects on wave reflection. By reducing heart rate, this compound prolongs the duration of systole, allowing reflected waves more time to return and augment the central systolic pressure peak. In contrast, vasodilating agents like CCBs and drugs that modulate the renin-angiotensin system (ACE inhibitors and ARBs) can reduce wave reflection and, consequently, central aortic pressure. Some studies suggest that while this compound may reduce aortic stiffness (PWV), it simultaneously increases the augmentation index, negating some of the benefits of blood pressure reduction.[17]
}
Experimental Protocols for Mechanistic Assessment
To investigate the hemodynamic mechanisms discussed, two key non-invasive techniques are widely used in clinical research: applanation tonometry for central blood pressure and pulse wave analysis, and carotid-femoral pulse wave velocity for arterial stiffness.
Protocol: Measurement of Central Aortic Pressure and Augmentation Index via Applanation Tonometry
This method involves recording the pressure waveform at a peripheral artery (typically the radial artery) and using a validated transfer function to derive the central aortic pressure waveform.
Step-by-Step Methodology:
-
Patient Preparation: The patient should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room. They should refrain from caffeine, smoking, and vigorous exercise for at least 30 minutes prior to the measurement.
-
Brachial Blood Pressure Measurement: Measure brachial blood pressure in the contralateral arm using a validated oscillometric device. This is used to calibrate the central pressure waveform.
-
Radial Artery Tonometry:
-
Locate the radial artery pulse at the wrist.
-
A high-fidelity micromanometer-tipped probe (tonometer) is gently applied to the skin over the point of maximal pulsation.
-
The tonometer flattens (applanates) the artery, allowing for the recording of the intra-arterial pressure waveform.
-
Acquire a stable, high-quality waveform for at least 10 seconds. The system's software will typically provide quality control indices.
-
-
Waveform Analysis and Data Derivation:
-
The recorded peripheral waveform is calibrated using the brachial systolic and diastolic blood pressure values.
-
A validated, generalized transfer function is applied to the calibrated radial waveform to generate the corresponding central aortic pressure waveform.
-
From the central waveform, key parameters are derived:
-
Central Systolic and Diastolic Blood Pressure: The peak and nadir of the derived aortic waveform.
-
Augmentation Pressure (AP): The difference between the first and second systolic peaks of the central waveform.
-
Augmentation Index (AIx): Calculated as (AP / Pulse Pressure) x 100%. This is often corrected for a heart rate of 75 bpm (AIx@75).[18]
-
-
Protocol: Assessment of Arterial Stiffness using Carotid-Femoral Pulse Wave Velocity (PWV)
Carotid-femoral PWV (cfPWV) is the gold standard for non-invasively measuring aortic stiffness.[2][7] It is calculated by dividing the distance traveled by the pulse wave by the time it takes to travel that distance.
Step-by-Step Methodology:
-
Patient Preparation: Same as for applanation tonometry. The patient remains in a supine position.
-
ECG Gating: Attach ECG electrodes to the patient to provide a timing reference (the R-wave) for each cardiac cycle.
-
Waveform Acquisition:
-
Sequentially record pressure waveforms at the common carotid artery and the femoral artery using a tonometer.
-
The system records the time delay between the foot of the pressure wave (the start of the systolic upstroke) at the carotid and femoral sites, relative to the ECG R-wave. The transit time is the difference between these two delays.
-
-
Distance Measurement:
-
Measure the surface distance between the two recording sites (carotid and femoral) using a tape measure.
-
A common and recommended method is to subtract the distance from the suprasternal notch to the carotid site from the distance from the suprasternal notch to the femoral site. A simplified approach often uses 80% of the direct carotid-to-femoral distance.
-
-
PWV Calculation:
-
PWV (m/s) = Distance (meters) / Transit Time (seconds).
-
A cfPWV value greater than 10 m/s is often considered indicative of significant aortic stiffening.[2]
-
}
Summary and Future Directions
The evidence is clear: this compound, while effective at lowering brachial blood pressure, offers suboptimal protection against stroke when compared to other major antihypertensive classes. This "this compound paradox" is likely explained by its less favorable effects on central aortic pressure, which is more directly related to cerebrovascular stress. Specifically, this compound's tendency to increase wave reflection appears to counteract some of the benefits of reduced cardiac output and heart rate.
For researchers and drug development professionals, these findings underscore the importance of looking beyond brachial blood pressure in the evaluation of new antihypertensive therapies. The assessment of central hemodynamics, including central aortic pressure, augmentation index, and pulse wave velocity, provides a more nuanced understanding of a drug's vascular effects and its potential for end-organ protection. Future research should continue to explore these parameters in clinical trials to better identify antihypertensive agents that not only lower blood pressure but also optimize vascular health and provide superior protection against stroke.
References
- 1. researchgate.net [researchgate.net]
- 2. Pulse wave velocity - Wikipedia [en.wikipedia.org]
- 3. Pulse Wave Analysis by Applanation Tonometry for the Measurement of Arterial Stiffness [benthamopen.com]
- 4. Pulse Wave Velocity: Methodology, Clinical Applications, and Interplay with Heart Rate Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Measuring the Carotid to Femoral Pulse Wave Velocity Cf-PWV to Evaluate Arterial Stiffness [jove.com]
- 6. mesimedical.com [mesimedical.com]
- 7. ESC Guidelines for the management of elevated blood pressure and hypertension [escardio.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. 2022 Guidelines of the Taiwan Society of Cardiology and the Taiwan Hypertension Society for the Management of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pulse Wave Analysis and Pulse Wave Velocity [jstage.jst.go.jp]
- 12. Pulse Wave Analysis by Applanation Tonometry for the Measurement of Arterial Stiffness [opencardiovascularmedicinejournal.com]
- 13. Augmentation Index Derived from Peripheral Arterial Tonometry Correlates with Cardiovascular Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Path Length Calculation for Carotid–Femoral Pulse Wave Velocity Measurement: A TASCFORCE, SUMMIT, and Caerphilly Collaborative Venture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. opencardiovascularmedicinejournal.com [opencardiovascularmedicinejournal.com]
- 16. Frontiers | Pulse wave analysis measurements: important, underestimated and undervalued parameters in cardiovascular health problems [frontiersin.org]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Measuring the Carotid to Femoral Pulse Wave Velocity (Cf-PWV) to Evaluate Arterial Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
The Atenolol Paradox: A Comparative Analysis of Mortality Benefits in the Beta-Blocker Class
A definitive guide for researchers and drug development professionals on the clinical evidence surrounding atenolol's efficacy in reducing mortality compared to other beta-blockers. This document synthesizes data from pivotal clinical trials and meta-analyses to provide a comprehensive understanding of its therapeutic standing.
Introduction: The Shifting Paradigm of Beta-Blocker Therapy
For decades, beta-adrenergic receptor antagonists, or beta-blockers, have been a cornerstone in the management of cardiovascular diseases, primarily hypertension, angina pectoris, and following myocardial infarction. Within this class, this compound, a cardioselective beta-1-adrenergic antagonist, rose to prominence as one of the most widely prescribed agents globally.[1] Its perceived safety profile and once-daily dosing regimen contributed to its popularity. However, a growing body of evidence from extensive clinical trials and subsequent meta-analyses has cast doubt on its efficacy in reducing all-cause and cardiovascular mortality, particularly when compared to newer beta-blockers and other classes of antihypertensive medications. This has led to what is often termed the "this compound paradox": its historical widespread use versus its now-questioned mortality benefit.[2]
This guide provides a critical, evidence-based comparison of the mortality benefits associated with this compound versus other beta-blockers. We will delve into the pharmacological distinctions that may underlie the observed clinical differences, present data from key clinical trials and meta-analyses, and offer a structured framework for interpreting these findings.
Pharmacological Differentiation: Not All Beta-Blockers Are Created Equal
The therapeutic effects and side-effect profiles of beta-blockers are dictated by their unique pharmacological properties. Understanding these differences is crucial to interpreting the divergent outcomes observed in clinical trials.
Key Differentiating Pharmacological Properties:
-
Cardioselectivity (β1-selectivity): this compound is a β1-selective blocker, primarily targeting beta-1 receptors in the heart to reduce heart rate and contractility.[3] Other beta-blockers like metoprolol also share this property. In contrast, non-selective beta-blockers such as propranolol and carvedilol block both β1 and β2 receptors. While β1-selectivity can minimize side effects like bronchospasm, the clinical significance of this selectivity in terms of mortality benefit is a subject of ongoing debate.[4][5]
-
Vasodilatory Effects: Newer generation beta-blockers, such as carvedilol and nebivolol, possess additional vasodilatory properties mediated through mechanisms like alpha-1 adrenergic blockade (carvedilol) or nitric oxide release (nebivolol).[6] This dual action of beta-blockade and vasodilation may contribute to more effective blood pressure control and potentially superior cardiovascular outcomes. This compound lacks these vasodilatory effects.
-
Lipophilicity: This property influences a drug's ability to cross the blood-brain barrier. Lipophilic beta-blockers like propranolol and metoprolol can penetrate the central nervous system to a greater extent than hydrophilic agents like this compound. While the clinical implications of this are not fully elucidated, it has been suggested to play a role in preventing ventricular fibrillation.[7]
-
Intrinsic Sympathomimetic Activity (ISA): Some beta-blockers (e.g., pindolol) possess ISA, meaning they can weakly stimulate beta-adrenergic receptors while also blocking the effects of more potent endogenous catecholamines. This compound does not have ISA.
dot graphdiv { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
}
Figure 1: Pharmacological comparison of this compound with other beta-blockers.
Comparative Efficacy in Hypertension: A Critical Review of the Evidence
Hypertension is a primary indication for beta-blocker therapy. However, meta-analyses of major clinical trials have revealed concerning findings regarding this compound's ability to reduce mortality in this patient population.
A landmark meta-analysis published in The Lancet raised significant questions about the suitability of this compound for treating hypertension.[1] The analysis found that when compared with placebo, this compound did not significantly reduce all-cause mortality, cardiovascular mortality, or myocardial infarction.[1][8][9] Furthermore, when compared with other antihypertensive drugs, this compound was associated with a significantly higher risk of all-cause mortality and stroke.[1][8][9][10]
| Comparison | Outcome | Relative Risk (95% CI) | Significance | Reference |
| This compound vs. Placebo | All-Cause Mortality | 1.01 (0.89-1.15) | Not Significant | [1][8] |
| Cardiovascular Mortality | 0.99 (0.83-1.18) | Not Significant | [1][8] | |
| Myocardial Infarction | 0.99 (0.83-1.19) | Not Significant | [1][8] | |
| Stroke | 0.85 (0.72-1.01) | Not Significant | [1][8] | |
| This compound vs. Other Antihypertensives | All-Cause Mortality | 1.13 (1.02-1.25) | Significant Increase | [1][8] |
| Cardiovascular Mortality | 1.16 (1.00-1.34) | Borderline Significance | [8] | |
| Stroke | 1.30 (1.12-1.50) | Significant Increase | [8][9] |
Table 1: Summary of meta-analysis findings for this compound in hypertension.
Post-Myocardial Infarction: A More Favorable but Nuanced Picture
In the setting of secondary prevention after an acute myocardial infarction (AMI), the evidence for beta-blocker efficacy is more robust. However, the comparative effectiveness of different beta-blockers remains a topic of investigation.
A large observational study utilizing data from the Cooperative Cardiovascular Project, which included over 200,000 patients with AMI, compared the mortality rates of patients prescribed different beta-blockers.[4][12] The study found that the 2-year mortality rates for the cardioselective agents metoprolol and this compound were nearly identical (13.5% and 13.4%, respectively).[4][12] Both showed superior survival rates compared to patients not receiving beta-blockers (23.9% 2-year mortality).[4] This suggests that in the post-AMI setting, the choice between this compound and metoprolol may have little influence on mortality.[4][12]
Heart Failure: Evidence Favors Newer Agents
The role of beta-blockers in the management of heart failure with reduced ejection fraction (HFrEF) is well-established, with several agents demonstrating significant mortality benefits. However, this compound is notably absent from the list of evidence-based beta-blockers recommended in major clinical guidelines for this indication.[13]
Landmark trials have demonstrated the efficacy of metoprolol succinate, carvedilol, and bisoprolol in reducing mortality in patients with heart failure.[13][14] In contrast, there is a lack of large-scale, randomized controlled trials demonstrating a similar mortality benefit for this compound in this patient population.[13] Some smaller studies have suggested potential benefits, but the evidence remains insufficient to recommend its use as a first-line agent for heart failure.[13][14] A comparative study suggested that metoprolol was significantly more effective than this compound in reducing combined endpoints in heart failure patients.[15]
Experimental Protocol: Systematic Review and Meta-Analysis of Clinical Trial Data
dot graphdiv { graph [rankdir=TB, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
}
Figure 2: Workflow for a systematic review and meta-analysis.
Step-by-Step Methodology:
-
Formulate a Focused Research Question: Utilize the PICO (Population, Intervention, Comparison, Outcome) framework to define the scope of the review. For example: "In adult patients with hypertension (P), is treatment with this compound (I) compared to other beta-blockers (C) associated with a difference in all-cause mortality (O)?"
-
Comprehensive Literature Search: Develop a systematic search strategy using relevant keywords ("this compound," "metoprolol," "carvedilol," "mortality," "hypertension," "myocardial infarction," "heart failure") across multiple databases (e.g., PubMed, Embase, Cochrane Library).
-
Study Selection: Establish clear inclusion and exclusion criteria. Inclusion criteria would typically specify randomized controlled trials (RCTs) comparing this compound to another beta-blocker. Two independent reviewers should screen titles, abstracts, and full-text articles to minimize bias.
-
Data Extraction: Design a standardized data extraction form to collect relevant information from each included study, such as study design, patient characteristics, intervention details, and outcome data (e.g., number of deaths in each group).
-
Assessment of Methodological Quality: Evaluate the risk of bias in each included study using validated tools like the Cochrane Risk of Bias tool for RCTs. This assesses aspects such as randomization, allocation concealment, and blinding.
-
Quantitative Data Synthesis (Meta-analysis): If the included studies are sufficiently homogeneous, pool the outcome data using appropriate statistical methods (e.g., random-effects model) to calculate a summary effect measure, such as a relative risk or odds ratio with 95% confidence intervals.
-
Interpretation and Reporting: Summarize the findings, considering the strength of the evidence and the limitations of the included studies. Report the results in accordance with established guidelines, such as PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses).
Conclusion: Re-evaluating the Role of this compound in Cardiovascular Therapy
The evidence synthesized in this guide strongly suggests that the historical "one-size-fits-all" approach to beta-blocker therapy is outdated. While this compound remains an effective agent for managing symptoms of angina and controlling heart rate, its utility in reducing mortality, particularly in the context of hypertension, is questionable when compared to newer beta-blockers and other antihypertensive classes.
For researchers and drug development professionals, the story of this compound serves as a compelling case study in the evolution of clinical evidence and the importance of comparative effectiveness research. The observed differences in mortality outcomes between this compound and other beta-blockers underscore the need to consider the unique pharmacological properties of individual agents rather than assuming a class effect. Future research should continue to explore the mechanisms underlying these differences to optimize the selection of beta-blocker therapy for individual patients and to inform the development of next-generation cardiovascular drugs.
References
- 1. This compound in hypertension: is it a wise choice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparative effects of three beta blockers (this compound, metoprolol, and propranolol) on survival after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Differential effects of carvedilol and this compound on plasma noradrenaline during exercise in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. This compound in hypertension: is it a wise choice? - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Analysis of Recent Papers in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β blockers in hypertension and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebm.bmj.com [ebm.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. Survival among patients with left ventricular systolic dysfunction treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bengtablad.wordpress.com [bengtablad.wordpress.com]
Safety Operating Guide
Navigating the Disposal of Atenolol: A Guide for Laboratory Professionals
The proper disposal of pharmaceutical compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive overview of the procedures for the safe and compliant disposal of atenolol, a widely used beta-blocker, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount to mitigate risks to personnel and the environment.
Understanding this compound and the Imperative for Proper Disposal
This compound is a cardioselective beta-1-adrenergic antagonist used in the management of cardiovascular diseases.[1][2] While essential for therapeutic applications, its release into the environment can have unintended consequences. Due to their widespread use and resistance to complete metabolism in the body, beta-blockers like this compound are frequently detected in sewage effluent and surface waters.[3][4] Although studies suggest this compound presents a low risk of bioaccumulation and persistence in the aquatic environment, its continuous introduction necessitates responsible disposal to prevent potential ecological impacts.[3][4][5]
From a safety perspective, while not classified as a DEA-controlled substance, this compound is a potent pharmaceutical agent. Some safety data sheets (SDS) indicate potential hazards, including carcinogenicity and reproductive toxicity, warranting its handling as a hazardous pharmaceutical waste.[6][7] Therefore, a conservative and meticulous approach to its disposal is crucial.
Regulatory Framework: Navigating EPA and FDA Guidelines
The disposal of pharmaceutical waste in a laboratory setting is governed by regulations from the Environmental Protection Agency (EPA) and guidance from the Food and Drug Administration (FDA).
-
Environmental Protection Agency (EPA): The EPA's final rule, "Management Standards for Hazardous Waste Pharmaceuticals," prohibits the disposal of hazardous waste pharmaceuticals down the drain (sewering).[8][9] This regulation aims to streamline pharmaceutical waste management for healthcare and laboratory facilities.[10][11] All materials contaminated with what is considered hazardous pharmaceutical waste must be managed according to these standards.
-
Food and Drug Administration (FDA): The FDA provides guidelines for the disposal of unused medicines, primarily for consumers, but the principles are applicable to laboratory settings.[12][13] The FDA strongly encourages the use of drug take-back programs as the preferred method of disposal.[13][14][15] For substances not on the FDA's "flush list," disposal in the household trash is recommended only when take-back options are unavailable, and specific steps must be followed to render the drug undesirable.[14][16][17] this compound is not on the FDA's flush list.
Decision Pathway for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
Step-by-Step Disposal Protocols
Based on the nature of the this compound waste, follow the appropriate protocol below.
Protocol 1: Disposal of Unused or Expired Solid this compound and Solutions
-
Waste Collection: Collect all unused or expired solid this compound and its solutions in a designated, properly labeled, and sealed hazardous waste container.[6] The container must be compatible with the chemical properties of this compound.[18]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[6][19]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[6] Ensure the container is kept closed to prevent spills or volatilization.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.[6] They will ensure it is transported to an approved hazardous waste management facility for incineration.[20]
Protocol 2: Disposal of this compound-Contaminated Labware and Personal Protective Equipment (PPE)
-
Segregation: All disposable items that have come into direct contact with this compound, such as pipette tips, gloves, weigh boats, and bench paper, must be considered hazardous waste.[6]
-
Collection: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste bag or container.[6]
-
Sealing: Ensure the container is sealed to prevent the release of any residual powder or liquid.[6]
-
Disposal: Dispose of this container through your institution's hazardous waste management program.
Protocol 3: Management of Empty this compound Containers
Empty containers that once held this compound must be handled as hazardous waste unless properly decontaminated.[6][21]
-
Decontamination: Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol).[6][21]
-
Rinsate Collection: The rinsate from the decontamination process must be collected and treated as hazardous liquid waste.[6][22] Add it to your designated hazardous waste container for this compound solutions.
-
Label Defacement: After triple-rinsing, deface or remove the original label from the container to prevent misidentification.[18][21]
-
Final Disposal: The decontaminated container may then be disposed of in accordance with your institution's guidelines for non-hazardous laboratory glass or plastic waste.[6]
Best Practices for this compound Waste Management
To ensure a safe and compliant laboratory environment, incorporate the following best practices into your daily workflow:
| Best Practice | Rationale |
| Waste Minimization | Optimize experimental procedures to use the smallest feasible amount of this compound. Maintain a detailed chemical inventory to prevent over-ordering and expiration of stock.[23] |
| Clear Segregation | Always keep this compound waste separate from non-hazardous waste to prevent cross-contamination and ensure proper disposal pathways.[19][23] |
| Proper Labeling | Clearly and accurately label all waste containers with the chemical name, date, and any associated hazards to minimize the risk of mishandling.[19] |
| Secure Storage | Store hazardous waste containers in designated, low-traffic areas and use secondary containment to prevent spills.[18] |
| Personnel Training | Ensure all laboratory personnel are trained on the specific hazards and disposal procedures for this compound and other chemicals they handle.[19][21] |
Summary of Prohibited Disposal Methods
| Prohibited Method | Reason for Prohibition |
| Flushing Down the Drain | Prohibited by the EPA's "Management Standards for Hazardous Waste Pharmaceuticals."[8][9][10] Can lead to the contamination of water systems.[3][24] |
| Disposal in Regular Trash (without treatment) | Unprocessed this compound can be harmful if it leaches from landfills. It also poses a risk of accidental exposure to sanitation workers and the public. |
| Incineration in a Standard Oven | Laboratory ovens do not reach the temperatures required for the complete and safe destruction of chemical waste and can release toxic fumes. |
| Evaporation in a Fume Hood | This practice is not a compliant disposal method and can lead to the release of the chemical into the atmosphere.[21] |
By adhering to these rigorous disposal protocols, you contribute to a safer laboratory environment and the protection of our ecosystem. For any specific questions or concerns regarding this compound disposal, always consult your institution's Environmental Health and Safety department.
References
- 1. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Environmental risk assessment of human pharmaceuticals in the European Union: A case study with the β-blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. astrazeneca.com [astrazeneca.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 9. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 10. shipmangoodwin.com [shipmangoodwin.com]
- 11. Content Retired - Compliance Assistance Centers [caiweb.com]
- 12. Safe Disposal of Medicines | FDA [fda.gov]
- 13. fda.gov [fda.gov]
- 14. beneverepharmacy.com [beneverepharmacy.com]
- 15. fda.gov [fda.gov]
- 16. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 17. New FDA Web Page w/Disposal Instructions for Select Meds [ohiopharmacists.org]
- 18. acewaste.com.au [acewaste.com.au]
- 19. Effective Lab Chemical Waste Management [emsllcusa.com]
- 20. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 21. vumc.org [vumc.org]
- 22. Controlled Substance Waste [ehs.tcu.edu]
- 23. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 24. The fate of this compound in wastewater treatment plants of representative densely urban agglomerations in China - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to Personal Protective Equipment for Handling Atenolol
Atenolol, a beta-blocker commonly used in research and pharmaceutical development, requires meticulous handling to ensure the safety of laboratory personnel. While essential for cardiovascular research, its pharmacological activity and potential hazards necessitate a robust personal protective equipment (PPE) protocol. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in established safety standards and practical expertise.
Understanding the Risks: Why PPE is Crucial
This compound presents several potential hazards that underscore the importance of appropriate PPE. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes serious eye irritation, is suspected of causing cancer, and may cause harm to breast-fed children[1]. Therefore, the primary objectives of a comprehensive PPE plan are to prevent accidental ingestion, eye contact, and inhalation of airborne particles.
Core Personal Protective Equipment (PPE) for this compound Handling
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the essential PPE and the rationale for its use in various laboratory scenarios involving this compound.
| PPE Component | Specifications | Rationale for Use with this compound |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of this compound solutions and airborne particles that could cause serious eye irritation[1][2]. |
| Hand Protection | Nitrile gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects the wearer's clothing and skin from spills and contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling powdered this compound or when there is a risk of aerosol generation to prevent inhalation[2]. |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a systematic procedure for donning and doffing PPE is critical to prevent cross-contamination and ensure the safety of the handler and the laboratory environment.
Donning PPE: Preparing for Safe Handling
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on a clean lab coat, ensuring it is fully buttoned.
-
Respiratory Protection (if required): If handling powdered this compound or there is a risk of aerosolization, don a properly fitted N95 respirator. Perform a seal check to ensure a secure fit.
-
Eye Protection: Put on safety glasses with side shields or chemical splash goggles.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of the lab coat.
Doffing PPE: Preventing Contamination
-
Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.
-
Lab Coat/Apron: Remove the lab coat by unbuttoning it and rolling it outwards, keeping the contaminated exterior away from the body.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye and Respiratory Protection: Remove eye and respiratory protection.
-
Final Hand Hygiene: Wash hands again as a final precaution.
Operational and Disposal Plans for this compound
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Handling and Waste Segregation
-
All work with powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks[1][3].
-
Segregate all this compound-contaminated waste, including gloves, weigh boats, and pipette tips, into a clearly labeled, sealed waste container.
Disposal Protocol
The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide guidelines for the disposal of pharmaceutical waste[4][5]. For laboratory settings, the primary goal is to render the active pharmaceutical ingredient (API) non-retrievable.
-
Deactivation (if permissible): Consult your institution's environmental health and safety (EHS) office for approved chemical deactivation methods.
-
Inertization: If a take-back program is not available, mix the this compound waste with an inert, undesirable substance such as cat litter or used coffee grounds[4][5][6]. This should be done in a designated area while wearing appropriate PPE.
-
Containment: Place the mixture in a sealed, leak-proof container.
-
Labeling: Clearly label the container as "Non-hazardous Pharmaceutical Waste for Incineration" or as per your institution's specific guidelines.
-
Final Disposal: Arrange for disposal through your institution's hazardous waste management program.
Visualizing the Workflow: this compound Handling and Disposal
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for Safe this compound Handling and Disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
